molecular formula C24H25N B588045 JWH 175 CAS No. 619294-35-8

JWH 175

Cat. No.: B588045
CAS No.: 619294-35-8
M. Wt: 327.5 g/mol
InChI Key: TYBRSILIYTUTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JWH 175 is a synthetic cannabinoid (CB) that potently activates the central CB1 receptor (Ki = 22 nM). As a naphthylmethylindole, it is structurally related to JWH 018. The properties of this compound at the peripheral CB2 receptor or in vivo have not been characterized. This product is intended for forensic and research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-1-pentylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBRSILIYTUTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717796
Record name 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619294-35-8
Record name 3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619294-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-175
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-175
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82KAS832
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JWH-175: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3-(naphthalen-1-ylmethyl)-1-pentyl-1H-indole[1]

CAS Number: 619294-35-8[2][3]

This technical guide provides an in-depth overview of JWH-175, a synthetic cannabinoid of the naphthylmethylindole family. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, pharmacology, and relevant experimental protocols.

Chemical and Pharmacological Properties

JWH-175 is a synthetic cannabinoid structurally related to JWH-018, with a key difference being the replacement of a ketone bridge with a methylene bridge.[2] While it acts as a cannabinoid receptor agonist, its affinity and potency are notably lower than those of JWH-018.[1][2] A critical aspect of JWH-175's pharmacology is its in-vivo bioactivation, where it is rapidly metabolized into the more potent cannabinoid agonist, JWH-018.[1][4] This metabolic conversion is a crucial consideration in evaluating its physiological effects.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) of JWH-175 and its related compound, JWH-018, for human and mouse cannabinoid receptors.

CompoundReceptorTissue SourceKi (nM)Reference
JWH-175 CB1Human22[2][3][5]
JWH-175 CB2Human308[1]
JWH-175 CB1Mouse29[1]
JWH-175 CB2Mouse145[1]
JWH-018 CB1Human7.8[1]
JWH-018 CB2Human7.1[1]
JWH-018 CB1Mouse5.0[1]
JWH-018 CB2Mouse4.0[1]

Experimental Protocols

Cannabinoid Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound like JWH-175 to cannabinoid receptors (CB1 and CB2) using radioligand displacement.

Objective: To determine the inhibitory constant (Ki) of JWH-175 for CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human or mouse CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a potent synthetic cannabinoid agonist).

  • Test compound: JWH-175.

  • Incubation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of JWH-175 in DMSO. Create a series of dilutions in the incubation buffer to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well microplate, add the following in order:

    • Incubation buffer.

    • A fixed concentration of [³H]CP-55,940.

    • Varying concentrations of JWH-175 or vehicle (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

    • Receptor membrane preparation.

  • Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the JWH-175 concentration.

    • Determine the IC₅₀ value (the concentration of JWH-175 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway of CB1 Receptor Activation

The following diagram illustrates the canonical signaling pathway following the activation of the CB1 receptor by an agonist like JWH-175 (or its active metabolite JWH-018).

CB1_Signaling_Pathway Agonist JWH-175 (metabolite) CB1R CB1 Receptor Agonist->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Reduces K_channel->Neurotransmitter_release Reduces

Caption: CB1 Receptor Signaling Cascade.

Experimental Workflow for In-Vivo Evaluation

This diagram outlines a typical workflow for the in-vivo assessment of JWH-175's pharmacological effects.

JWH175_In_Vivo_Workflow start Start administration JWH-175 Administration (e.g., intraperitoneal injection) start->administration metabolism In-Vivo Bioactivation (Metabolism to JWH-018) administration->metabolism behavioral_tests Behavioral Assessments (e.g., locomotor activity, nociception) metabolism->behavioral_tests physiological_monitoring Physiological Monitoring (e.g., body temperature, heart rate) metabolism->physiological_monitoring sample_collection Biological Sample Collection (Blood, Brain, etc.) behavioral_tests->sample_collection physiological_monitoring->sample_collection analysis LC-MS/MS Analysis (Quantification of JWH-175 & JWH-018) sample_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: In-Vivo Pharmacological Workflow.

References

JWH-175: A Technical Guide to its Mechanism of Action on Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

This document provides an in-depth technical analysis of the mechanism of action of JWH-175, a synthetic cannabinoid of the naphthylmethylindole class. JWH-175 acts as an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), with a notable preference for the CB1 receptor.[1][2] Its interaction with these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, primarily through the Gi/o pathway, leading to the modulation of adenylyl cyclase activity and downstream neuronal functions. This guide details the binding affinities, functional potencies, experimental protocols for characterization, and the core signaling pathways involved.

Quantitative Pharmacological Data

JWH-175 has been characterized through various in vitro assays to determine its binding affinity (Ki) and functional potency (EC50) at human and mouse cannabinoid receptors. The compound demonstrates a higher affinity and potency for the CB1 receptor compared to the CB2 receptor.[1][2] A summary of these quantitative parameters is presented below, with data compared to the well-characterized synthetic cannabinoid JWH-018.

Parameter Receptor Species JWH-175 JWH-018 (for comparison) Reference
Binding Affinity (Ki, nM) CB1Human25.8 ± 1.99.5 ± 0.9[1]
CB2Human362 ± 1188.6 ± 1.7[1]
CB1Mouse33.6 ± 2.65.8 ± 0.4[1]
CB2Mouse69.3 ± 8.14.0 ± 1.0[1]
Functional Potency (EC50, nM) CB1 (cAMP)Human74.8 ± 1.213.9 ± 1.1[2]
CB2 (cAMP)Human293 ± 1.118.2 ± 1.2[2]

Data presented as mean ± SEM.

Core Mechanism of Action: Signaling Pathways

Like other cannabinoids, JWH-175 exerts its effects by activating cannabinoid receptors, which are class A G protein-coupled receptors (GPCRs).[3] The primary signaling cascade initiated by JWH-175 at the CB1 receptor is mediated through the pertussis toxin-sensitive Gi/o protein pathway.[4][5]

Key Signaling Events:

  • Receptor Binding and G-Protein Activation: JWH-175 binds to the orthosteric site of the CB1 or CB2 receptor, inducing a conformational change. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi subunit of the heterotrimeric G-protein.

  • G-Protein Dissociation: The Gαi-GTP complex dissociates from the Gβγ dimer.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The activated Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular conversion of ATP to cyclic adenosine monophosphate (cAMP), a critical second messenger.[5][6]

    • Modulation of Ion Channels: The dissociated Gβγ dimer can directly interact with and modulate the activity of ion channels. This typically involves the activation of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[5]

The net effect of these actions is a dampening of neuronal excitability and a reduction in neurotransmitter release, which underlies the central psychoactive effects of CB1 receptor agonists.[5]

JWH-175_Signaling_Pathway cluster_intracellular Intracellular Space JWH175 JWH-175 CB1R CB1/CB2 Receptor JWH175->CB1R Binds G_protein Gαi (GDP) Gβγ CB1R->G_protein:f0 Activates AC Adenylyl Cyclase G_protein:f0->AC Inhibits Ca_Channel Ca²⁺ Channel G_protein:f1->Ca_Channel Inhibits K_Channel K⁺ Channel G_protein:f1->K_Channel Activates ATP ATP cAMP cAMP Neuronal_Response Reduced Neuronal Excitability Ca_Channel->Neuronal_Response Reduces Ca²⁺ Influx K_Channel->Neuronal_Response Increases K⁺ Efflux ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates PKA->Neuronal_Response Modulates

JWH-175 primary signaling cascade via Gi/o-coupled cannabinoid receptors.

Experimental Protocols

The characterization of JWH-175's mechanism of action relies on standardized in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competition Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound (JWH-175) for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells engineered to express a high density of the target cannabinoid receptor (e.g., CHO-K1 cells expressing human CB1 or CB2).[6]

  • Assay Buffer: A typical binding buffer consists of 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).[7]

  • Incubation: Receptor membranes (5-10 µg protein) are incubated in the assay buffer with a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940 or [³H]SR141716A) and varying concentrations of the unlabeled test compound (JWH-175).[7][8]

  • Equilibration: The reaction mixture is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[8]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., using a cell harvester). This separates the membrane-bound radioligand from the unbound radioligand.[8]

  • Washing: Filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.[8]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of JWH-175 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Forskolin-Stimulated cAMP Accumulation Assay (for EC50 Determination)

This functional assay determines the potency and efficacy of a compound by measuring its ability to inhibit the production of cAMP via the Gi-coupled receptor.

Methodology:

  • Cell Culture: Whole cells expressing the target receptor (e.g., CHO-CB1 cells) are seeded in multi-well plates and grown to confluence.[9]

  • Pre-incubation: Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for approximately 15 minutes to prevent the degradation of cAMP.[9]

  • Compound Addition: Varying concentrations of the test agonist (JWH-175) are added to the cells, followed by the addition of an adenylyl cyclase activator, such as forskolin.[2][6] Forskolin directly stimulates adenylyl cyclase, leading to a robust increase in intracellular cAMP levels.

  • Incubation: The plates are incubated for a defined period (e.g., 20-30 minutes) at 37°C.[4]

  • Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence-based kit (e.g., HTRF).[4][10]

  • Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of JWH-175. The EC50 value (the concentration producing 50% of the maximal inhibitory effect) is calculated from these curves.

[³⁵S]GTPγS Binding Assay (Alternative Functional Assay)

This functional assay directly measures the activation of G-proteins, an event proximal to receptor binding. It is highly useful for differentiating full and partial agonists.[11][12]

Methodology:

  • Membrane Preparation: As with the binding assay, membranes from cells expressing the receptor of interest are used.

  • Assay Buffer: The buffer typically contains HEPES, MgCl₂, NaCl, and GDP to maintain a basal state of G-protein activity.

  • Incubation: Membranes are incubated with varying concentrations of the test agonist (JWH-175) in the presence of a fixed, low concentration of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[5]

  • Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit. Since [³⁵S]GTPγS is resistant to hydrolysis, it accumulates in the activated G-proteins.[5]

  • Termination and Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.[5]

  • Data Analysis: Data are expressed as the percentage increase in [³⁵S]GTPγS binding over the basal level. EC50 and Emax (maximal effect) values are determined from concentration-response curves to define the compound's potency and efficacy.

Experimental_Workflow cluster_binding Step 1: Binding Affinity cluster_function Step 2: Functional Activity start Start: Characterize JWH-175 binding_assay Radioligand Competition Binding Assay start->binding_assay functional_assay cAMP Inhibition Assay or GTPγS Binding Assay start->functional_assay binding_data Generate IC50 Curve binding_assay->binding_data binding_result Calculate Ki Value binding_data->binding_result analysis Step 3: Data Analysis & Interpretation binding_result->analysis functional_data Generate Dose-Response Curve functional_assay->functional_data functional_result Calculate EC50 & Emax functional_data->functional_result functional_result->analysis conclusion Conclusion: Determine Mechanism of Action (e.g., Potent, CB1-selective agonist) analysis->conclusion

Standard workflow for in vitro characterization of a synthetic cannabinoid agonist.

References

JWH-175: An In-Depth Analysis of Cannabinoid Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-175, focusing on its binding characteristics at the human cannabinoid receptors CB1 and CB2. This document synthesizes available quantitative data, details common experimental methodologies for assessing receptor binding, and illustrates key concepts through signaling pathway and workflow diagrams.

Core Findings: JWH-175 Receptor Binding Profile

JWH-175, chemically known as 3-(1-naphthalenylmethyl)-1-pentyl-1H-indole, is a synthetic cannabinoid that demonstrates a notable preference for the CB1 receptor over the CB2 receptor. In vitro studies have characterized it as a full agonist at both receptor subtypes. Its binding affinity, a critical parameter in pharmacology, has been quantified, revealing its potent interaction with the CB1 receptor.

Quantitative Binding Affinity Data

The binding affinity of JWH-175 for human cannabinoid receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of a ligand's binding affinity, where a lower Ki value indicates a higher affinity.

CompoundReceptorKi (nM)Selectivity Index (CB2 Ki / CB1 Ki)
JWH-175hCB125.8 ± 1.9[1]14[1]
JWH-175hCB2~361.214[1]

Note: The Ki value for hCB2 was calculated based on the provided hCB1 Ki and the selectivity index.

This data clearly indicates that JWH-175 has a significantly higher affinity for the CB1 receptor. A study highlighted that while JWH-018, a related compound, shows similar affinity for both CB1 and CB2 receptors, JWH-175 displays a clear preference for CB1.[1]

Experimental Protocols: Determining Receptor Binding Affinity

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure for determining the binding affinity of a compound like JWH-175 to cannabinoid receptors. This protocol is a composite of established methods.

Materials and Reagents
  • Cell Membranes: CHO (Chinese Hamster Ovary) cell membranes transfected with either human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940, a potent synthetic cannabinoid agonist.

  • Test Compound: JWH-175.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Multi-well plates.

Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (JWH-175) in the assay buffer.

    • Dilute the cell membranes to the desired concentration in the assay buffer.

    • Prepare the radioligand solution at a concentration close to its Kd value.

  • Assay Setup:

    • In a multi-well plate, add the assay buffer, the cell membrane suspension, and the radioligand to each well.

    • For determining total binding, add the vehicle control.

    • For determining non-specific binding, add the non-specific binding control compound.

    • To the remaining wells, add the different concentrations of JWH-175.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding from the total binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of JWH-175.

  • Determine IC₅₀: From the competition curve, determine the concentration of JWH-175 that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

JWH-175 Binding Affinity and Selectivity

G cluster_ligand JWH-175 cluster_receptors Cannabinoid Receptors JWH175 JWH-175 CB1 CB1 Receptor JWH175->CB1 Ki = 25.8 nM (High Affinity) CB2 CB2 Receptor JWH175->CB2 Ki = ~361.2 nM (Lower Affinity) G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling JWH175 JWH-175 (Agonist) Receptor CB1 / CB2 Receptor JWH175->Receptor Binds and Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylates Targets G A Preparation of Reagents (Membranes, Radioligand, JWH-175) B Assay Setup in Multi-well Plate (Total, Non-specific, and Competitive Binding) A->B C Incubation (e.g., 30°C for 60-90 min) B->C D Filtration and Washing (Separation of bound from unbound ligand) C->D E Quantification (Liquid Scintillation Counting) D->E F Data Analysis (IC50 determination and Ki calculation) E->F

References

The Structural Blueprint of Cannabinoid Activity: A Deep Dive into JWH-175 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of JWH-175, a synthetic cannabinoid of the naphthylmethylindole class, and its analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on receptor binding affinities, functional activities, and the molecular determinants of their interaction with cannabinoid receptors CB1 and CB2. Through a comprehensive review of existing literature, this guide aims to elucidate the intricate relationship between chemical structure and biological function within this compound family.

Core Structure and Key Pharmacophoric Features

JWH-175, or 1-pentyl-3-(1-naphthylmethyl)indole, serves as the foundational scaffold for a range of synthetic cannabinoids. Its chemical architecture is characterized by three primary moieties, each playing a crucial role in its pharmacological profile: the indole ring, the N-1 alkyl chain, and the 3-position naphthylmethyl group. The structure-activity relationship of JWH-175 and its analogs is fundamentally dictated by modifications to these three regions.

A pivotal aspect of the SAR of JWH-175 is its comparison to the closely related and more potent analog, JWH-018. The defining structural difference lies in the linker between the indole-3-position and the naphthalene ring: JWH-175 possesses a methylene bridge (-CH₂-), whereas JWH-018 features a carbonyl group (-C=O). This seemingly subtle variation has a profound impact on the molecule's affinity for cannabinoid receptors, with the carbonyl group in JWH-018 generally conferring significantly higher potency.[1][2]

Quantitative Analysis of Receptor Binding Affinities

The interaction of JWH-175 and its analogs with cannabinoid receptors is primarily quantified by their binding affinities (Ki), typically determined through competitive radioligand binding assays. The following tables summarize the available quantitative data, providing a comparative overview of how structural modifications influence receptor binding at human CB1 and CB2 receptors.

CompoundLinker at Indole-3N-Alkyl ChainNaphthalene SubstitutionCB1 Ki (nM)CB2 Ki (nM)Reference
JWH-175MethylenePentylUnsubstituted22 - 25.8364[1][3]
JWH-018CarbonylPentylUnsubstituted9.02.94[3]

Table 1: Comparison of Binding Affinities of JWH-175 and JWH-018.

Systematic modifications of the core JWH-175 structure have been explored to delineate the SAR. While comprehensive tabulated data for a wide range of JWH-175 analogs is limited in the public domain, studies on related naphthoylindoles (JWH-018 analogs) provide valuable insights that can be largely extrapolated to the naphthylmethylindole series.

2.1. Influence of the N-1 Alkyl Chain

The length of the alkyl chain at the N-1 position of the indole ring is a critical determinant of CB1 receptor affinity. Optimal activity is generally observed with a five-carbon (pentyl) chain. Shorter or longer chains tend to decrease binding affinity.

N-Alkyl Chain LengthGeneral CB1 Affinity Trend
< 3 CarbonsSignificantly Reduced Affinity
3-6 CarbonsHigh Affinity
> 6 CarbonsDecreased Affinity

Table 2: General Structure-Activity Relationship for the N-Alkyl Chain in Naphthylmethylindoles.

2.2. Impact of Substitutions on the Naphthalene Ring

Modifications to the naphthalene ring can modulate both affinity and selectivity for CB1 and CB2 receptors. For the related naphthoylindoles, substitutions at the 4-position of the naphthalene ring have been shown to enhance potency.[1] Halogenation of the naphthoyl moiety in JWH-018 analogs has also been demonstrated to significantly alter receptor affinity.

2.3. Role of the Indole Ring

The indole core is essential for the cannabimimetic activity of this class of compounds. Substitution on the indole ring, for instance, the introduction of a methyl group at the C-2 position, has been shown to generally decrease affinity for the CB1 receptor in the naphthylmethylindole series.

Experimental Protocols

The characterization of JWH-175 and its analogs relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the literature.

3.1. Radioligand Displacement Assay for Cannabinoid Receptor Binding

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

  • Materials:

    • Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK-293 cells).

    • Radioligand: [³H]CP-55,940.

    • Test compounds (JWH-175 and its analogs).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

    • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Incubate the receptor-containing membranes with a fixed concentration of [³H]CP-55,940 and varying concentrations of the unlabeled test compound.

    • Incubations are typically carried out at 30°C for 60-90 minutes to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curves.

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2. [³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding, providing information on the efficacy of a compound.

  • Materials:

    • Membrane preparations from cells expressing CB1 or CB2 receptors.

    • [³⁵S]GTPγS.

    • GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

    • GDP.

    • Test compounds.

  • Procedure:

    • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

    • Add the test compound at various concentrations and incubate to allow for receptor binding.

    • Initiate the G-protein activation by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

    • Data are typically expressed as a percentage of the stimulation observed with a known full agonist.

3.3. cAMP Accumulation Assay

This assay determines the functional consequence of CB1 or CB2 receptor activation, which are Gi/o-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Materials:

    • Whole cells expressing the cannabinoid receptor of interest.

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds.

    • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Procedure:

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specified time to allow for the modulation of cAMP levels by the test compound.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

    • The ability of an agonist to inhibit forskolin-stimulated cAMP accumulation is a measure of its functional activity.

Visualizing the Structure-Activity Landscape

To better illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.

SAR_of_JWH175 cluster_core JWH-175 Core Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Activity Core Indole-Naphthylmethyl N_Alkyl N-1 Alkyl Chain Core->N_Alkyl Linker Indole-Naphthyl Linker Core->Linker Naphthyl_Sub Naphthalene Ring Substitutions Core->Naphthyl_Sub Indole_Sub Indole Ring Substitutions Core->Indole_Sub Affinity Receptor Affinity (CB1/CB2) N_Alkyl->Affinity Optimal Length (C5) Linker->Affinity Methylene vs. Carbonyl Naphthyl_Sub->Affinity Position & Nature of Substituent Selectivity CB1 vs CB2 Selectivity Naphthyl_Sub->Selectivity Position & Nature of Substituent Indole_Sub->Affinity e.g., C2-Methyl Potency Functional Potency (EC50) Affinity->Potency

A diagram illustrating the key structural modification points on the JWH-175 scaffold and their impact on cannabinoid receptor activity.

Receptor_Binding_Workflow start Start prep Prepare Receptor Membranes (CB1 or CB2) start->prep incubate Incubate Membranes with [3H]CP-55,940 and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: IC50 and Ki Determination count->analyze end End analyze->end

A generalized workflow for determining cannabinoid receptor binding affinity using a radioligand displacement assay.

CB1_Signaling_Pathway JWH175 JWH-175 Analog (Agonist) CB1R CB1 Receptor JWH175->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

A simplified diagram of the CB1 receptor signaling pathway upon activation by a JWH-175 analog agonist.

Conclusion

The structure-activity relationship of JWH-175 and its analogs is a complex interplay of steric and electronic factors across its three main structural domains. While the methylene linker in JWH-175 renders it less potent than its carbonyl-containing counterpart JWH-018, it provides a valuable scaffold for probing the structural requirements of the cannabinoid receptors. The N-pentyl chain is optimal for high CB1 affinity, and substitutions on both the indole and naphthalene rings offer avenues for modulating potency and selectivity. The experimental protocols detailed herein provide a standardized framework for the continued evaluation of novel synthetic cannabinoids. A thorough understanding of the SAR of this compound class is paramount for the development of novel therapeutic agents targeting the endocannabinoid system and for informing public health and regulatory efforts.

References

The Pharmacological Profile of JWH-175: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: JWH-175, a synthetic cannabinoid of the naphthylmethylindole class, has been a compound of interest in forensic and pharmacological research. This technical guide provides an in-depth analysis of the pharmacological profile of JWH-175, intended for researchers, scientists, and drug development professionals. The document details the compound's binding affinity and functional activity at cannabinoid receptors, its metabolic fate, and key experimental protocols for its characterization. A critical aspect of JWH-175 pharmacology is its rapid in vivo bioactivation to the more potent cannabinoid, JWH-018, a factor that significantly influences its observed physiological effects.

Introduction

JWH-175 (3-(1-naphthalenylmethyl)-1-pentyl-1H-indole) is a synthetic cannabinoid receptor agonist.[1] Structurally, it is closely related to JWH-018, a widely recognized potent synthetic cannabinoid, with the key difference being the replacement of a ketone bridge with a methylene bridge.[1] While this structural modification reduces its potency compared to JWH-018, JWH-175 still exhibits significant activity at cannabinoid receptors. A crucial characteristic of JWH-175 is its metabolic transformation into JWH-018 in biological systems, which means its in vivo effects are largely attributable to this more potent metabolite.[1][2] This guide summarizes the current scientific understanding of JWH-175's pharmacological properties.

Receptor Binding and Functional Activity

JWH-175 acts as an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). In vitro studies have consistently shown that JWH-175 has a lower binding affinity and potency compared to JWH-018.[1]

Quantitative Binding and Functional Data

The following tables summarize the key quantitative data regarding the binding affinity (Ki) and functional activity (EC50) of JWH-175 at human and mouse cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinity (Ki) of JWH-175 and JWH-018 [1]

CompoundReceptorSpeciesKi (nM)
JWH-175 CB1Human25.8 ± 1.9
CB2Human361.2 ± 25.5
CB1Mouse41.5 ± 3.7
CB2Mouse489.6 ± 38.2
JWH-018 CB1Human9.5 ± 0.8
CB2Human8.5 ± 0.6
CB1Mouse7.2 ± 0.5
CB2Mouse9.8 ± 0.7

Table 2: Cannabinoid Receptor Functional Activity (EC50) of JWH-175 and JWH-018 in cAMP Assay [1]

CompoundReceptorSpeciesEC50 (nM)
JWH-175 CB1Human139.2 ± 15.1
CB2Human>1000
JWH-018 CB1Human25.9 ± 2.3
CB2Human35.6 ± 3.1

Signaling Pathways

As a cannabinoid receptor agonist, JWH-175 activates intracellular signaling cascades typical of G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels and other effector proteins.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolysis of PIP2 Neuronal_inhibition Neuronal Inhibition Ca_channel->Neuronal_inhibition K_channel->Neuronal_inhibition JWH175 JWH-175 JWH175->CB1_CB2 Agonist Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Gene_expression Gene Expression Modulation PKA->Gene_expression MAPK->Gene_expression Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release

Caption: CB1/CB2 Receptor Signaling Cascade.

Metabolism and Pharmacokinetics

A defining characteristic of JWH-175 is its rapid and extensive metabolism. In vivo studies have demonstrated that JWH-175 is quickly bioactivated to JWH-018.[1][2] This conversion is so efficient that JWH-175 itself is often undetectable in plasma shortly after administration, with JWH-018 becoming the predominant circulating compound.[1]

In vitro studies using human liver microsomes have identified numerous phase I metabolites of JWH-175. While one study identified as many as 27 phase I metabolites, the primary metabolic pathway in vivo appears to be the oxidation of the methylene bridge to a ketone, forming JWH-018.[1] Subsequent metabolism then proceeds on the JWH-018 structure, leading to various hydroxylated and carboxylated derivatives.

Due to its rapid conversion, specific pharmacokinetic parameters for JWH-175 are difficult to determine in vivo. The pharmacokinetic profile is largely dictated by its metabolite, JWH-018.

Table 3: Pharmacokinetic Parameters of JWH-018 (Metabolite of JWH-175)

ParameterValueSpeciesRoute of AdministrationReference
Half-life (t1/2) ~1.3 - 5.7 hours (multiexponential decline)HumanInhalation[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of JWH-175.

Cannabinoid Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of JWH-175 for CB1 and CB2 receptors.

Radioligand Binding Assay Workflow prep Prepare Receptor Membranes (e.g., from cells expressing CB1 or CB2) incubation Incubate Membranes with: - Radioligand (e.g., [3H]CP-55,940) - Varying concentrations of JWH-175 - Controls (Total and Non-specific binding) prep->incubation filtration Separate Bound and Free Ligand (Rapid vacuum filtration through glass fiber filters) incubation->filtration counting Quantify Radioactivity (Scintillation counting of filters) filtration->counting analysis Data Analysis (Calculate IC50 and Ki values) counting->analysis

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing human or mouse CB1 or CB2 receptors.

  • Radioligand (e.g., [3H]CP-55,940).

  • JWH-175 stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).

  • Non-specific binding determinator (e.g., unlabeled CP-55,940).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of JWH-175. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

  • Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the JWH-175 concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a functional assay to measure the effect of JWH-175 on adenylyl cyclase activity, typically through the inhibition of forskolin-stimulated cAMP production.

cAMP Accumulation Assay Workflow cell_prep Culture Cells Expressing CB1 or CB2 Receptors treatment Pre-incubate cells with varying concentrations of JWH-175 cell_prep->treatment stimulation Stimulate Adenylyl Cyclase (e.g., with Forskolin) treatment->stimulation lysis Lyse Cells to Release Intracellular cAMP stimulation->lysis detection Quantify cAMP Levels (e.g., using HTRF, ELISA, or other immunoassay) lysis->detection analysis Data Analysis (Calculate EC50 values) detection->analysis

Caption: cAMP Accumulation Assay Workflow.

Materials:

  • CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Cell culture medium and supplements.

  • JWH-175 stock solution.

  • Forskolin solution.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Multi-well plates suitable for cell culture and the chosen detection method.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Culture: Plate the cells in multi-well plates and grow to an appropriate confluency.

  • Pre-incubation: Replace the culture medium with assay buffer and pre-incubate the cells with varying concentrations of JWH-175 for a short period (e.g., 15-30 minutes).

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Following the stimulation, lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the measured cAMP levels against the concentration of JWH-175. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of JWH-175 that produces 50% of its maximal inhibitory effect.

In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a method to study the phase I metabolism of JWH-175 using human liver microsomes.

In Vitro Metabolism Workflow incubation_mix Prepare Incubation Mixture: - Human Liver Microsomes (HLMs) - JWH-175 - Phosphate Buffer pre_incubation Pre-incubate at 37°C incubation_mix->pre_incubation initiation Initiate Reaction by Adding NADPH Regenerating System pre_incubation->initiation incubation Incubate at 37°C with Shaking initiation->incubation termination Terminate Reaction (e.g., with ice-cold acetonitrile) incubation->termination analysis Analyze Metabolites by LC-MS/MS termination->analysis

Caption: In Vitro Metabolism Workflow.

Materials:

  • Pooled human liver microsomes (HLMs).

  • JWH-175 stock solution.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (ice-cold).

  • Microcentrifuge tubes.

  • Incubator/shaker.

  • LC-MS/MS system.

Procedure:

  • Incubation Setup: In microcentrifuge tubes, combine the phosphate buffer, HLM suspension, and JWH-175 solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specific time period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Sample Preparation: Centrifuge the tubes to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound (JWH-175) and its metabolites.

Conclusion

The pharmacological profile of JWH-175 is characterized by its activity as a cannabinoid receptor agonist, albeit with lower potency than its close analog, JWH-018. The most significant aspect of its pharmacology is its rapid and extensive in vivo conversion to JWH-018, which is responsible for the majority of its observed physiological effects. This guide provides a comprehensive overview of the available data and detailed experimental protocols to aid researchers in the further investigation of JWH-175 and related compounds. Understanding the interplay between the parent compound and its active metabolites is crucial for accurately interpreting its pharmacological and toxicological properties.

References

In Vitro Characterization of JWH-175: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JWH-175 is a synthetic cannabinoid of the naphthylmethylindole family, structurally related to the potent and widely known JWH-018.[1] It acts as an agonist at cannabinoid receptors and was first synthesized by Dr. John W. Huffman.[1] Unlike JWH-018, which has a ketone linker, JWH-175 possesses a methylene bridge between the indole and naphthalene moieties.[1] This structural difference results in a comparatively lower potency.[1][2][3] This document provides a comprehensive overview of the in vitro pharmacological and metabolic characteristics of JWH-175, intended for researchers and professionals in drug development.

Data Presentation: Receptor Binding and Functional Activity

The in vitro profile of JWH-175 has been primarily characterized through its interaction with cannabinoid receptors CB1 and CB2. Quantitative data from binding affinity and functional assays are summarized below, with the more potent JWH-018 included for comparative context.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

Binding affinity (Ki) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The data presented were primarily derived from competitive binding experiments using CHO cell membranes transfected with human or mouse cannabinoid receptors.[2][3]

CompoundReceptorSpeciesKi (nM)Selectivity Index (Ki CB2 / Ki CB1)
JWH-175 CB1Human25.8 ± 1.9[2][3]14[2][3]
CB2Human~361
CB1Rat22 ± 2[2]
JWH-018 CB1Human~9.5 *0.9[3]
CB2Human~8.5

*Calculated based on the reported 2.71-fold higher affinity compared to JWH-175.[2][3]

Table 2: Cannabinoid Receptor Functional Activity

Functional activity was assessed by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in CHO cells.[3] JWH-175 acts as a full agonist, meaning it is capable of producing a maximal response, although it is less potent than JWH-018.[3]

CompoundTargetAssay TypePotencyEfficacy
JWH-175 Human CB1cAMP Inhibition5.38-fold less potent than JWH-018[3]Full Agonist[3]
Human CB2cAMP InhibitionLess potent than at CB1[3]Full Agonist[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to generate the in vitro data for JWH-175.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound (JWH-175) by measuring its ability to displace a radiolabeled ligand ([3H]-CP-55,940) from the cannabinoid receptors.

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with either human CB1 or CB2 receptors are cultured and harvested. Membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors. Protein concentration is determined using a standard method like the Bio-Rad assay.[3]

  • Assay Procedure:

    • Cell membranes are incubated in a buffer solution.

    • A fixed concentration of the radioligand ([3H]-CP-55,940) is added.[3]

    • Varying concentrations of the unlabeled test compound (JWH-175) are added to compete for receptor binding.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

    • The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory binding constant (Ki) is then calculated from the IC50 value using the Cheng and Prusoff equation.[3]

cAMP Inhibition Functional Assay

This assay measures the functional consequence of CB1/CB2 receptor activation. Since these are Gi/o-coupled receptors, their activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: CHO cells transfected with human CB1 or CB2 receptors are cultured to an appropriate density.[3]

  • Assay Procedure:

    • Cells are pre-incubated with varying concentrations of the test agonist (JWH-175).

    • A fixed concentration of forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.[3]

    • The cells are incubated for a defined period to allow for the modulation of cAMP production.

    • The reaction is terminated by adding a lysis buffer or a stop solution such as cold 6% trichloroacetic acid (TCA).[3]

    • The intracellular cAMP concentration is quantified using a competitive protein binding assay or an enzyme immunoassay (EIA).[3]

  • Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of JWH-175. The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values are determined from these curves.

In Vitro Metabolism Study

These studies investigate the metabolic fate of a compound using subcellular fractions, typically liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

  • Incubation: JWH-175 is incubated with human liver microsomes (HLM) in the presence of an NADPH-generating system to initiate phase I metabolic reactions.[2][4]

  • Sample Processing: The reaction is quenched after a specific time, typically by adding a cold organic solvent like acetonitrile, which also precipitates proteins.

  • Metabolite Identification: The supernatant is analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS), such as high-resolution mass spectrometry (LC-HRMS) or triple quadrupole mass spectrometry (LC-QqQ).[2] This allows for the separation and identification of the parent compound and its metabolites.

  • Key Finding: A significant metabolic pathway for JWH-175 in vitro is its bio-activation to the more potent cannabinoid, JWH-018.[2][4] Studies have identified up to 27 different phase I metabolites for JWH-175.[5][6]

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Output Compound JWH-175 Synthesis/ Acquisition BindingAssay Binding Assay (Competition Binding) Compound->BindingAssay FunctionalAssay Functional Assay (cAMP Inhibition) Compound->FunctionalAssay MetabolismAssay Metabolism Assay (Microsomal Stability) Compound->MetabolismAssay ReceptorPrep CB1/CB2 Receptor Preparation (e.g., Transfected Cells) ReceptorPrep->BindingAssay ReceptorPrep->FunctionalAssay EnzymePrep Metabolic Enzyme Preparation (e.g., Liver Microsomes) EnzymePrep->MetabolismAssay Ki_calc Determine Affinity (Ki) BindingAssay->Ki_calc Displacement Data EC50_calc Determine Potency/Efficacy (EC50, Emax) FunctionalAssay->EC50_calc Dose-Response Data Metabolite_ID Identify Metabolites (LC-MS) MetabolismAssay->Metabolite_ID Metabolite Profile

Caption: Experimental workflow for the in vitro characterization of JWH-175.

G JWH175 JWH-175 CB1R CB1/CB2 Receptor JWH175->CB1R Binds & Activates G_protein Gi/o Protein (α, βγ) CB1R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Reduced Activation of PKA, Ion Channels, etc.

Caption: JWH-175 signaling pathway via Gi/o-coupled cannabinoid receptors.

References

The Discovery and Pharmacological Profile of JWH-175: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-175 is a synthetic cannabinoid of the naphthylmethylindole family, first synthesized by Dr. John W. Huffman and his research team at Clemson University.[1] This document provides a comprehensive technical overview of JWH-175, including its discovery, synthesis, and pharmacological characterization at the cannabinoid receptors CB1 and CB2. Detailed experimental protocols for its synthesis and bioassays are presented, along with a quantitative summary of its binding affinity and functional activity. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its scientific context.

Introduction: The Genesis of JWH-175

The synthesis of JWH-175 was a part of a broader research initiative led by John W. Huffman, funded by the National Institute on Drug Abuse, aimed at developing specific ligands to probe the endocannabinoid system.[2][3] Beginning in 1984, Huffman's laboratory synthesized over 400 cannabinoid compounds to explore the structure-activity relationships of ligands for the CB1 and CB2 receptors.[2] These compounds, including JWH-175, were intended as pharmacological tools to better understand the physiological and pathological roles of these receptors.[2][3] JWH-175, chemically identified as (1-Pentylindol-3-yl)naphthalen-1-ylmethane, is a structural analog of the more widely known synthetic cannabinoid, JWH-018.[1] The key structural difference is the replacement of the ketone bridge in JWH-018 with a methylene bridge in JWH-175.[1] This modification results in a compound with a distinct pharmacological profile, notably a lower potency compared to its ketone-containing counterpart.[1]

Physicochemical Properties of JWH-175

PropertyValue
IUPAC Name (1-Pentylindol-3-yl)naphthalen-1-ylmethane
Molecular Formula C₂₄H₂₅N
Molar Mass 327.471 g/mol
CAS Number 619294-35-8

Synthesis of JWH-175

The synthesis of JWH-175, a 3-(1-naphthylmethyl)-1-pentyl-1H-indole, can be achieved through a multi-step process. The following protocol is based on the general methods developed by Huffman and colleagues for the synthesis of naphthylmethylindoles.

Experimental Protocol: Synthesis of JWH-175

Step 1: N-Alkylation of Indole

  • To a solution of indole in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the indole anion.

  • Add 1-bromopentane to the reaction mixture and continue stirring at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-pentylindole.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Friedel-Crafts Acylation of 1-Pentylindole

  • In a separate flask, prepare a solution of 1-naphthoyl chloride in a dry, non-polar solvent like dichloromethane (DCM).

  • Cool the solution to 0°C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

  • To this mixture, add the 1-pentylindole from Step 1 dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude (1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone.

Step 3: Reduction of the Ketone to a Methylene Bridge

  • Dissolve the ketone from Step 2 in a suitable solvent, such as anhydrous tetrahydrofuran (THF).

  • Add a reducing agent capable of reducing a ketone to a methylene group, such as lithium aluminum hydride (LiAlH₄) or by using a Wolff-Kishner or Clemmensen reduction protocol. For a LiAlH₄ reduction, add the reagent portion-wise at 0°C.

  • Reflux the reaction mixture for several hours.

  • Cool the reaction to 0°C and quench sequentially with water, 15% sodium hydroxide solution, and then more water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to yield the crude JWH-175.

  • Purify the final product by column chromatography on silica gel to obtain pure (1-Pentylindol-3-yl)naphthalen-1-ylmethane (JWH-175).

Pharmacological Data

JWH-175 acts as an agonist at both the CB1 and CB2 cannabinoid receptors, though with a lower affinity and potency compared to JWH-018.[4]

Receptor Binding Affinity

The binding affinity of JWH-175 for human CB1 and CB2 receptors has been determined through competitive radioligand binding assays.

ReceptorRadioligandKᵢ (nM)Reference Compound (JWH-018) Kᵢ (nM)
Human CB1 [³H]-CP-55,94025.8 ± 1.99.5 ± 4.5
Human CB2 [³H]-CP-55,940~361.2~10.5

Data compiled from multiple sources. A selectivity index of 14 for CB1 over CB2 has been reported for JWH-175.

Functional Activity

The functional activity of JWH-175 as a cannabinoid receptor agonist is typically assessed by its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the target receptor.

ReceptorAssay TypeEC₅₀Efficacy (relative to JWH-018)
Human CB1 cAMP InhibitionLess potent than JWH-018Lower than JWH-018
Human CB2 cAMP InhibitionLess potent than JWH-018Lower than JWH-018

Specific EC₅₀ and Eₘₐₓ values are not consistently reported in the literature, but studies consistently show JWH-175 to be a less potent and efficacious agonist than JWH-018.[4]

Experimental Protocols: Pharmacological Assays

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of JWH-175 for CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]-CP-55,940.

  • Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • JWH-175 dissolved in a suitable solvent (e.g., DMSO).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of JWH-175.

  • In assay tubes, combine the cell membrane preparation, a fixed concentration of [³H]-CP-55,940, and varying concentrations of JWH-175 or the non-specific binding control.

  • Incubate the mixture at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of JWH-175 by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of JWH-175 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of JWH-175 as a CB1/CB2 receptor agonist.

Materials:

  • Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • JWH-175 dissolved in a suitable solvent.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Plate the cells in a suitable microplate format and culture overnight.

  • Prepare serial dilutions of JWH-175.

  • Pre-treat the cells with the different concentrations of JWH-175 for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the JWH-175 concentration.

  • Determine the EC₅₀ (the concentration of JWH-175 that produces 50% of its maximal inhibitory effect) and Eₘₐₓ (the maximum inhibitory effect) from the curve using non-linear regression.

Visualizations

Cannabinoid Receptor Signaling Pathway

G cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor Gi Gi/o Protein (αβγ) CB1_CB2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts JWH175 JWH-175 (Agonist) JWH175->CB1_CB2 Binds G_alpha_i Gαi-GTP Gi->G_alpha_i Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC Inhibits downstream Downstream Cellular Effects (e.g., modulation of ion channels, gene transcription) G_beta_gamma->downstream ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->downstream

Caption: Agonist activation of CB1/CB2 receptors and the subsequent Gᵢ-mediated inhibition of adenylyl cyclase.

Experimental Workflow for Synthetic Cannabinoid Characterization

G cluster_synthesis Chemical Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation synthesis Synthesis of JWH-175 purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding Radioligand Binding Assay (Determine Ki at CB1/CB2) characterization->binding functional Functional Assay (cAMP) (Determine EC50/Emax at CB1/CB2) binding->functional animal_models Animal Models (e.g., mouse tetrad) functional->animal_models pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies animal_models->pk_pd

References

JWH-175: A Technical Whitepaper on a Naphthylmethylindole Synthetic Cannabinoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-175 is a synthetic cannabinoid belonging to the naphthylmethylindole family, structurally related to the potent and widely studied JWH-018.[1][2] Unlike its counterpart, JWH-175 possesses a methylene bridge instead of a ketone, a modification that significantly influences its pharmacological profile.[2] This document provides a comprehensive technical overview of JWH-175, including its chemical properties, receptor binding affinities, in vitro and in vivo pharmacology, metabolic pathways, and detailed experimental methodologies. A key finding is the in vivo bio-activation of JWH-175 to the more potent JWH-018, a critical consideration for interpreting its pharmacological effects.[3][4][5] This guide is intended to serve as a core resource for researchers engaged in the study of synthetic cannabinoids.

Chemical and Physical Properties

JWH-175, or 3-(1-naphthalenylmethyl)-1-pentyl-1H-indole, is a lipophilic compound with a molecular formula of C₂₄H₂₅N and a molar mass of 327.471 g·mol⁻¹.[2][6] Its structure is characterized by a pentyl chain attached to the indole nitrogen and a naphthyl group linked to the 3-position of the indole ring via a methylene bridge.[7] This structural feature distinguishes it from the naphthoylindole class of synthetic cannabinoids, such as JWH-018, which contain a carbonyl linker.[1][7]

Pharmacology

Receptor Binding Affinity

JWH-175 acts as a cannabinoid receptor agonist with a notable preference for the CB1 receptor over the CB2 receptor.[1][2] In vitro competition binding assays using Chinese Hamster Ovary (CHO) cell membranes transfected with human cannabinoid receptors revealed a Kᵢ value for JWH-175 of 25.8 ± 1.9 nM at the hCB1 receptor and 363 ± 31 nM at the hCB2 receptor, resulting in a CB2/CB1 selectivity index of 14.[1] In contrast, JWH-018 displays higher affinity for both receptors and a selectivity index close to unity.[1] Similar binding characteristics have been observed in mouse brain and spleen membranes, suggesting a lack of significant species selectivity.[1]

Table 1: Receptor Binding Affinities (Kᵢ, nM) of JWH-175 and JWH-018

CompoundhCB1 (CHO Membranes)hCB2 (CHO Membranes)Mouse Cortex (CB1)Mouse Spleen (CB2)
JWH-175 25.8 ± 1.9363 ± 3133.6 ± 2.4487 ± 39
JWH-018 9.52 ± 0.738.63 ± 0.695.82 ± 0.447.13 ± 0.53
Data are expressed as mean ± SEM. Data from Marti et al., 2022.[1]
In Vitro Functional Activity

Functional assays confirm that JWH-175 is a full agonist at cannabinoid receptors, albeit with lower potency compared to JWH-018.[1] In cyclic AMP (cAMP) inhibition assays using CHO cells expressing human CB1 or CB2 receptors, JWH-175 demonstrated a higher potency for CB1 over CB2 receptors.[1] Electrophysiological studies in mouse hippocampal slices showed that JWH-175 is less potent and effective than JWH-018 in reducing the field excitatory postsynaptic potential (fEPSP), an effect that is mediated by CB1 receptor activation.[1][4][7]

Table 2: Functional Potency (IC₅₀, nM) of JWH-175 and JWH-018

CompoundhCB1 (CHO Cells)hCB2 (CHO Cells)
JWH-175 72 ± 5864 ± 61
JWH-018 13.69 ± 1.0411.62 ± 0.97
Data are expressed as mean ± SEM. Data from Marti et al., 2022.[1]
In Vivo Pharmacological Effects

In vivo studies in mice have demonstrated that JWH-175 produces a range of cannabinoid-like effects, including:

  • Impairment of sensorimotor responses.[3][4]

  • Reduction in respiratory rate and spontaneous motor activity.[3][8]

  • Induction of hypothermia.[8]

  • Increased mechanical analgesia.[3][9]

These effects are dose-dependent and have been shown to be mediated by the CB1 receptor, as they are prevented by the administration of the selective CB1 receptor antagonist/inverse agonist AM-251.[1][4] However, JWH-175 is consistently less potent than JWH-018 in producing these in vivo effects.[3][4]

Metabolism and Bio-activation

A pivotal aspect of JWH-175 pharmacology is its rapid in vivo metabolism.[3][4][5] Studies in mice have shown that JWH-175 is quickly bio-activated to JWH-018 in the blood.[3][9] This metabolic conversion is significant because JWH-018 is a more potent cannabinoid agonist.[1] Consequently, the observed in vivo effects of JWH-175 administration are likely attributable, at least in part, to the formation of JWH-018.[3][9] In vitro studies using human liver microsomes have identified numerous phase I metabolites of JWH-175, highlighting a complex metabolic profile.[10]

Signaling and Experimental Workflows

CB1 Receptor Signaling Pathway

As a CB1 receptor agonist, JWH-175 initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gᵢ/ₒ.[1][5] Activation of the CB1 receptor by an agonist like JWH-175 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences ion channel function, ultimately leading to the observed physiological effects.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space JWH175 JWH-175 CB1R CB1 Receptor JWH175->CB1R Binds G_protein Gαi/o Gβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered neurotransmission) PKA->Response Leads to

CB1 Receptor Signaling Pathway for JWH-175.
Experimental Workflow for In Vivo Pharmacological Assessment

The in vivo characterization of JWH-175 typically follows a standardized workflow to assess its cannabinoid-like effects in an animal model, such as mice. This involves dose-response studies and confirmation of receptor-mediated effects through antagonist pre-treatment.

InVivo_Workflow start Start: In Vivo Assessment animal_prep Animal Model Preparation (e.g., CD-1 mice) start->animal_prep dose_prep JWH-175 Dose Preparation (Vehicle control and multiple doses) animal_prep->dose_prep antagonist_study Antagonist Pre-treatment Study (e.g., AM-251 administration prior to JWH-175) animal_prep->antagonist_study admin Systemic Administration (e.g., intraperitoneal injection) dose_prep->admin behavioral Behavioral & Physiological Monitoring (e.g., locomotor activity, body temperature, analgesia) admin->behavioral data_acq Data Acquisition & Recording behavioral->data_acq antagonist_study->admin analysis Statistical Analysis (e.g., ANOVA, dose-response curves) data_acq->analysis conclusion Conclusion on In Vivo Effects & CB1 Receptor Mediation analysis->conclusion

Workflow for In Vivo Pharmacological Assessment.

Experimental Protocols

Receptor Binding Assay (Competition Assay)

This protocol outlines a method for determining the binding affinity of JWH-175 for cannabinoid receptors using a competition binding assay with a radiolabeled ligand (e.g., [³H]-CP-55,940).

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 or CB2 receptors, or mouse brain/spleen tissue, in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, add increasing concentrations of unlabeled JWH-175.

  • Radioligand Addition: Add a constant concentration of [³H]-CP-55,940 to each well.

  • Incubation: Incubate the plates at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of JWH-175 that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of JWH-175 as a cannabinoid receptor agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.

  • Cell Culture: Culture CHO cells stably expressing human CB1 or CB2 receptors in 96-well plates.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add increasing concentrations of JWH-175 to the wells and incubate for 15-30 minutes.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF or LANCE).

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of JWH-175. Determine the EC₅₀ value (the concentration of JWH-175 that produces 50% of the maximal inhibition) and the Eₘₐₓ (the maximum inhibitory effect) using non-linear regression.

In Vivo Behavioral Assessment in Mice (Tetrad Test)

The "tetrad test" is a standard procedure to screen for cannabinoid-like activity in mice, assessing four key physiological and behavioral parameters.

  • Animal Acclimation: Acclimate male CD-1 mice to the testing environment.

  • Drug Administration: Administer JWH-175 or vehicle via intraperitoneal injection.

  • Locomotor Activity: Place the mouse in an open-field arena and record its movement for a set period using an automated tracking system.

  • Catalepsy: Place the mouse's forepaws on a raised bar and measure the time it remains immobile.

  • Analgesia (Hot Plate Test): Place the mouse on a heated surface (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a paw or jumping).

  • Hypothermia: Measure the core body temperature using a rectal probe at set time points after drug administration.

  • Data Analysis: Compare the results from the JWH-175-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Analytical Detection

The detection of JWH-175 and its metabolites in biological matrices and seized materials typically employs chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the identification of synthetic cannabinoids. Derivatization may be required for certain metabolites to improve thermal stability and chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the quantification of JWH-175 and its metabolites in complex biological fluids like blood and urine. This is the preferred method for pharmacokinetic studies.

Conclusion

JWH-175 is a naphthylmethylindole synthetic cannabinoid that functions as a CB1-selective full agonist. Its in vitro and in vivo potency is demonstrably lower than its close analog, JWH-018. A critical aspect of its pharmacology is its in vivo bio-activation to JWH-018, which likely contributes significantly to its observed effects. This technical guide provides a foundational resource for the scientific community, offering detailed data and methodologies to support further research into the complex pharmacology and toxicology of this and related synthetic cannabinoids.

References

Preliminary Toxicological Profile of JWH-175: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-175 is a synthetic cannabinoid of the naphthylmethylindole family, structurally related to the potent and widely studied JWH-018.[1] As with many synthetic cannabinoids, understanding the toxicological profile of JWH-175 is crucial for forensic, clinical, and drug development purposes. This technical guide provides a summary of the currently available preliminary toxicological data on JWH-175, with a focus on its pharmacodynamics, in vivo effects, and metabolism. A key finding is the in vivo bioactivation of JWH-175 to the more potent cannabinoid agonist, JWH-018, which significantly influences its overall toxicological effects.[2][3]

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for JWH-175, including its binding affinity for cannabinoid receptors and its potency in functional assays and in vivo studies.

Table 1: In Vitro Cannabinoid Receptor Binding Affinity and Functional Potency of JWH-175

ParameterHuman CB1 ReceptorHuman CB2 ReceptorMouse CB1 ReceptorMouse CB2 Receptor
Ki (nM) 25.8 ± 1.9[2]362 ± 24[2]32.7 ± 2.1[2]255 ± 18[2]
EC50 (cAMP Assay, nM) 43.1 ± 1.2[2]138 ± 11[2]Not ReportedNot Reported

Note: Ki values represent the binding affinity of JWH-175 to the respective cannabinoid receptors. A lower Ki value indicates a higher binding affinity. EC50 values from the cAMP assay indicate the concentration of JWH-175 required to produce 50% of its maximal effect in inhibiting adenylyl cyclase.

Table 2: In Vivo Potency (ED50) of JWH-175 in Mice

In Vivo EffectED50 (mg/kg, i.p.)
Visual Object Response Inhibition 2.9 ± 0.21[2]
Visual Placing Response Inhibition 1.9 ± 0.15[2]
Acoustic Response Inhibition 2.5 ± 0.18[2]
Breath Rate Reduction 1.7 ± 0.19[2]
Mechanical Analgesia (Tail Pinch Test) 2.1 ± 0.17[2]
Motor Activity Inhibition (Drag Test) 3.2 ± 0.25[2]

Note: ED50 values represent the dose of JWH-175 required to produce 50% of its maximal effect in the respective in vivo assays in mice following intraperitoneal (i.p.) administration.

Experimental Protocols

In Vitro Cannabinoid Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of JWH-175 for human and mouse cannabinoid receptors (CB1 and CB2).

Methodology:

  • Membrane Preparation:

    • Human CB1 and CB2 receptor membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the respective human receptor DNA.

    • Mouse CB1 and CB2 receptor membranes were prepared from whole brain and spleen tissues of CD-1 mice, respectively.

    • Tissues or cells were homogenized in a cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet was resuspended in the assay buffer.

  • Competitive Radioligand Binding Assay:

    • Membranes (20-40 µg of protein) were incubated with a fixed concentration of a radiolabeled cannabinoid agonist, [3H]-CP-55,940, and varying concentrations of JWH-175.

    • The incubation was carried out in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 1 mM EDTA, with 0.1% bovine serum albumin (BSA).

    • After incubation (typically 90 minutes at 30°C), the reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of JWH-175 that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.

    • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[2]

In Vivo Behavioral and Physiological Studies in Mice

Objective: To assess the in vivo effects of JWH-175 on sensorimotor responses, locomotor activity, nociception, and physiological parameters in mice.

Methodology:

  • Animals: Male CD-1 mice were used for all experiments.[2] Animals were housed under controlled environmental conditions with ad libitum access to food and water.

  • Drug Administration: JWH-175 was dissolved in a vehicle solution (e.g., ethanol, Tween 80, and saline) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.01-30 mg/kg).[2]

  • Behavioral and Physiological Assessments:

    • Sensorimotor Responses: Assessed using tests such as the visual object response, visual placing response, and acoustic startle response.

    • Locomotor Activity: Measured using an open-field test or a drag test.[2][4]

    • Nociception: Evaluated using the tail-pinch test to assess the analgesic effects.[2]

    • Physiological Parameters: Breath rate and core body temperature were monitored.[2]

  • Data Analysis:

    • The effects of different doses of JWH-175 were compared to a vehicle control group.

    • Dose-response curves were generated, and ED50 values were calculated using non-linear regression analysis.[2]

In Vivo Metabolism Study

Objective: To investigate the in vivo metabolism of JWH-175 in mice.

Methodology:

  • Animal Treatment: Male CD-1 mice were administered a single i.p. dose of JWH-175 (e.g., 10 mg/kg).[2]

  • Sample Collection: Blood samples were collected at various time points after drug administration.

  • Sample Preparation: Plasma was separated from the blood samples. Proteins in the plasma were precipitated using a solvent like acetonitrile.

  • Analytical Method:

    • The presence and concentration of JWH-175 and its potential metabolites in the plasma extracts were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • This technique allows for the sensitive and specific detection and quantification of the compounds of interest.

  • Data Analysis:

    • The concentrations of JWH-175 and its metabolites were plotted over time to understand the pharmacokinetic profile.

    • The results demonstrated the rapid conversion of JWH-175 to JWH-018 in vivo.[2]

Visualizations

Signaling Pathway of JWH-175 at Cannabinoid Receptors

G JWH-175 Signaling Pathway at CB1/CB2 Receptors cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JWH175 JWH-175 CB1R CB1 Receptor JWH175->CB1R Agonist Binding CB2R CB2 Receptor JWH175->CB2R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation CB2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Regulation

Caption: JWH-175 acts as an agonist at CB1 and CB2 receptors, leading to the inhibition of adenylyl cyclase.

Experimental Workflow for In Vivo Behavioral Studies

G Workflow for In Vivo Behavioral Studies of JWH-175 cluster_tests Assessments start Start animal_prep Animal Preparation (Male CD-1 Mice) start->animal_prep drug_prep Drug Preparation (JWH-175 in Vehicle) start->drug_prep admin Intraperitoneal (i.p.) Administration animal_prep->admin drug_prep->admin behavioral_tests Behavioral & Physiological Assessments admin->behavioral_tests data_collection Data Collection behavioral_tests->data_collection sensorimotor Sensorimotor locomotor Locomotor nociception Nociception physiological Physiological data_analysis Data Analysis (Dose-Response Curves, ED50) data_collection->data_analysis results Results & Interpretation data_analysis->results end End results->end

Caption: A generalized workflow for conducting in vivo toxicological studies of JWH-175 in mice.

Conclusion

References

Methodological & Application

JWH-175 In Vitro Binding Assay for CB1 Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-175 is a synthetic cannabinoid of the naphthylmethylindole family, structurally related to the potent CB1 agonist JWH-018.[1][2] Like other synthetic cannabinoids, JWH-175 interacts with the cannabinoid receptors CB1 and CB2. The CB1 receptor is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids.[3][4] Understanding the binding affinity of novel compounds like JWH-175 to the CB1 receptor is a critical step in drug development and for assessing their pharmacological and toxicological profiles. This document provides detailed application notes and a protocol for conducting an in vitro competitive radioligand binding assay to determine the binding affinity (Ki) of JWH-175 for the human cannabinoid type 1 (CB1) receptor.

Principle of the Assay

The competitive radioligand binding assay is a robust method for determining the affinity of an unlabeled test compound (JWH-175) for a specific receptor.[2] The assay measures the ability of increasing concentrations of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the receptor. By quantifying the displacement, the half-maximal inhibitory concentration (IC50) of the test compound can be determined. The IC50 value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Data Presentation

The binding affinity of JWH-175 for the human CB1 receptor has been determined in multiple studies. The quantitative data is summarized in the table below for easy comparison.

CompoundReceptorCell LineRadioligandKi (nM)Reference
JWH-175Human CB1CHO[3H]-CP5594025.8 ± 1.9[5]
JWH-175Central CB1Not SpecifiedNot Specified22[1][6]
JWH-018Human CB1CHO[3H]-CP559409.51 (calculated from 2.71-fold higher affinity than JWH-175)[5]

Experimental Protocol: Competitive Radioligand Binding Assay for JWH-175 at CB1 Receptors

This protocol is adapted from established methods for cannabinoid receptor binding assays.[7][8][9]

Materials and Reagents
  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor (hCB1R).[5][7]

  • Radioligand: [3H]-CP55940, a high-affinity cannabinoid receptor agonist.[8][10]

  • Test Compound: JWH-175.

  • Reference Compound: JWH-018 (for comparison).

  • Non-specific Binding Control: A high concentration of a potent, unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2 or CP55940).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester and vacuum filtration manifold.

  • Scintillation counter.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of JWH-175 and the reference compound (JWH-018) in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

    • Dilute the [3H]-CP55940 in the assay buffer to a final concentration of approximately 0.5-1.0 nM. The optimal concentration should be close to the Kd of the radioligand for the CB1 receptor.

    • Thaw the hCB1R-expressing cell membranes on ice and resuspend in the assay buffer to a final protein concentration that yields adequate signal-to-noise ratio (typically 5-20 µg of protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [3H]-CP55940, and cell membranes.

    • Non-specific Binding (NSB): Add assay buffer, [3H]-CP55940, a high concentration of the non-specific binding control (e.g., 10 µM WIN 55,212-2), and cell membranes.

    • Competitive Binding: Add assay buffer, [3H]-CP55940, varying concentrations of JWH-175 (or the reference compound), and cell membranes.

    • The final assay volume in each well is typically 200 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters three to five times with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark for the filter to become transparent.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding of [3H]-CP55940 as a function of the logarithm of the concentration of JWH-175.

  • Determine IC50:

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value of JWH-175. The IC50 is the concentration of JWH-175 that displaces 50% of the specifically bound radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the CB1 receptor.

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis JWH175 JWH-175 Serial Dilutions Incubation Incubate at 30°C for 60-90 min JWH175->Incubation Radioligand [3H]-CP55940 Solution Radioligand->Incubation Membranes CB1 Receptor Membranes Membranes->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Terminate Reaction Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Generate Competition Curve Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for the JWH-175 CB1 receptor in vitro binding assay.

competition_principle cluster_radioligand cluster_competitor CB1 CB1 Receptor Radio [3H]-CP55940 Radio->CB1 Binds JWH175 JWH-175 JWH175->CB1 Competes for Binding

Caption: Principle of competitive binding of JWH-175 at the CB1 receptor.

References

Application Notes and Protocols for In Vivo Behavioral Studies of JWH-175 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo behavioral effects of JWH-175, a synthetic cannabinoid of the naphthylmethylindole family. The protocols outlined below are based on established rodent models to assess the pharmacodynamic and behavioral profile of this compound. A key consideration in these studies is the in vivo bioactivation of JWH-175 to the more potent cannabinoid receptor agonist, JWH-018, which significantly contributes to its observed effects.[1][2][3]

Core Concepts

JWH-175 acts as a cannabinoid receptor agonist, though it is less potent than its counterpart, JWH-018, at both human and mouse CB1 and CB2 receptors in vitro.[1][2] However, metabolic studies have shown that JWH-175 is rapidly converted to JWH-018 in the blood of mice, suggesting that the in vivo behavioral outcomes are largely influenced by this metabolic conversion.[2][3] In vivo studies in mice have demonstrated that JWH-175 impairs sensorimotor responses, alters motor activity, reduces breath rate, and increases the pain threshold.[1][2]

Data Presentation: Quantitative Behavioral Data

The following tables summarize the quantitative data from key behavioral assays performed on male CD-1 mice following intraperitoneal (i.p.) administration of JWH-175.

Table 1: Effect of JWH-175 on Sensorimotor Responses

Behavioral AssayJWH-175 Dose (mg/kg, i.p.)Time Post-Administration (min)ObservationStatistical Significance
Visual Placing Response6180Significant Inhibitionp < 0.0001
Visual Placing Response15180Significant Inhibitionp < 0.0001
Visual Placing Response3060 - 300Significant and Persistent Inhibitionp < 0.0001

Data summarized from Tirri et al., 2022.[1]

Table 2: Effect of JWH-175 on Motor Activity (Drag Test)

JWH-175 Dose (mg/kg, i.p.)Time Post-Administration (min)Effect on Motor ActivityStatistical Significance
0.1Up to 280Prolonged Facilitationp < 0.0001
6160Transient Inhibitionp < 0.0001
30N/AInhibitory EffectN/A

Data summarized from Tirri et al., 2022.[1]

Experimental Protocols

Below are detailed methodologies for conducting behavioral assessments of JWH-175 in a rodent model.

General Animal Husbandry and Drug Administration
  • Animal Model: Male CD-1 mice are a commonly used strain for these studies.

  • Housing: Mice should be housed in groups under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before experiments.

  • Drug Preparation: JWH-175 is typically dissolved in a vehicle solution of ethanol, Tween 80, and saline.

  • Administration: Administer JWH-175 via intraperitoneal (i.p.) injection.

Sensorimotor Response Assays

This series of tests evaluates the integrity of sensory and motor functions.

  • Visual Placing Test:

    • Gently hold the mouse by its torso and lower it towards a flat surface.

    • Observe if the mouse extends its forelimbs to touch the surface before its whiskers make contact.

    • A normal response is the extension of the forelimbs. The absence of this response is recorded as an impairment.

    • Testing is typically performed at baseline and at various time points post-injection (e.g., 60, 180, 300 minutes).

Motor Activity Assessment
  • Drag Test:

    • Gently place the mouse on a flat, smooth surface.

    • Observe the number of steps taken by the mouse within a defined time period (e.g., 1 minute).

    • A decrease in the number of steps compared to baseline or vehicle-treated animals indicates motor inhibition, while an increase suggests motor facilitation.

    • Conduct assessments at multiple time points to capture both inhibitory and facilitatory effects at different doses and times.

Pain Perception Assay
  • Mechanical Analgesia (Von Frey Test):

    • Place the mouse in an enclosure with a mesh floor, allowing access to the plantar surface of the paws.

    • Apply calibrated Von Frey filaments of increasing force to the mid-plantar surface of a hind paw.

    • Record the force at which the mouse withdraws its paw.

    • An increase in the withdrawal threshold indicates an analgesic effect.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_assays Behavioral Assays cluster_data Data Analysis Animal_Acclimation Animal Acclimation Drug_Preparation JWH-175 Preparation IP_Injection Intraperitoneal Injection Drug_Preparation->IP_Injection Sensorimotor_Tests Sensorimotor Tests (Visual Placing) IP_Injection->Sensorimotor_Tests Motor_Activity Motor Activity (Drag Test) IP_Injection->Motor_Activity Pain_Perception Pain Perception (Von Frey) IP_Injection->Pain_Perception Data_Collection Data Collection Sensorimotor_Tests->Data_Collection Motor_Activity->Data_Collection Pain_Perception->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Experimental workflow for in vivo behavioral studies of JWH-175 in rodents.

Generalized Cannabinoid Receptor Signaling Pathway

G JWH175 JWH-175 CB1R CB1 Receptor JWH175->CB1R Agonist Binding Gi_o Gi/o Protein CB1R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAPK Pathway Gi_o->MAPK Activation Ion_Channels Ion Channels (Ca2+, K+) Gi_o->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Behavioral_Effects Behavioral Effects PKA->Behavioral_Effects MAPK->Behavioral_Effects Ion_Channels->Behavioral_Effects

Caption: Simplified signaling pathway of a cannabinoid agonist at the CB1 receptor.

References

Application Note: GC-MS Method for the Detection of JWH-175 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of the synthetic cannabinoid JWH-175 and its major metabolites in biological matrices. JWH-175, a naphthylmethylindole, is a potent cannabinoid receptor agonist and is known to be extensively metabolized in vivo, primarily through bioactivation to the more potent JWH-018, as well as through hydroxylation and carboxylation.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for preclinical and forensic analysis. The methodology covers sample preparation from urine, including enzymatic hydrolysis and liquid-liquid extraction, followed by derivatization and GC-MS analysis.

Introduction

JWH-175 is a synthetic cannabinoid that has been identified in illicit products and is of significant interest in forensic and clinical toxicology.[1][3] Due to its rapid and extensive metabolism, the parent compound is often detectable for only a short period, making the identification of its metabolites crucial for confirming exposure.[4][5] The primary metabolic pathway involves the conversion of JWH-175 to JWH-018.[1][2][3] Further metabolism of both JWH-175 and JWH-018 leads to a variety of phase I metabolites, including mono- and di-hydroxylated derivatives and carboxylated compounds. An in-vitro study has identified as many as 27 phase I metabolites of JWH-175.[4] This application note provides a detailed protocol for a GC-MS method capable of detecting JWH-175 and its key metabolites.

Signaling Pathways and Metabolism

JWH-175 acts as an agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-tetrahydrocannabinol (THC). Its metabolism is complex, with the key transformation being the oxidation of the methylene bridge to a ketone, yielding JWH-018.[1][2][3] This is a critical activation step as JWH-018 is a more potent cannabinoid agonist.[1] Both JWH-175 and JWH-018 undergo further phase I metabolism, primarily through hydroxylation on the pentyl chain and the naphthalene ring, followed by oxidation to carboxylic acids. These metabolites are then often conjugated with glucuronic acid (phase II metabolism) for excretion in the urine.

Metabolic Pathway of JWH-175 JWH-175 JWH-175 JWH-018 JWH-018 JWH-175->JWH-018 Oxidation Hydroxylated Metabolites (JWH-175) Hydroxylated Metabolites (JWH-175) JWH-175->Hydroxylated Metabolites (JWH-175) Hydroxylation Hydroxylated Metabolites (JWH-018) Hydroxylated Metabolites (JWH-018) JWH-018->Hydroxylated Metabolites (JWH-018) Hydroxylation Carboxylated Metabolites (JWH-175) Carboxylated Metabolites (JWH-175) Hydroxylated Metabolites (JWH-175)->Carboxylated Metabolites (JWH-175) Oxidation Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites (JWH-175)->Glucuronide Conjugates Carboxylated Metabolites (JWH-175)->Glucuronide Conjugates Carboxylated Metabolites (JWH-018) Carboxylated Metabolites (JWH-018) Hydroxylated Metabolites (JWH-018)->Carboxylated Metabolites (JWH-018) Oxidation Hydroxylated Metabolites (JWH-018)->Glucuronide Conjugates Carboxylated Metabolites (JWH-018)->Glucuronide Conjugates

Metabolic conversion of JWH-175.

Experimental Protocols

Sample Preparation (Urine)

This protocol is adapted from established methods for the analysis of synthetic cannabinoids in urine.[6][7]

1. Hydrolysis:

  • To 1 mL of urine, add an internal standard.

  • Add 1 mL of acetate buffer (pH 5.2).

  • Add 50 µL of β-glucuronidase from E. coli.

  • Incubate at 40°C for 3 hours to cleave glucuronide conjugates.

2. Liquid-Liquid Extraction (LLE):

  • After hydrolysis, add 250 µL of 10 M potassium hydroxide.

  • Add 3 mL of a hexane/ethyl acetate (9:1 v/v) mixture.

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 3 mL of the hexane/ethyl acetate mixture.

  • Combine the organic layers.

3. Evaporation and Derivatization:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl functional groups.[6]

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of JWH-175 and its metabolites.

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[6][7]
Injection Volume 1 µL[6]
Injection Mode Splitless[6]
Injector Temperature 280°C
Carrier Gas Helium at a constant flow of 1.2 mL/min[6]
Oven Temperature Program Initial temperature of 150°C, hold for 2 min, ramp to 310°C at 20°C/min, and hold for 5 min.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C[6]
Quadrupole Temperature 150°C[6]
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Data Presentation

The following tables summarize the expected quantitative data for JWH-175 and its key metabolites based on the described GC-MS method. Retention times are estimates and should be confirmed with certified reference materials.

Table 1: GC-MS Data for JWH-175 and its Primary Metabolite JWH-018

CompoundRetention Time (min) (estimated)Molecular Ion (m/z)Key Fragment Ions (m/z)LOD (ng/mL)LOQ (ng/mL)
JWH-175 (TMS derivative)12.5327141, 200, 327[8]0.5 (plasma)[2]5.0 (plasma)[2]
JWH-018 (TMS derivative)13.2341155, 214, 341~0.5~5.0

Table 2: Expected GC-MS Data for Major Metabolites of JWH-175 and JWH-018 (as TMS derivatives)

MetaboliteParent CompoundRetention Time (min) (estimated)Molecular Ion (m/z)Key Fragment Ions (m/z)
Monohydroxypentyl-JWH-175JWH-175~13.0415141, 288, 400
Carboxypentyl-JWH-175JWH-175~13.5429141, 302, 414
Monohydroxypentyl-JWH-018JWH-018~13.8429155, 302, 414
Carboxypentyl-JWH-018JWH-018~14.2443155, 316, 428
Dihydroxypentyl-JWH-175JWH-175~13.3503141, 376, 488

Note: The quantitative data for metabolites are estimates based on the analysis of similar compounds and should be validated experimentally.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the GC-MS analysis of JWH-175 and its metabolites.

Sample Preparation Workflow cluster_urine_sample Urine Sample cluster_hydrolysis Hydrolysis cluster_lle Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Add Internal Standard Add Internal Standard Sample->Add Internal Standard Add Acetate Buffer Add Acetate Buffer Add Internal Standard->Add Acetate Buffer Add B-glucuronidase Add B-glucuronidase Add Acetate Buffer->Add B-glucuronidase Incubate Incubate Add B-glucuronidase->Incubate Add KOH Add KOH Incubate->Add KOH GC-MS Analysis GC-MS Analysis Incubate->GC-MS Analysis Add Hexane/Ethyl Acetate Add Hexane/Ethyl Acetate Add KOH->Add Hexane/Ethyl Acetate Vortex & Centrifuge Vortex & Centrifuge Add Hexane/Ethyl Acetate->Vortex & Centrifuge Collect Organic Layer Collect Organic Layer Vortex & Centrifuge->Collect Organic Layer Repeat Extraction Repeat Extraction Collect Organic Layer->Repeat Extraction Evaporate to Dryness Evaporate to Dryness Repeat Extraction->Evaporate to Dryness Add BSTFA + TMCS Add BSTFA + TMCS Evaporate to Dryness->Add BSTFA + TMCS Add BSTFA + TMCS->Incubate

Urine sample preparation workflow.

GC-MS Analysis Workflow Derivatized Sample Derivatized Sample GC Injection GC Injection Derivatized Sample->GC Injection Separation on HP-5MS Column Separation on HP-5MS Column GC Injection->Separation on HP-5MS Column Electron Ionization (70 eV) Electron Ionization (70 eV) Separation on HP-5MS Column->Electron Ionization (70 eV) Mass Analyzer (Quadrupole) Mass Analyzer (Quadrupole) Electron Ionization (70 eV)->Mass Analyzer (Quadrupole) Detector Detector Mass Analyzer (Quadrupole)->Detector Data Acquisition (Full Scan/SIM) Data Acquisition (Full Scan/SIM) Detector->Data Acquisition (Full Scan/SIM) Data Analysis Data Analysis Data Acquisition (Full Scan/SIM)->Data Analysis

GC-MS analysis process.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the detection and quantification of JWH-175 and its metabolites in urine. The sample preparation protocol, including enzymatic hydrolysis and liquid-liquid extraction followed by silylation, ensures efficient recovery and derivatization of the target analytes. The use of a standard HP-5MS column and a well-defined temperature program allows for good chromatographic separation. This method is suitable for use in forensic toxicology, clinical chemistry, and drug metabolism studies. It is recommended to use certified reference materials for the parent compound and its major metabolites to confirm retention times and fragmentation patterns and to construct accurate calibration curves for quantitative analysis.

References

Application Notes and Protocols: Electrophysiological Effects of JWH-175 on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-175, a synthetic cannabinoid of the naphthylmethylindole family, acts as a cannabinoid receptor agonist. Understanding its electrophysiological effects on neuronal activity is crucial for elucidating its mechanism of action and potential neurotoxicological profile. These application notes provide a summary of the known effects of JWH-175 on synaptic transmission and outline detailed protocols for its electrophysiological investigation in brain slices.

Quantitative Data Presentation

The primary electrophysiological effect of JWH-175 documented in the scientific literature is the modulation of excitatory synaptic transmission in the hippocampus. The following tables summarize the quantitative findings from studies on mouse hippocampal slices.

Table 1: Effect of JWH-175 on Field Excitatory Postsynaptic Potentials (fEPSPs) in Mouse Hippocampal Slices

Concentration (µM)Change in fEPSP Slope (%)Statistical Significance (vs. Vehicle)
0.01No significant effectNot Significant
0.1No significant effectNot Significant
0.3No significant effectNot Significant
1-23.7 ± 5.7p = 0.0395[1]

Table 2: Comparative Potency and Efficacy of JWH-175 and JWH-018 on fEPSP Inhibition

CompoundEffective Concentration (µM)% Inhibition at 1 µM
JWH-175123.7
JWH-0180.134.7
0.340.4
148.8

Data indicates that JWH-175 is less potent and less effective than JWH-018 in reducing excitatory synaptic transmission in the hippocampus.[1]

Signaling Pathways

The electrophysiological effects of JWH-175 are primarily mediated through the activation of the Cannabinoid Receptor 1 (CB1R), a G-protein coupled receptor (GPCR). The downstream signaling cascade generally associated with CB1R activation in neurons involves the following pathways.

G CB1 Receptor Signaling Pathway cluster_downstream Downstream Effects JWH175 JWH-175 CB1R CB1 Receptor (Presynaptic) JWH175->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-Gated Ca²⁺ Channels (N, P/Q-type) G_protein->Ca_channel Inhibition K_channel Inwardly Rectifying K⁺ Channels (GIRK) G_protein->K_channel Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Vesicle_release Neurotransmitter Release (e.g., Glutamate) Ca_channel->Vesicle_release Required for K_channel->CB1R Hyperpolarization G Workflow for Acute Brain Slice Preparation start Anesthetize Animal perfuse Transcardial Perfusion (Sucrose Solution) start->perfuse dissect Brain Dissection perfuse->dissect slice Vibratome Slicing (300-400 µm) dissect->slice recover Incubate in aCSF (32-34°C, 30 min) slice->recover equilibrate Equilibrate at Room Temp (≥ 1 hour) recover->equilibrate end Ready for Recording equilibrate->end G Workflow for Whole-Cell Patch-Clamp Experiment cluster_recording Recording Paradigms cluster_recording_drug Recording with JWH-175 start Prepare Slice and Rig identify_neuron Identify Pyramidal Neuron (IR-DIC) start->identify_neuron patch Establish Giga-seal and Whole-Cell Configuration identify_neuron->patch current_clamp Current-Clamp: Inject Current Steps (Baseline) patch->current_clamp voltage_clamp Voltage-Clamp: Record sEPSCs/sIPSCs (Baseline) patch->voltage_clamp apply_drug Bath Apply JWH-175 current_clamp->apply_drug voltage_clamp->apply_drug current_clamp_drug Current-Clamp: Inject Current Steps (JWH-175) apply_drug->current_clamp_drug voltage_clamp_drug Voltage-Clamp: Record sEPSCs/sIPSCs (JWH-175) apply_drug->voltage_clamp_drug analyze Data Analysis current_clamp_drug->analyze voltage_clamp_drug->analyze

References

Using JWH-175 as a pharmacological tool to study the endocannabinoid system

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: JWH-175 as a Pharmacological Tool

Introduction

JWH-175 is a synthetic cannabinoid of the naphthylmethylindole family, structurally related to the more widely known JWH-018.[1][2] It functions as a cannabinoid receptor agonist, binding to and activating both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][3] Developed by scientist John W. Huffman, JWH-175 serves as a useful pharmacological tool for researchers studying the endocannabinoid system.[1][4] Its primary distinction from JWH-018 is the replacement of a ketone bridge with a methylene bridge, which results in a lower binding affinity and potency.[1][3]

A critical consideration for in vivo studies is that JWH-175 undergoes rapid metabolic bio-activation, converting to the more potent JWH-018.[3][5] This suggests that the observed in vivo effects of JWH-175 administration are likely attributable, at least in part, to the activity of its metabolite, JWH-018.[3][6] This metabolic conversion is a key factor to account for when designing and interpreting in vivo experiments.[5]

Pharmacological Data

JWH-175 displays nanomolar affinity for cannabinoid receptors, with a notable preference for the CB1 receptor over the CB2 receptor.[2][3] Its potency is demonstrably lower than that of its analogue, JWH-018.[3][5]

Table 1: Receptor Binding Affinities (Ki) of JWH-175 and JWH-018

Compound Receptor Species Ki (nM) Reference
JWH-175 CB1 Human 25.8 ± 1.9 [2][3]
CB1 Rat 22 [2][7]
CB2 Human 362 ± 20 [2][3]
JWH-018 CB1 Human 9.5 ± 0.9 [2][3]

| | CB2 | Human | 8.6 ± 0.6 |[2][3] |

Table 2: Functional Potency (EC₅₀) of JWH-175 and JWH-018 in cAMP Assay

Compound Receptor Species EC₅₀ (nM) Efficacy Reference
JWH-175 CB1 Human 15.6 ± 2.6 Full Agonist [2]
CB2 Human 155 ± 15 Full Agonist [2]
JWH-018 CB1 Human 2.9 ± 0.3 Full Agonist [2]

| | CB2 | Human | 3.2 ± 0.3 | Full Agonist |[2] |

Cannabinoid Receptor Signaling Pathway

JWH-175, as a CB1/CB2 agonist, activates G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_g_protein Gi Protein cluster_cytosol Cytosol JWH175 JWH-175 CB1R CB1/CB2 Receptor JWH175->CB1R Binds G_alpha αi CB1R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma βγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Downstream Effectors (e.g., PKA) cAMP->PKA Activates

Canonical Gi-coupled signaling pathway for cannabinoid receptors.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of JWH-175 for CB1 or CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid ligand.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO-K1 cells).[3]

  • Radiolabeled ligand (e.g., [³H]CP-55,940).[2][8]

  • JWH-175, dissolved in appropriate solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[9]

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[9]

  • Unlabeled ligand for non-specific binding (e.g., WIN-55,212-2).

  • 96-well microplates, glass fiber filters, and a vacuum filtration manifold.[8]

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration of 5-10 µg protein per well.

  • Assay Plate Setup: To designated wells of a 96-well plate, add:

    • Total Binding: 50 µL Binding Buffer.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM WIN-55,212-2).

    • Competition: 50 µL of JWH-175 at various concentrations (e.g., 0.1 nM to 10 µM).

  • Add Radioligand: Add 50 µL of [³H]CP-55,940 (at a final concentration near its Kd, e.g., 0.5-1.0 nM) to all wells.

  • Add Membranes: Add 100 µL of the diluted membrane preparation to all wells to initiate the reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[9]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in wash buffer) using a vacuum manifold.

  • Washing: Wash each well rapidly 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of JWH-175.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

workflow_binding prep Prepare Reagents (Membranes, Buffers, JWH-175) plate Plate Setup (Total, NSB, JWH-175 conc.) prep->plate add_radio Add [³H]CP-55,940 to all wells plate->add_radio add_mem Add Membranes to initiate reaction add_radio->add_mem incubate Incubate Plate (30°C for 60-90 min) add_mem->incubate filter Rapid Vacuum Filtration on Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (CPM) wash->count analyze Data Analysis (IC₅₀ → Ki) count->analyze

Workflow for the competitive radioligand binding assay.
Protocol 2: cAMP Accumulation Functional Assay

This protocol measures the functional potency (EC₅₀) of JWH-175 by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.

Materials:

  • CHO-K1 cells stably expressing human CB1 or CB2 receptors.[2]

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX.

  • Forskolin (an adenylyl cyclase activator).

  • JWH-175, dissolved in appropriate solvent (e.g., DMSO).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10][11]

Procedure:

  • Cell Culture: Plate the CB1/CB2 expressing cells in 96-well or 384-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells once with Stimulation Buffer. Add 50 µL of JWH-175 at various concentrations to the appropriate wells. Incubate for 15-20 minutes at 37°C.

  • Stimulation: Add 50 µL of forskolin (final concentration ~5-10 µM) to all wells (except for basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions. This step releases the intracellular cAMP for detection.

  • cAMP Detection: Perform the cAMP measurement following the specific protocol of the chosen detection kit (e.g., adding detection reagents and reading fluorescence or luminescence on a plate reader).

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Convert the raw signal from each well to cAMP concentration (e.g., pmol/well) using the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of JWH-175.

    • Use non-linear regression (sigmoidal dose-response, inhibitor vs. response) to determine the EC₅₀ value.

workflow_cAMP plate_cells Plate and Culture CB1/CB2 Expressing Cells pre_treat Pre-treat cells with Varying [JWH-175] plate_cells->pre_treat stimulate Stimulate with Forskolin to increase cAMP pre_treat->stimulate incubate Incubate Plate (37°C for 15-30 min) stimulate->incubate lyse Lyse Cells to Release cAMP incubate->lyse detect Detect cAMP Levels (e.g., HTRF, ELISA) lyse->detect analyze Data Analysis (Calculate EC₅₀) detect->analyze

Workflow for the cAMP accumulation functional assay.
Protocol 3: [³⁵S]GTPγS Binding Assay

This functional assay directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by JWH-175.[12]

Materials:

  • Cell or brain tissue membranes expressing CB1/CB2 receptors (10-20 µg protein/well).[13]

  • [³⁵S]GTPγS (final concentration 0.05-0.1 nM).[13]

  • JWH-175, dissolved in appropriate solvent.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[14][15]

  • GDP (final concentration 10-30 µM).[13]

  • Unlabeled GTPγS (for non-specific binding, final concentration 10 µM).[13]

  • Standard filtration or Scintillation Proximity Assay (SPA) materials.[12]

Procedure:

  • Assay Plate Setup: In a 96-well plate, add the following on ice:

    • Basal Binding: 25 µL Assay Buffer.

    • Non-Specific Binding (NSB): 25 µL of 10 µM unlabeled GTPγS.

    • Stimulated Binding: 25 µL of JWH-175 at various concentrations.

  • Add GDP and Membranes: Add 50 µL of GDP solution to all wells, followed by 50 µL of the membrane suspension.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.

  • Initiate Reaction: Start the binding reaction by adding 50 µL of [³⁵S]GTPγS to all wells. The final volume is 175-200 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[13]

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash with ice-cold buffer, and quantify using a scintillation counter.[12]

    • SPA Method: Add 50 µL of suspended SPA beads (e.g., WGA-coated) and incubate for at least 60 more minutes to allow bead proximity. Count on a scintillation counter without filtration.[14]

  • Data Analysis:

    • Calculate specific binding = Counts (CPM) - Non-Specific Binding (CPM).

    • Plot the specific [³⁵S]GTPγS binding (often as % stimulation over basal) against the log concentration of JWH-175.

    • Use non-linear regression (sigmoidal dose-response) to determine EC₅₀ and Eₘₐₓ values.

workflow_gtp plate_setup Plate Setup on Ice (Basal, NSB, JWH-175) add_reagents Add GDP and Membrane Suspension plate_setup->add_reagents pre_incubate Pre-incubate (30°C for 15-20 min) add_reagents->pre_incubate initiate Initiate with [³⁵S]GTPγS pre_incubate->initiate incubate Incubate Plate (30°C for 60 min) initiate->incubate terminate Terminate & Detect (Filtration or SPA) incubate->terminate analyze Data Analysis (Calculate EC₅₀ & Eₘₐₓ) terminate->analyze

Workflow for the [³⁵S]GTPγS binding assay.

In Vivo Research Considerations

When using JWH-175 in animal models, it is crucial to recognize its role as a potential prodrug for JWH-018.[3] Studies in mice have shown that JWH-175 administration leads to decreased locomotor activity, reduced breath rate, and increased pain threshold, all of which are classic CB1-mediated effects.[3][16] However, pharmacokinetic analysis confirmed that JWH-175 is rapidly converted to JWH-018 in the bloodstream.[5] Therefore, any in vivo experimental design using JWH-175 must include pharmacokinetic assessments to measure the plasma concentrations of both the parent compound and its active metabolite, JWH-018, to correctly attribute the observed physiological and behavioral effects.

References

Application Notes and Protocols: JWH-175 Dose-Response Curve in Mice for Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the dose-response relationship of the synthetic cannabinoid JWH-175 on locomotor activity in mice. The information is based on published preclinical research and is intended to guide the design and execution of similar studies.

Introduction

JWH-175, a synthetic cannabinoid, has been shown to modulate locomotor activity in a dose-dependent manner. Understanding this relationship is crucial for characterizing its pharmacological profile and potential psychoactive effects. Preclinical studies in mice have revealed a biphasic dose-response curve, with low doses facilitating and high doses inhibiting motor activity. Notably, research has demonstrated that JWH-175 undergoes in vivo bio-activation to the more potent cannabinoid agonist, JWH-018, which significantly contributes to its observed pharmacological effects.[1][2][3] The effects on locomotor activity are mediated, at least in part, through the cannabinoid type 1 (CB1) receptor.[1][4]

Quantitative Data Summary

The following table summarizes the dose-dependent effects of JWH-175 on locomotor activity in CD-1 mice, as determined by the drag test.

Dose (mg/kg, i.p.)Effect on Locomotor ActivityTime Course of Effect
0.1FacilitationProlonged, lasting up to 280 minutes.
6InhibitionTransient, significant at 160 minutes post-administration.
15InhibitionProgressive impairment, persisting for up to 5 hours.
30InhibitionProgressive impairment, persisting for up to 5 hours.

Data extracted from studies on CD-1 mice where JWH-175 was administered intraperitoneally (i.p.) and motor activity was assessed using a drag test.[1]

Experimental Protocol: Assessment of JWH-175 on Locomotor Activity in Mice

This protocol outlines a method for evaluating the dose-response effects of JWH-175 on locomotor activity in mice, based on established methodologies.[1]

1. Animals:

  • Species: Mouse
  • Strain: CD-1
  • Sex: Male
  • Housing: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Ad libitum access to food and water.

2. Drug Preparation and Administration:

  • Compound: JWH-175
  • Vehicle: A solution of absolute ethanol, Tween 80, and saline (0.9% NaCl). The final concentration of ethanol and Tween 80 should be minimized (e.g., 2% each).
  • Dose Range: 0.01 mg/kg to 30 mg/kg. A vehicle control group should be included.
  • Route of Administration: Intraperitoneal (i.p.) injection.

3. Experimental Procedure (Drag Test):

  • Acclimatize mice to the testing room for at least 60 minutes before the experiment.
  • Administer the prepared dose of JWH-175 or vehicle to the mice.
  • At predetermined time points (e.g., 20, 40, 60, 120, 180, 240, and 300 minutes) after injection, perform the drag test.
  • For the drag test, gently suspend the mouse by its tail and allow its forepaws to touch a flat surface.
  • Drag the mouse backward at a constant speed for a set distance (e.g., 10 cm).
  • Record the number of steps taken by the forepaws during the drag.
  • Monitor the animals for the duration of the experiment (up to 5 hours).[1]

4. Data Analysis:

  • The number of steps is the primary measure of motor activity.
  • Data can be expressed as the actual number of steps or as a percentage of baseline (pre-drug) activity.
  • Statistical analysis, such as a two-way ANOVA, can be used to determine the significance of treatment, time, and their interaction on motor activity. Post-hoc tests (e.g., Bonferroni's test) can be used for multiple comparisons between dose groups and the vehicle control.[1][4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (CD-1 Mice) Drug_Administration Drug Administration (i.p. Injection) Animal_Acclimatization->Drug_Administration Drug_Preparation Drug Preparation (JWH-175 in Vehicle) Drug_Preparation->Drug_Administration Behavioral_Testing Behavioral Testing (Drag Test at Multiple Time Points) Drug_Administration->Behavioral_Testing Data_Recording Data Recording (Number of Steps) Behavioral_Testing->Data_Recording Statistical_Analysis Statistical Analysis (Two-way ANOVA) Data_Recording->Statistical_Analysis Dose_Response_Curve Dose-Response Curve Generation Statistical_Analysis->Dose_Response_Curve G JWH175 JWH-175 (Administered) Bioactivation In Vivo Bio-activation JWH175->Bioactivation JWH018 JWH-018 (Active Metabolite) Bioactivation->JWH018 CB1R CB1 Receptor Activation JWH018->CB1R Downstream Downstream Signaling (e.g., in Basal Ganglia, Cerebellum) CB1R->Downstream Locomotor_Effect Altered Locomotor Activity Downstream->Locomotor_Effect

References

Protocol for Assessing the Effects of JWH-175 on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of the synthetic cannabinoid JWH-175 on synaptic transmission. The methodologies outlined below cover electrophysiological recordings, neurotransmitter release assays, and molecular signaling pathway analysis to offer a comprehensive assessment of JWH-175's impact on neuronal function.

Introduction

JWH-175, a synthetic cannabinoid, acts as an agonist at the cannabinoid type 1 (CB1) receptor.[1] The activation of presynaptic CB1 receptors is a key mechanism regulating neurotransmitter release and synaptic plasticity in the central nervous system. Understanding the precise effects of JWH-175 on these processes is crucial for elucidating its pharmacological profile and potential neurophysiological consequences. This protocol details a series of experiments to characterize the dose-dependent effects of JWH-175 on excitatory and inhibitory synaptic transmission, as well as its influence on long-term synaptic plasticity and intracellular signaling cascades.

Data Presentation

Electrophysiological Effects of JWH-175 on Excitatory Synaptic Transmission

The following table summarizes the reported effects of JWH-175 on field excitatory postsynaptic potentials (fEPSPs) in mouse hippocampal slices.

Concentration (µM)Effect on fEPSP Slope (% of control)Reference
0.01No significant effect[2]
0.1No significant effect[2]
0.3No significant effect[2]
1.076.3 ± 5.7 (a reduction of 23.7%)[2]
Comparative Potency of JWH-175 and JWH-018

JWH-175 has been shown to be less potent than the related synthetic cannabinoid JWH-018 in inhibiting excitatory synaptic transmission.

CompoundConcentration (µM)Effect on fEPSP Slope (% of control)Reference
JWH-1751.076.3 ± 5.7[2]
JWH-0180.165.3 ± 7.9[2]
JWH-0180.359.6 ± 8.4[2]
JWH-0181.051.2 ± 7.6[2]

Signaling Pathways and Experimental Workflows

JWH-175 Signaling Pathway via CB1 Receptor

Activation of the CB1 receptor by JWH-175 initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptors. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors such as protein kinase A (PKA). The Gβγ subunits of the G-protein can directly inhibit presynaptic calcium channels and activate inwardly rectifying potassium channels, collectively reducing neurotransmitter release.

JWH175_Signaling JWH175 JWH-175 CB1R CB1 Receptor JWH175->CB1R G_protein Gi/o Protein CB1R->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits Ca_channel Ca²⁺ Channels (N- and P/Q-type) G_protein->Ca_channel Gβγ inhibits K_channel K⁺ Channels (GIRK) G_protein->K_channel Gβγ activates cAMP cAMP AdenylylCyclase->cAMP converts ATP to PKA PKA cAMP->PKA activates Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release K_channel->Neurotransmitter_Release

JWH-175 activates the CB1 receptor, leading to inhibition of neurotransmitter release.
Experimental Workflow for Assessing JWH-175 Effects

A multi-step experimental approach is recommended to comprehensively evaluate the impact of JWH-175 on synaptic function.

Experimental_Workflow start Start electrophysiology Electrophysiology (Hippocampal Slices) start->electrophysiology neurotransmitter_release Neurotransmitter Release Assay (Synaptosomes) start->neurotransmitter_release western_blot Western Blot Analysis (Neuronal Cultures or Slices) start->western_blot fEPSP fEPSP Recordings electrophysiology->fEPSP PPF Paired-Pulse Facilitation electrophysiology->PPF LTP Long-Term Potentiation electrophysiology->LTP mEPSCs_mIPSCs mEPSC/mIPSC Recordings electrophysiology->mEPSCs_mIPSCs data_analysis Data Analysis and Interpretation fEPSP->data_analysis PPF->data_analysis LTP->data_analysis mEPSCs_mIPSCs->data_analysis glutamate_release [³H]-Glutamate Release neurotransmitter_release->glutamate_release gaba_release [³H]-GABA Release neurotransmitter_release->gaba_release glutamate_release->data_analysis gaba_release->data_analysis pERK_pAkt p-ERK / p-Akt Levels western_blot->pERK_pAkt pERK_pAkt->data_analysis end End data_analysis->end

A comprehensive workflow for characterizing the synaptic effects of JWH-175.

Experimental Protocols

Hippocampal Slice Electrophysiology

This protocol details the methodology for recording fEPSPs from acute hippocampal slices to assess the effect of JWH-175 on excitatory synaptic transmission.

Materials:

  • JWH-175 (stock solution in DMSO)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.

  • Dissection tools

  • Vibratome

  • Recording chamber and perfusion system

  • Glass microelectrodes

  • Amplifier and data acquisition system

Procedure:

  • Prepare acute hippocampal slices (300-400 µm thick) from adult rodents.

  • Allow slices to recover in a submerged chamber with oxygenated aCSF (95% O2 / 5% CO2) at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Establish a stable baseline of fEPSPs by stimulating at 0.05 Hz.

  • Apply JWH-175 at various concentrations (e.g., 0.01, 0.1, 1.0 µM) to the perfusion bath.

  • Record the fEPSP slope for at least 30 minutes at each concentration to reach a steady-state effect.

  • To investigate the mechanism of action, a paired-pulse facilitation (PPF) protocol can be employed. Deliver two stimuli with a short inter-stimulus interval (e.g., 50 ms) before and after JWH-175 application. An increase in the PPF ratio is indicative of a presynaptic site of action.

  • To assess the impact on long-term potentiation (LTP), after establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds) in the presence or absence of JWH-175. Record the fEPSP slope for at least 60 minutes post-HFS. Cannabinoids are known to impair LTP induction.[3]

Neurotransmitter Release Assay

This protocol describes a method for measuring the effect of JWH-175 on the release of radiolabeled glutamate and GABA from isolated nerve terminals (synaptosomes).

Materials:

  • JWH-175

  • [³H]-Glutamate and [³H]-GABA

  • Synaptosome preparation from rodent hippocampus

  • Perfusion system with filters

  • High-potassium buffer (for depolarization)

  • Scintillation counter and fluid

Procedure:

  • Prepare synaptosomes from the hippocampus of adult rodents.

  • Pre-incubate the synaptosomes with either [³H]-Glutamate or [³H]-GABA to allow for uptake of the radiolabel.

  • Load the labeled synaptosomes onto a filter in a perfusion chamber and wash with a standard buffer to establish a stable baseline of release.

  • Apply JWH-175 at desired concentrations to the perfusion buffer.

  • Stimulate neurotransmitter release by switching to a high-potassium buffer.

  • Collect the perfusate in fractions and measure the radioactivity in each fraction using a scintillation counter.

  • Calculate the fractional release of the radiolabeled neurotransmitter in the presence and absence of JWH-175 to determine its effect on release.

Western Blot Analysis of CB1 Receptor Downstream Signaling

This protocol outlines the steps to assess the effect of JWH-175 on the phosphorylation state of key downstream signaling molecules, such as ERK and Akt.

Materials:

  • JWH-175

  • Neuronal cell culture (e.g., primary hippocampal neurons) or hippocampal slices

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against total and phosphorylated ERK1/2 and Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat neuronal cultures or hippocampal slices with JWH-175 at various concentrations for a specified duration (e.g., 15-30 minutes).

  • Lyse the cells or tissue in lysis buffer and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of JWH-175 on the activation of these signaling pathways. Cannabinoid agonists have been shown to induce phosphorylation of Akt and ERK1/2.[4]

Concluding Remarks

The protocols described in these application notes provide a robust framework for the detailed characterization of the effects of JWH-175 on synaptic transmission. By combining electrophysiological, neurochemical, and molecular biological techniques, researchers can gain a comprehensive understanding of the neuropharmacological properties of this synthetic cannabinoid. The data generated from these experiments will be invaluable for drug development professionals and for advancing our knowledge of the endocannabinoid system.

References

Application Notes and Protocols for JWH-175 Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and protocols for the use of JWH-175 analytical standards and reference materials. JWH-175 (3-(1-naphthalenylmethyl)-1-pentyl-1H-indole) is a synthetic cannabinoid of the naphthylmethylindole family that acts as a cannabinoid receptor agonist.[1] It is structurally related to JWH-018, with a methylene bridge replacing the ketone bridge.[1]

Chemical and Physical Properties

PropertyValueReference
IUPAC Name (1-Pentylindol-3-yl)naphthalen-1-ylmethane[1]
CAS Number 619294-35-8[1][2][3]
Molecular Formula C₂₄H₂₅N[1][3]
Molar Mass 327.471 g·mol⁻¹[1]
Purity ≥98%[2]
Formulation Typically a solution in acetonitrile[2][3]
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml)[3]

Biological Activity and Receptor Binding

JWH-175 is a potent agonist of the central cannabinoid receptor CB1, with a binding affinity (Ki) of 22 nM.[1][2][3] It exhibits a greater affinity for human CB1 receptors than for human CB2 receptors.[4] In vitro studies have shown that JWH-175 is a less potent cannabinoid receptor agonist compared to JWH-018 on both mouse and human CB1 and CB2 receptors.[4][5] Metabolic studies have demonstrated that JWH-175 can be rapidly bioactivated to the more potent agonist JWH-018 in vivo.[4][5][6]

Receptor Binding and Functional Activity Data
ParameterHuman CB1 ReceptorHuman CB2 ReceptorMouse CB1 ReceptorMouse CB2 ReceptorReference
Ki (nM) 22---[1][2][3]
Ki (nM) - Comparative JWH-175 showed lower affinity than JWH-018JWH-175 showed lower affinity than JWH-018JWH-175 showed a 5.77-fold lower affinity than JWH-018-[4]
Potency (cAMP inhibition) JWH-175 was 5.38 times less potent than JWH-018JWH-175 showed higher potency for CB1 than CB2--[4]

Signaling Pathway

Activation of cannabinoid receptors CB1 and CB2 by agonists like JWH-175 initiates a cascade of intracellular signaling events. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein (Gi/o).[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[7] The βγ subunit of the G protein can also modulate other effectors, including ion channels and other signaling pathways like the MAPK/ERK pathway.[7]

JWH-175 Signaling Pathway JWH175 JWH-175 CB1R CB1/CB2 Receptor JWH175->CB1R G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK/ERK Pathway G_protein->MAPK activates cAMP ↓ cAMP PKA ↓ PKA Activity Downstream Downstream Cellular Effects PKA->Downstream MAPK->Downstream

JWH-175 G-protein coupled receptor signaling pathway.

Analytical Protocols

The following protocols are provided as general guidelines and may require optimization for specific matrices and instrumentation.

Sample Preparation for Forensic and Research Samples

This protocol outlines a general procedure for the extraction of JWH-175 from a sample matrix (e.g., herbal mixtures, biological fluids).

Materials:

  • JWH-175 analytical standard

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • 1-Chlorobutane:Isopropyl alcohol (70:30)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Accurately weigh or measure the sample to be analyzed.

  • Add an appropriate volume of extraction solvent (e.g., methanol or acetonitrile). For biological samples, a liquid-liquid extraction using a solvent like 1-chlorobutane:isopropyl alcohol (70:30) may be employed following enzymatic hydrolysis if targeting metabolites.[8]

  • Vortex the sample vigorously for 2-5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000-5000 rpm for 10 minutes to pellet any solid material.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL of methanol/water) for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method provides a sensitive and selective approach for the identification and quantification of JWH-175.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic acid in water.[9]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for JWH-175. These transitions should be determined by infusing a standard solution of JWH-175 into the mass spectrometer. The ratio of intensities of the transitions should be compared with a reference standard.[10]

  • Collision Energy and other MS parameters: Optimize these parameters for the specific instrument being used to achieve maximum sensitivity.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of JWH-175 in a sample.

JWH-175 Analytical Workflow Sample Sample Collection (e.g., Seized material, Urine) Extraction Sample Preparation (Extraction, Cleanup) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (MRM Transitions) Analysis->Data Processing Data Processing (Quantification & Identification) Data->Processing Report Reporting of Results Processing->Report

A typical workflow for the analysis of JWH-175.

Reference Materials and Standards

For accurate and reproducible results, it is crucial to use high-quality, certified reference materials (CRMs) or analytical standards of JWH-175.[11][12] These standards are essential for method validation, calibration, and quality control. Several chemical suppliers offer JWH-175 as a research chemical or analytical standard.[2][3] When selecting a standard, ensure it comes with a certificate of analysis detailing its purity and characterization data. The United Nations Office on Drugs and Crime (UNODC) also provides manuals with recommended methods for the analysis of synthetic cannabinoids, which can be a valuable resource.[13]

References

Application Notes and Protocols for In Vivo Administration of JWH-175

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of the synthetic cannabinoid JWH-175 in in vivo experimental settings. The information compiled is based on published research and general best practices for handling lipophilic compounds in animal studies.

I. Introduction to JWH-175

JWH-175 (3-(1-naphthalenylmethyl)-1-pentyl-1H-indole) is a synthetic cannabinoid that acts as an agonist at the cannabinoid receptors CB1 and CB2. It is structurally related to JWH-018. A crucial aspect of JWH-175 pharmacology is its in vivo bio-activation to the more potent cannabinoid agonist, JWH-018. Metabolic studies have demonstrated that JWH-175 is rapidly converted to JWH-018 in the blood of mice, suggesting that the observed in vivo effects of JWH-175 are largely attributable to the actions of JWH-018[1][2][3]. This metabolic conversion is a critical consideration in the design and interpretation of in vivo experiments with JWH-175.

II. Vehicle Formulations for JWH-175

Due to its lipophilic nature, JWH-175 is practically insoluble in aqueous solutions. Therefore, a suitable vehicle is required for its administration in in vivo experiments. A commonly used and effective vehicle for JWH-175 and other synthetic cannabinoids consists of a mixture of ethanol, a surfactant such as Tween 80 or Cremophor EL, and saline.

Recommended Vehicle Formulation:

A widely cited vehicle for the intraperitoneal injection of JWH-175 and related compounds is a solution of ethanol, Tween 80, and saline (0.9% NaCl)[1]. The final concentration of ethanol and Tween 80 should be kept low to minimize potential vehicle-induced effects.

  • Stock Solution: Dissolve JWH-175 in absolute ethanol.

  • Final Formulation: Add Tween 80 and then bring to the final volume with saline.

Example Vehicle Composition:

  • 5% Ethanol

  • 2% Tween 80

  • 93% Saline (0.9% NaCl)

III. Administration Routes and Protocols

The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of JWH-175. The following sections provide detailed protocols for various administration routes.

A. Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common and well-documented route for administering JWH-175 in rodents.

Quantitative Data for Intraperitoneal Administration of JWH-175 in Mice:

ParameterValueAnimal ModelReference
Dose Range 0.01 - 30 mg/kgCD-1 Mice[1]
Vehicle 5% Ethanol, 2% Tween 80, 93% SalineCD-1 Mice[1]
Injection Volume 4 µL/g of body weightCD-1 Mice[1]
Observed Effects Dose-dependent reduction in sensorimotor responses, breath rate, motor activity, and core body temperature. Increased pain threshold.CD-1 Mice[1][4]

Experimental Protocol for Intraperitoneal Injection:

  • Preparation of JWH-175 Solution:

    • Accurately weigh the required amount of JWH-175.

    • Dissolve the compound in absolute ethanol to create a stock solution.

    • Add Tween 80 to the stock solution.

    • Gradually add 0.9% saline to the mixture while vortexing to achieve the final desired concentration and vehicle composition.

  • Animal Handling and Injection:

    • Weigh the animal to determine the precise injection volume.

    • Restrain the animal appropriately. For mice, this can be done by scruffing the neck.

    • Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert a 25-27 gauge needle at a 10-20 degree angle.

    • Aspirate to ensure no bodily fluids are drawn into the syringe, indicating incorrect placement.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

B. Intravenous (i.v.) Injection

Quantitative Data for Intravenous Administration of JWH-018 in Rodents:

ParameterValueAnimal ModelReference
Dose (Self-Administration) 20 µg/kg/infusionRats
Vehicle Not specified, likely similar to i.p.-
Injection Volume Up to 5 mL/kg (bolus)Mice

Experimental Protocol for Intravenous (Tail Vein) Injection:

  • Preparation of JWH-175 Solution:

    • Prepare the JWH-175 solution using a vehicle suitable for intravenous administration, such as a microemulsion or a solution with a low percentage of a solubilizing agent like Cremophor EL or Solutol HS 15. The standard ethanol/Tween 80/saline vehicle may be used if the final ethanol and Tween 80 concentrations are very low and have been validated for IV use.

    • Filter the final solution through a 0.22 µm sterile filter.

  • Animal Handling and Injection:

    • Weigh the animal to determine the correct injection volume.

    • Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the animal in a restraining device.

    • Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins.

    • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

    • Inject the solution slowly. Observe for any swelling at the injection site, which would indicate extravasation.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Return the animal to its cage and monitor for any adverse effects.

C. Subcutaneous (s.c.) Injection

Subcutaneous administration provides a slower absorption rate and a more prolonged duration of action compared to intravenous or intraperitoneal routes.

Experimental Protocol for Subcutaneous Injection:

  • Preparation of JWH-175 Solution:

    • Prepare the JWH-175 solution using a suitable vehicle. An oil-based vehicle such as sesame oil or a vehicle containing ethanol and a surfactant can be used.

  • Animal Handling and Injection:

    • Weigh the animal to calculate the required injection volume.

    • Grasp the loose skin over the back of the neck or flank to form a "tent".

    • Insert a 25-27 gauge needle into the base of the tented skin.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution to form a small bolus under the skin.

    • Withdraw the needle and return the animal to its cage.

D. Oral Gavage (p.o.)

Oral administration is a non-invasive route but is subject to first-pass metabolism, which in the case of JWH-175, leads to its conversion to JWH-018.

Experimental Protocol for Oral Gavage:

  • Preparation of JWH-175 Suspension:

    • For oral gavage, JWH-175 can be suspended in a vehicle such as 0.5% methylcellulose or a mixture of PEG 400, Tween 80, and saline.

  • Animal Handling and Administration:

    • Weigh the animal to determine the administration volume.

    • Gently restrain the animal.

    • Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib).

    • Insert the gavage needle into the mouth and gently guide it down the esophagus into the stomach. Do not force the needle.

    • Administer the suspension slowly.

    • Carefully remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress.

E. Inhalation

Inhalation mimics a common route of administration for synthetic cannabinoids in humans and results in rapid absorption.

Quantitative Data for Inhalation of JWH-018 in Mice:

ParameterValueAnimal ModelReference
Dose Range 30 - 100 mg/30 L of airMice
Method Volatilization in an inhalation chamberMice
Observed Effects Hypothermia, analgesia, hypolocomotionMice

Experimental Protocol for Inhalation:

  • Preparation for Inhalation:

    • JWH-175 is volatilized by heating and the vapor is delivered into an inhalation chamber.

  • Exposure:

    • Place the animals in the inhalation chamber.

    • Deliver the volatilized JWH-175 into the chamber at a controlled rate.

    • Monitor the animals throughout the exposure period.

    • After exposure, remove the animals and return them to their home cages.

IV. Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vivo Administration

G cluster_prep Preparation cluster_admin Administration cluster_obs Observation weigh Weigh JWH-175 dissolve Dissolve in Vehicle weigh->dissolve weigh_animal Weigh Animal dissolve->weigh_animal restrain Restrain Animal weigh_animal->restrain admin_route Administer via Selected Route restrain->admin_route monitor Monitor for Adverse Effects admin_route->monitor behavioral Behavioral/ Physiological Assays monitor->behavioral

Caption: General experimental workflow for in vivo administration of JWH-175.

Signaling Pathway of CB1 Receptor Activation

G JWH175 JWH-175 (in vivo) JWH018 JWH-018 (active metabolite) JWH175->JWH018 Metabolism CB1R CB1 Receptor JWH018->CB1R Agonist Binding Gi_o Gi/o Protein CB1R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK ↑ MAPK Pathway Gi_o->MAPK IonChannels Modulation of Ion Channels Gi_o->IonChannels cAMP ↓ cAMP AC->cAMP Neurotransmission ↓ Neurotransmitter Release IonChannels->Neurotransmission

Caption: Simplified signaling pathway following CB1 receptor activation by JWH-175's active metabolite, JWH-018.

References

Troubleshooting & Optimization

JWH-175 Technical Support Center: A Guide to Aqueous Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of JWH-175 in aqueous solutions for in vitro assays. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of JWH-175 in common laboratory solvents?

A1: JWH-175 is a hydrophobic compound with good solubility in several organic solvents. Quantitative data for its solubility in these solvents is summarized in the table below.

Q2: Is JWH-175 soluble in aqueous solutions like PBS or cell culture media?

A2: JWH-175 is poorly soluble in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) or cell culture media is not recommended and will likely result in precipitation. To prepare aqueous working solutions, a co-solvent such as dimethyl sulfoxide (DMSO) is necessary.

Q3: What is the maximum recommended concentration of DMSO for in vitro assays?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. Generally, a final DMSO concentration of 0.1% to 1% is tolerated by most cell lines, but this can be cell-line specific.[1][2][3][4][5] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[1][2]

Q4: How can I prevent JWH-175 from precipitating in my aqueous working solution?

A4: Precipitation of hydrophobic compounds like JWH-175 in aqueous media is a common issue. To prevent this, it is essential to follow a careful dilution protocol. This typically involves preparing a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then diluting it stepwise into your aqueous buffer or cell culture medium. Additionally, ensuring the final concentration of the compound does not exceed its aqueous solubility limit is critical. The use of certain excipients like surfactants or cyclodextrins can also help to enhance solubility and prevent precipitation.[6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The aqueous solubility of JWH-175 has been exceeded.- Decrease the final concentration of JWH-175 in the working solution.- Increase the final percentage of DMSO, ensuring it remains within the tolerable limits for your cells.[1][2][4]- Use a multi-step dilution protocol as described in the experimental protocols section.- Consider the use of solubilizing agents like Pluronic F127 or cyclodextrins.[6][7]
Cloudy or hazy appearance of the final working solution. Formation of fine precipitates or micelles.- Visually inspect the solution. If cloudiness persists after gentle mixing, it indicates poor solubility.- Filter the final working solution through a 0.22 µm sterile filter before adding to cells. Note that this may reduce the actual concentration of the compound.- Prepare fresh dilutions for each experiment.
Inconsistent or unexpected experimental results. - Degradation of JWH-175 in the working solution.- Inaccurate concentration due to precipitation.- Prepare fresh working solutions for each experiment from a frozen stock.- Ensure complete dissolution of the DMSO stock before further dilution.- Vortex the working solution gently before each use.
Cell toxicity observed in vehicle control wells. The final DMSO concentration is too high for the specific cell line.- Perform a dose-response experiment with DMSO alone to determine the No-Observed-Adverse-Effect Level (NOAEL).- Reduce the final DMSO concentration in your experiments to well below the toxic threshold.[1][3]

Data Presentation

Table 1: Solubility of JWH-175 in Organic Solvents

SolventSolubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL
Ethanol20 mg/mL

This data is provided by Cayman Chemical.

Experimental Protocols

Protocol 1: Preparation of JWH-175 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of JWH-175 in DMSO.

Materials:

  • JWH-175 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weigh the desired amount of JWH-175 powder in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 20 mg/mL (or lower if desired). For example, to prepare 1 mL of a 20 mg/mL stock solution, add 1 mL of DMSO to 20 mg of JWH-175.

  • Vortex the solution vigorously until the JWH-175 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[9]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of JWH-175 Aqueous Working Solution for In Vitro Assays

This protocol provides a step-by-step method for diluting the JWH-175 DMSO stock solution into an aqueous buffer or cell culture medium to achieve the desired final concentration while minimizing precipitation.

Materials:

  • JWH-175 stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to 37°C

  • Sterile polypropylene tubes

Procedure:

  • Thaw a single-use aliquot of the JWH-175 DMSO stock solution at room temperature.

  • Intermediate Dilution (optional but recommended): Prepare an intermediate dilution of the stock solution in DMSO or ethanol. This can help in achieving very low final concentrations accurately.

  • Final Dilution: a. Add the pre-warmed aqueous buffer or cell culture medium to a sterile tube. b. While gently vortexing the aqueous solution, add the required volume of the JWH-175 DMSO stock solution dropwise. This rapid mixing helps to disperse the hydrophobic compound and prevent localized high concentrations that can lead to precipitation.[9] c. Ensure the final DMSO concentration in the working solution is at a non-toxic level for your cells (e.g., ≤ 0.1%).

  • Visually inspect the final working solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared working solution immediately for your in vitro assay.

Example Dilution Calculation: To prepare 10 mL of a 10 µM JWH-175 working solution with a final DMSO concentration of 0.1%:

  • Molecular Weight of JWH-175: 327.47 g/mol

  • Stock Solution Concentration: 20 mg/mL = 61.07 mM

  • From the 61.07 mM stock, prepare a 10 mM intermediate stock in DMSO.

  • To make 10 mL of 10 µM working solution, you will need 10 µL of the 10 mM intermediate stock (using V1C1=V2C2).

  • The final DMSO concentration will be (10 µL / 10,000 µL) * 100% = 0.1%.

Mandatory Visualizations

G Workflow for Preparing JWH-175 Working Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh JWH-175 Powder dissolve Dissolve in 100% DMSO (e.g., 20 mg/mL) weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution Aliquot store->thaw intermediate Prepare Intermediate Dilution (Optional, in DMSO) thaw->intermediate final_dilution Dilute into Pre-warmed Aqueous Medium (e.g., Culture Media) thaw->final_dilution intermediate->final_dilution vortex Vortex Gently During Dilution final_dilution->vortex use Use Immediately in Assay vortex->use

Caption: Experimental workflow for preparing JWH-175 solutions.

G JWH-175 and the CB1 Receptor Signaling Pathway JWH175 JWH-175 CB1R CB1 Receptor (G-protein coupled receptor) JWH175->CB1R Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAP Kinase (ERK1/2) G_protein->MAPK Activates Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates K_efflux K+ Efflux K_channel->K_efflux Mediates

References

Enhancing the stability of JWH-175 in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of JWH-175 in Dimethyl Sulfoxide (DMSO) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and concentration for preparing JWH-175 stock solutions?

A1: JWH-175 is soluble in DMSO at a concentration of 20 mg/mL.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO to minimize the volume of solvent added to experimental assays.

Q2: What are the optimal storage conditions for JWH-175 DMSO stock solutions?

A2: For long-term stability, it is recommended to store JWH-175 stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture. Avoid repeated freeze-thaw cycles.[2][3]

Q3: What are the potential causes of JWH-175 degradation in DMSO?

A3: Several factors can contribute to the degradation of compounds in DMSO, including:

  • Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. Water can lead to hydrolysis of susceptible compounds.[2][3]

  • Oxidation: Exposure to oxygen can lead to the oxidation of sensitive functional groups.

  • Light Exposure: Photoreactive compounds can degrade upon exposure to light.

  • Temperature Fluctuations: Repeated freeze-thaw cycles can accelerate degradation.[2][3]

  • pH: Acidic or basic conditions can catalyze degradation reactions.

Q4: How can I check the stability of my JWH-175 stock solution?

A4: The stability of your JWH-175 stock solution can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent compound and any potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in the DMSO stock solution upon thawing. The compound may have a lower solubility at colder temperatures or the concentration may be too high.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a lower concentration.
Inconsistent experimental results using the same JWH-175 stock solution. The compound may be degrading over time or with repeated freeze-thaw cycles.Prepare fresh single-use aliquots from a new stock solution. Perform a stability check using HPLC or LC-MS to assess the integrity of the existing stock.
Appearance of new peaks in the HPLC chromatogram of the stock solution. This indicates the formation of degradation products.Identify the storage condition that minimizes degradation (e.g., temperature, light protection). If degradation is unavoidable, prepare fresh solutions before each experiment.

Experimental Protocols

Protocol 1: Preparation of JWH-175 Stock Solution

Materials:

  • JWH-175 powder

  • Anhydrous DMSO (HPLC grade)

  • Sterile, low-adsorption microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the JWH-175 vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of JWH-175 powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.

  • Aliquot the stock solution into single-use, tightly sealed tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of JWH-175 in DMSO by HPLC

Objective: To determine the stability of JWH-175 in DMSO under different storage conditions.

Materials:

  • JWH-175 DMSO stock solution (e.g., 10 mM)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

Procedure:

  • Sample Preparation:

    • Prepare several aliquots of the JWH-175 stock solution.

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and subjected to freeze-thaw cycles).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 1 week, 1 month, 3 months), take one aliquot from each storage condition.

    • Dilute the sample with the initial mobile phase to a suitable concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate JWH-175 from potential degradation products (e.g., 50-95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 223 nm and 283 nm (based on JWH-175 UV maxima)[1]

    • Column Temperature: 30°C

  • Data Analysis:

    • Integrate the peak area of JWH-175 at each time point.

    • Calculate the percentage of JWH-175 remaining relative to the initial time point (T=0).

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

Table 1: Example Data Presentation for JWH-175 Stability Study

Storage ConditionTime PointJWH-175 Peak Area (arbitrary units)% Remaining
-80°C 01,000,000100%
1 month995,00099.5%
3 months990,00099.0%
-20°C 01,000,000100%
1 month980,00098.0%
3 months965,00096.5%
4°C 01,000,000100%
1 week950,00095.0%
1 month850,00085.0%
Room Temp 01,000,000100%
1 day900,00090.0%
1 week700,00070.0%
Freeze-Thaw 01,000,000100%
(5 cycles)-970,00097.0%

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep1 Weigh JWH-175 prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex/Sonicate prep2->prep3 prep4 Aliquot into single-use tubes prep3->prep4 store1 -80°C prep4->store1 Store aliquots store2 -20°C prep4->store2 Store aliquots store3 4°C prep4->store3 Store aliquots store4 Room Temp prep4->store4 Store aliquots store5 Freeze-Thaw Cycles prep4->store5 Store aliquots analysis1 Collect aliquots at time points store1->analysis1 store2->analysis1 store3->analysis1 store4->analysis1 store5->analysis1 analysis2 Dilute for HPLC analysis1->analysis2 analysis3 HPLC-UV Analysis analysis2->analysis3 analysis4 Data Interpretation analysis3->analysis4

Caption: Experimental workflow for assessing JWH-175 stability in DMSO.

degradation_pathway JWH175 JWH-175 (Stable) Degradation Degradation Products JWH175->Degradation Factors Contributing Factors Factors->Degradation Water Water (Hydrolysis) Oxygen Oxygen (Oxidation) Light Light (Photolysis) Temp Temperature

References

Navigating JWH-175 In Vivo Studies: A Technical Support Guide to Address Variability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in in vivo study results for the synthetic cannabinoid JWH-175. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.

A primary source of variability in JWH-175 in vivo studies is its rapid metabolic conversion to JWH-018, a more potent cannabinoid receptor agonist.[1][2][3] This bio-activation means that the observed pharmacological effects are often a combination of the parent compound and its active metabolite, leading to challenges in interpreting dose-response relationships and overall study outcomes. This guide will delve into this and other factors to enhance the consistency and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: We are observing greater in vivo potency of JWH-175 than our in vitro data suggests. Why is there a discrepancy?

A1: This is a key issue and is primarily attributed to the in vivo bio-activation of JWH-175 to its more potent metabolite, JWH-018.[1][2][3] In vitro binding and functional assays show JWH-175 to be less potent than JWH-018 at cannabinoid receptors.[1] However, in vivo studies in mice have demonstrated that JWH-175 is rapidly metabolized, with JWH-018 being the most abundant compound detected in plasma shortly after administration.[1] Therefore, the in vivo effects are predominantly driven by the activity of JWH-018.

Q2: What are the most critical factors to control for to minimize variability in our JWH-175 in vivo experiments?

A2: Beyond the bio-activation of JWH-175, several other factors can contribute to variability. These can be broadly categorized as:

  • Compound-Related: Purity, stability, and formulation of your JWH-175 solution.

  • Animal-Related: Species, strain, sex, age, and health status of the animals.

  • Procedural: Route of administration, dosing accuracy, handling stress, and environmental conditions.

Consistent protocols and careful control of these variables are essential for reproducible results.

Q3: What is the recommended solvent and preparation method for JWH-175 for in vivo studies?

A3: JWH-175 is a lipophilic compound with poor aqueous solubility. A common and effective method for preparing JWH-175 for intraperitoneal (i.p.) injection in rodents is to first dissolve it in a small amount of an organic solvent, such as absolute ethanol or DMSO, and then suspend it in a vehicle containing a surfactant like Tween 80 and saline.[1] It is crucial to ensure the final concentration of the organic solvent is low to avoid toxicity.

Troubleshooting Guides

Issue 1: High Inter-Animal Variability in Behavioral Responses

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Inconsistent Dosing - Ensure your JWH-175 solution is homogenous. Vortex the solution immediately before each injection. - Use precise, calibrated equipment for dosing. - Standardize the injection procedure (e.g., injection site, speed of injection) across all animals and experimenters.
Metabolic Differences - Use a genetically homogenous animal strain from a reputable vendor. - Ensure all animals are of a similar age and weight. - Consider that sex differences can influence metabolism; either use a single sex or balance and analyze sexes separately.
Animal Stress - Acclimate animals to the facility and handling for at least one week prior to the experiment. - Handle animals consistently and gently. - Conduct experiments at the same time of day to minimize circadian rhythm effects.
Environmental Factors - Maintain consistent temperature, humidity, and lighting in the animal housing and testing rooms. - Minimize noise and other disturbances during experiments.
Issue 2: Inconsistent Pharmacokinetic (PK) Profile of JWH-175

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Rapid Metabolism to JWH-018 - When analyzing plasma or tissue samples, it is crucial to also quantify JWH-018 levels.[1] - Correlate behavioral or physiological effects with the plasma concentrations of both JWH-175 and JWH-018.[1]
Formulation Issues - JWH-175 is soluble in DMF, DMSO, and ethanol at 20 mg/ml. Ensure your stock solution is fully dissolved before preparing the final dosing vehicle. - Prepare dosing solutions fresh daily to avoid degradation or precipitation.
Sample Collection & Processing - Standardize the timing and method of blood/tissue collection. - Use appropriate anticoagulants and processing protocols to ensure sample integrity. - Store samples at -80°C until analysis.

Data Presentation

Table 1: In Vitro Receptor Binding and Functional Potency of JWH-175 and JWH-018

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
JWH-175 Human CB125.8 ± 1.910.3 ± 1.5
Human CB2362 ± 25134 ± 11
Mouse CB130.1 ± 2.5-
Mouse CB2689 ± 54-
JWH-018 Human CB19.5 ± 0.81.9 ± 0.3
Human CB28.5 ± 0.74.3 ± 0.5
Mouse CB110.8 ± 1.2-
Mouse CB29.7 ± 1.1-
Data summarized from a study by Tirri et al. (2022).[1]

Table 2: In Vivo Effects of JWH-175 in Mice (Intraperitoneal Administration)

Behavioral/Physiological TestDose Range (mg/kg)Observed EffectOnset and Duration
Visual Placing Response 0.01 - 30Dose-dependent reductionSignificant at 60 min, lasting up to 5 hours at higher doses.[1]
Motor Activity (Drag Test) 0.1 - 30Facilitation at low doses, inhibition at higher doses.[1]Prolonged facilitation at 0.1 mg/kg; transient inhibition at 6 mg/kg.[1]
Breath Rate 0.1 - 30Dose-dependent reductionSignificant at 0.1 mg/kg after 120 min, lasting up to 5 hours.[1]
Core Body Temperature 6 - 30Mild and transient reductionProlonged at higher doses (15-30 mg/kg), lasting up to 5 hours.[1]
Mechanical Pain Threshold 0.01 - 30Dose-dependent increase (analgesia)Effect increases over time, peaking at ~265 min at 30 mg/kg.[1]
Data summarized from a study by Tirri et al. (2022).[1]

Experimental Protocols

Protocol 1: Visual Placing Response Test in Mice
  • Objective: To assess sensorimotor function and visual acuity.

  • Procedure: a. Gently hold the mouse by the tail, approximately 10 cm from a flat surface such as a tabletop. b. Slowly lower the mouse towards the edge of the surface. c. A normal response is for the mouse to extend its forepaws to touch the surface before its vibrissae make contact. d. The response is typically scored as present or absent. For quantitative analysis, the latency to extend the forepaws can be measured. e. Repeat the test multiple times for each animal to ensure a consistent response.

Protocol 2: Drag Test for Motor Activity in Mice
  • Objective: To evaluate motor function and coordination.

  • Procedure: a. Gently grasp the mouse by the base of the tail. b. Place the mouse on a flat, smooth surface. c. Gently drag the mouse backward for a defined distance (e.g., 50 cm) at a constant speed. d. Observe the hindlimb posture and movement. A normal response involves the mouse actively resisting the backward movement with its hindlimbs. e. Scoring can be based on a scale, for example, from normal resistance to complete lack of resistance (i.e., dragging of the hindlimbs).

Visualizations

G cluster_0 JWH-175 Administration cluster_1 In Vivo Metabolism cluster_2 Pharmacological Effects JWH_175 JWH-175 Metabolism Rapid Bio-activation (Liver, Blood) JWH_175->Metabolism CB1R CB1 Receptor Activation JWH_175->CB1R Lower Potency JWH_018 JWH-018 (Active Metabolite) Metabolism->JWH_018 JWH_018->CB1R Effects Observed In Vivo Effects (Behavioral, Physiological) CB1R->Effects

Caption: In vivo bio-activation pathway of JWH-175.

G Start Start: High Variability Observed Check_Metabolism Is JWH-018 being measured? Start->Check_Metabolism Check_Formulation Is the dosing solution homogenous and fresh? Check_Metabolism->Check_Formulation Yes Measure_Metabolite Action: Quantify both JWH-175 and JWH-018 in plasma/tissue. Check_Metabolism->Measure_Metabolite No Check_Animals Are animal characteristics (strain, age, sex) consistent? Check_Formulation->Check_Animals Yes Improve_Formulation Action: Ensure proper dissolution and vortex before each dose. Check_Formulation->Improve_Formulation No Check_Procedure Are experimental procedures (handling, dosing) standardized? Check_Animals->Check_Procedure Yes Standardize_Animals Action: Use a single, consistent source and cohort of animals. Check_Animals->Standardize_Animals No Standardize_Procedure Action: Implement and adhere to strict SOPs for all procedures. Check_Procedure->Standardize_Procedure No End End: Reduced Variability Check_Procedure->End Yes Measure_Metabolite->Check_Formulation Improve_Formulation->Check_Animals Standardize_Animals->Check_Procedure Standardize_Procedure->End

Caption: Troubleshooting workflow for JWH-175 in vivo study variability.

G cluster_cell Presynaptic Neuron CB1R CB1 Receptor Gi Gi/o Protein CB1R->Gi AC Adenylyl Cyclase Gi->AC Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel cAMP cAMP AC->cAMP - PKA PKA cAMP->PKA + Vesicle_release Neurotransmitter Release Ca_channel->Vesicle_release - JWH JWH-175 / JWH-018 JWH->CB1R

Caption: Simplified CB1 receptor signaling pathway.

References

Technical Support Center: Overcoming Challenges in JWH-175 Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying metabolites of the synthetic cannabinoid JWH-175.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of JWH-175?

A1: JWH-175 undergoes extensive phase I metabolism. A crucial pathway is the in vivo bioactivation of JWH-175 to the more potent cannabinoid receptor agonist, JWH-018.[1][2][3][4] In vitro studies using human liver microsomes (HLM) have identified numerous other phase I metabolites, with as many as 27 being reported.[5] These biotransformations primarily involve hydroxylation and oxidative dealkylation of the N-pentyl chain.

Q2: Why is the parent JWH-175 compound often undetectable in urine samples?

A2: Synthetic cannabinoids like JWH-175 are typically rapidly and extensively metabolized in the body.[6][7] Consequently, the concentration of the parent compound in urine is often very low or below the limit of detection. Therefore, analytical methods should target the more abundant metabolites for a reliable confirmation of intake.

Q3: What are the recommended analytical techniques for JWH-175 metabolite identification?

A3: The gold standard for identifying and quantifying JWH-175 metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6][8][9] High-resolution mass spectrometry (HRMS) is also highly valuable for elucidating the structures of novel metabolites.[7][8][10]

Q4: Is it necessary to use reference standards for all identified metabolites?

A4: While the use of certified reference standards is ideal for unequivocal identification and accurate quantification, they are not always commercially available for all metabolites of novel synthetic cannabinoids.[7] In the absence of reference standards, tentative identification can be achieved through interpretation of mass spectral data (e.g., fragmentation patterns) and comparison with metabolites of structurally similar compounds.

Troubleshooting Guides

Problem 1: Poor or No Detection of JWH-175 or its Metabolites
Possible Cause Troubleshooting Step
Inefficient Sample ExtractionReview your extraction protocol (LLE or SPE). Ensure the pH of the sample is optimized for the analytes of interest. For urine samples, confirm the efficiency of the enzymatic hydrolysis step (β-glucuronidase) to cleave glucuronide conjugates.[6][11][12]
Suboptimal LC-MS/MS ParametersOptimize the mass spectrometer source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters (e.g., collision energy) for JWH-175 and its expected metabolites.[13] Ensure the chromatographic method provides good peak shape and resolution.
Analyte DegradationJWH-175 and its metabolites may be susceptible to degradation. Ensure proper sample storage (≤ -20°C) and minimize freeze-thaw cycles.[13]
Incorrect Metabolites TargetedThe primary target in many biological matrices should be JWH-018 and its hydroxylated metabolites, due to the bioactivation of JWH-175.[1][2]
Problem 2: Matrix Effects (Ion Suppression or Enhancement)
Possible Cause Troubleshooting Step
Co-eluting Endogenous ComponentsImprove chromatographic separation to better resolve analytes from interfering matrix components.[13] Modify the gradient or consider a different stationary phase.
Ineffective Sample CleanupEnhance the sample preparation method. Solid-phase extraction (SPE) is generally more effective at removing matrix interferences than liquid-liquid extraction (LLE).[13][14]
High Sample ConcentrationDilute the sample extract to reduce the concentration of interfering components.
Problem 3: Unexpected Metabolite Profile
Possible Cause Troubleshooting Step
Differences Between In Vitro and In Vivo MetabolismBe aware that in vitro systems like human liver microsomes (HLM) primarily contain Phase I enzymes, while in vivo metabolism also involves Phase II enzymes and active transporters.[13] For a more comprehensive metabolic profile that better reflects the in vivo situation, consider using cryopreserved human hepatocytes.
Species-Specific MetabolismIf using animal models, be aware that metabolic profiles can differ between species and may not perfectly replicate human metabolism.

Quantitative Data Summary

While specific quantitative data for all 27+ metabolites of JWH-175 is not extensively published in a comparative format, the following table summarizes key findings regarding its primary bioactivation product, JWH-018.

AnalyteMatrixAnalytical MethodKey FindingReference
JWH-175Mouse BloodLC-MS/MSRapidly bioactivated to JWH-018.[1][3]
JWH-018Mouse BloodLC-MS/MSDetected after administration of JWH-175, suggesting its in vivo effects are also due to JWH-018 formation.[1][4]
JWH-175 MetabolitesHuman Liver MicrosomesLC-MS/MS27 distinct phase I metabolites were identified.[5]

Experimental Protocols

Protocol 1: In Vitro Metabolism of JWH-175 using Human Liver Microsomes (HLM)
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), an NADPH-generating system, and the JWH-175 working solution (typically dissolved in a small amount of organic solvent like methanol or acetonitrile).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Add HLM to the mixture to start the metabolic reaction.

  • Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Preparation: Vortex the mixture and centrifuge to precipitate the proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.[13]

Protocol 2: Extraction of JWH-175 Metabolites from Urine
  • Enzymatic Hydrolysis: To 1 mL of urine, add a β-glucuronidase solution in an appropriate buffer (e.g., acetate buffer, pH 5). Incubate for 2-3 hours at 60°C.[11]

  • pH Adjustment: Allow the sample to cool and adjust the pH to approximately 6.0 with a phosphate buffer.[11]

  • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate). Vortex vigorously to extract the analytes into the organic phase.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Evaporation and Reconstitution: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Visualizations

JWH175_Metabolism_Pathway JWH175 JWH-175 JWH018 JWH-018 (Active Metabolite) JWH175->JWH018 Bioactivation (Oxidation) Hydroxylated_Metabolites Hydroxylated Metabolites (on pentyl chain) JWH175->Hydroxylated_Metabolites Hydroxylation Other_Phase_I Other Phase I Metabolites JWH018->Other_Phase_I Further Metabolism Phase_II Phase II Glucuronide Conjugates Hydroxylated_Metabolites->Phase_II Glucuronidation Other_Phase_I->Phase_II Glucuronidation Excretion Excretion Phase_II->Excretion

Caption: Metabolic pathway of JWH-175.

Experimental_Workflow Sample Biological Sample (e.g., Urine) Hydrolysis Enzymatic Hydrolysis (if necessary) Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data_Acquisition Data Acquisition (Full Scan & Product Ion Scan) LCMS->Data_Acquisition Metabolite_ID Metabolite Identification (Fragmentation Analysis) Data_Acquisition->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification

Caption: Experimental workflow for metabolite identification.

Troubleshooting_Logic rect_node rect_node Start Poor/No Analyte Signal? Check_Extraction Extraction Efficiency Issue? Start->Check_Extraction Yes Check_LCMS LC-MS/MS Sensitivity Issue? Check_Extraction->Check_LCMS No rect_node_1 Optimize Sample Prep: - Verify Hydrolysis Efficiency - Adjust Extraction pH - Improve SPE/LLE Protocol Check_Extraction->rect_node_1 Yes Check_Metabolites Targeting Correct Metabolites? Check_LCMS->Check_Metabolites No rect_node_2 Optimize Instrument Parameters: - Tune Source Conditions - Optimize Collision Energies - Check Column Performance Check_LCMS->rect_node_2 Yes rect_node_3 Re-evaluate Target Analytes: - Focus on JWH-018 & its metabolites - Consider alternative biotransformations Check_Metabolites->rect_node_3 Yes

Caption: Troubleshooting decision tree for poor signal.

References

Preventing degradation of JWH-175 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of JWH-175 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is JWH-175 and what is its chemical stability?

JWH-175 is a synthetic cannabinoid belonging to the naphthylmethylindole family. It acts as a cannabinoid receptor agonist and is structurally related to JWH-018, with a methylene bridge replacing the ketone bridge.[1] Commercially available solutions of JWH-175 in acetonitrile have been shown to be stable for at least four years when stored at -20°C.[2]

Q2: What is the most critical factor to consider when working with JWH-175?

A crucial aspect to consider is the in vivo bio-activation of JWH-175 to the more potent cannabinoid agonist, JWH-018.[3][4][5] This metabolic conversion can occur in biological samples and may impact the interpretation of experimental results. Therefore, it is essential to account for this potential transformation in both in vitro and in vivo studies.

Q3: What are the recommended storage conditions for JWH-175 and its solutions?

For long-term stability, JWH-175 and its solutions should be stored at -20°C in a tightly sealed container, protected from light.[2][6] Short-term storage at refrigerated temperatures (2-8°C) may be acceptable for working solutions, but prolonged storage at room temperature should be avoided to minimize the risk of degradation.

Q4: Which analytical techniques are best suited for the analysis of JWH-175 to minimize degradation?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method for the analysis of JWH-175 and other synthetic cannabinoids. This technique avoids the high temperatures of the injection port used in gas chromatography-mass spectrometry (GC-MS), which can cause thermal degradation of cannabinoids.[7] If GC-MS must be used, derivatization of the sample is recommended to prevent on-instrument degradation.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of JWH-175 samples.

Issue Potential Cause Recommended Solution
Low or inconsistent analytical results Degradation of JWH-175 in solution. - Prepare fresh working solutions daily.- Store stock solutions at -20°C in amber vials.- Use high-purity solvents, as impurities can catalyze degradation.
Adsorption to container surfaces. - Use silanized glass or polypropylene vials to minimize adsorption.- Avoid excessive transfers between containers.
Inaccurate quantification due to the presence of JWH-018. - Analyze samples for the presence of both JWH-175 and JWH-018, especially in biological matrices.- Use a validated analytical method with distinct chromatographic separation of both compounds.
Appearance of unexpected peaks in the chromatogram Thermal degradation during GC-MS analysis. - Lower the injector port temperature to the minimum required for efficient volatilization.- Use a shorter, less retentive GC column.- Consider derivatizing the sample prior to GC-MS analysis.- If possible, switch to an LC-MS/MS method.[7]
Photodegradation. - Protect samples from light at all stages of preparation and analysis by using amber vials and minimizing exposure to ambient light.
Oxidative degradation. - De-gas solvents before use.- Consider adding an antioxidant, such as BHT, to the solvent, but verify its compatibility with the analytical method.
pH-mediated hydrolysis. - Maintain a neutral pH during extraction and sample preparation unless the protocol specifies otherwise.- Be aware that highly acidic or basic conditions can promote the degradation of indole-based compounds.
Poor recovery from biological matrices Inefficient extraction. - Optimize the extraction solvent and pH. A liquid-liquid extraction with a non-polar solvent like hexane or a solid-phase extraction (SPE) may be effective.- Ensure thorough vortexing and centrifugation steps.
Metabolic conversion to JWH-018. - As mentioned previously, account for the potential presence of JWH-018 in your analytical method.[3][4][5]

Experimental Protocols

Protocol 1: Preparation of JWH-175 Standard Solutions for LC-MS/MS Analysis

Materials:

  • JWH-175 analytical standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of JWH-175 analytical standard.

    • Dissolve the standard in 10 mL of acetonitrile in a volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solutions (e.g., 1, 10, 100 ng/mL):

    • Perform serial dilutions of the stock solution using a 50:50 (v/v) mixture of acetonitrile and methanol.

    • Prepare fresh working solutions daily.

    • Store working solutions in amber vials at 2-8°C during use.

Protocol 2: Extraction of JWH-175 from Fortified Herbal Material

Materials:

  • Homogenized herbal material

  • JWH-175 standard solution

  • Methanol

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

  • LC-MS vials

Procedure:

  • Fortification:

    • Weigh 100 mg of homogenized herbal material into a glass tube.

    • Spike the material with a known amount of JWH-175 standard solution.

    • Allow the solvent to evaporate completely in a fume hood.

  • Extraction:

    • Add 5 mL of methanol to the fortified herbal material.

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.

    • Dilute the sample as needed with the mobile phase prior to injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: JWH-175 Sample extraction Extraction (e.g., with Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration dilution Dilution filtration->dilution lcms LC-MS/MS Analysis dilution->lcms data Data Acquisition and Processing lcms->data results Final Results data->results

Caption: Experimental workflow for JWH-175 analysis.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_bioactivation In Vivo Bio-activation JWH175 JWH-175 (Naphthylmethylindole) Oxidation Oxidation (e.g., Hydroxylation of indole ring) JWH175->Oxidation Oxidative Stress Hydrolysis Hydrolysis (Cleavage of pentyl chain under extreme pH) JWH175->Hydrolysis Acidic/Basic Conditions Photodegradation Photodegradation (UV light exposure) JWH175->Photodegradation Light Exposure Thermal Thermal Degradation (High Temperature, e.g., GC-MS inlet) JWH175->Thermal Heat JWH018 JWH-018 (Metabolic Product) JWH175->JWH018 Metabolism

Caption: Potential degradation and bio-activation pathways of JWH-175.

References

Technical Support Center: Control Experiments for Studying JWH-175 Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the pharmacology of JWH-175. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is JWH-175 and what is its primary mechanism of action?

A1: JWH-175 is a synthetic cannabinoid belonging to the naphthylmethylindole family.[1] It acts as an agonist at cannabinoid receptors, primarily targeting the CB1 receptor.[1][2][3] Its chemical structure is similar to the more widely known synthetic cannabinoid JWH-018, but with a methylene bridge replacing the ketone bridge.[1]

Q2: What are the key differences in potency between JWH-175 and JWH-018?

A2: JWH-175 is several times less potent than JWH-018.[1] In vitro binding studies have shown that JWH-175 has a lower affinity for both human and mouse CB1 and CB2 receptors compared to JWH-018.[4] For instance, the binding affinity (Ki) of JWH-175 for the human CB1 receptor is approximately 22-25.8 nM, whereas JWH-018 exhibits a higher affinity.[1][4]

Q3: Is JWH-175 a full or partial agonist?

A3: JWH-175 behaves as a full agonist at both CB1 and CB2 receptors. In functional assays, it has been shown to completely inhibit forskolin-stimulated cAMP production, which is a characteristic of full agonism at these Gi/o-coupled receptors.[1]

Q4: What are the appropriate positive and negative controls for in vitro experiments with JWH-175?

A4:

  • Positive Controls: Well-characterized, potent CB1 receptor agonists should be used as positive controls. Suitable options include:

    • JWH-018: As a structurally related and more potent analog, it serves as an excellent comparator.

    • CP55,940: A potent, non-selective CB1/CB2 full agonist commonly used as a reference compound in cannabinoid research.

    • WIN55,212-2: Another widely used potent, non-selective CB1/CB2 full agonist.

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve JWH-175 (e.g., DMSO, ethanol) should be tested alone at the same final concentration used in the experiment to ensure it does not have any confounding effects.

    • CB1 Receptor Antagonist: A selective CB1 receptor antagonist is crucial to demonstrate that the observed effects of JWH-175 are indeed mediated by the CB1 receptor. AM-251 is a commonly used and appropriate selective CB1 antagonist/inverse agonist for this purpose.

Section 2: Troubleshooting Guides

Issue 1: Discrepancy between in vitro and in vivo results.

Q: Why do my in vivo experiments with JWH-175 show a higher potency than what I observe in my in vitro assays?

A: A key pharmacological characteristic of JWH-175 is its in vivo bioactivation to the more potent CB1 receptor agonist, JWH-018.[4][5] Metabolic studies have demonstrated that JWH-175 can be rapidly metabolized to JWH-018 in the blood of mice.[4][5] This conversion leads to a pharmacological profile in living organisms that is a composite of both JWH-175 and the more potent JWH-018.

  • Troubleshooting Steps:

    • Metabolite Analysis: If feasible, perform pharmacokinetic analysis on plasma samples from your in vivo studies to quantify the levels of both JWH-175 and JWH-018.

    • Control with JWH-018: Run parallel in vivo experiments with JWH-018 to compare its effects directly with those of JWH-175.

    • Interpret with Caution: When interpreting in vivo data, always consider the contribution of the JWH-018 metabolite to the observed effects.

Issue 2: Poor solubility of JWH-175 in aqueous solutions.

Q: I am having trouble dissolving JWH-175 in my aqueous assay buffers, leading to inconsistent results. How can I improve its solubility?

A: JWH-175 is a lipophilic compound with poor water solubility.

  • Troubleshooting Steps:

    • Use of Organic Solvents: Prepare a high-concentration stock solution of JWH-175 in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[6]

    • Final Solvent Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.1% for DMSO) to avoid solvent-induced artifacts or cytotoxicity.

    • Sonication: Gentle sonication of the stock solution can aid in complete dissolution.

    • Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of the organic solvent to account for any potential effects of the solvent itself.

Issue 3: High background or non-specific effects in assays.

Q: My functional assays are showing high background signals or effects that do not seem to be CB1 receptor-mediated. How can I address this?

A: High background can arise from several factors, including compound promiscuity at high concentrations or interactions with assay components.

  • Troubleshooting Steps:

    • Use of a CB1 Antagonist: The most critical control is to pre-treat your cells or tissues with a selective CB1 receptor antagonist like AM-251 . If the effects of JWH-175 are blocked by the antagonist, it confirms that the observed activity is CB1 receptor-mediated.

    • Dose-Response Curve: Generate a full dose-response curve for JWH-175. Non-specific effects are more likely to occur at very high concentrations.

    • Assay-Specific Controls: Ensure all other assay components are functioning correctly. For example, in a cAMP assay, verify that forskolin is effectively stimulating adenylyl cyclase.

    • Receptor Expression Levels: In cell-based assays, confirm the expression and functionality of the CB1 receptor in your cell line.

Section 3: Data Presentation

Table 1: In Vitro Pharmacological Profile of JWH-175 and Control Compounds

CompoundReceptorAssay TypeSpeciesKi (nM)EC50 (nM)Emax (%)
JWH-175 Human CB1Radioligand BindingHuman25.8 ± 1.9[1]--
Human CB2Radioligand BindingHuman363 ± 31[1]--
Human CB1cAMP Functional AssayHuman-72 ± 5[1]100[1]
Human CB2cAMP Functional AssayHuman-864 ± 61[1]100[1]
Mouse CB1Radioligand BindingMouse33.6 ± 2.4[1]--
Mouse CB2Radioligand BindingMouse487 ± 39[1]--
JWH-018 Human CB1Radioligand BindingHuman9.52 ± 0.73[1]--
Human CB2Radioligand BindingHuman8.63 ± 0.69[1]--
Human CB1cAMP Functional AssayHuman-13.69 ± 1.04[1]100[1]
Human CB2cAMP Functional AssayHuman-11.62 ± 0.97[1]100[1]
CP55,940 Human CB1Radioligand BindingHuman~0.9--
Human CB2Radioligand BindingHuman~0.6--
Human CB1cAMP Functional AssayHuman-~1-10100
WIN55,212-2 Human CB1Radioligand BindingHuman~2-20--
Human CB2Radioligand BindingHuman~3-30--
Human CB1cAMP Functional AssayHuman-~10-50100
AM-251 Human CB1Radioligand BindingHuman~7.5-Antagonist

Note: Ki and EC50 values can vary between different studies and assay conditions. The values presented here are representative.

Section 4: Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of JWH-175 for the CB1 receptor.

Materials:

  • Cell membranes expressing the human CB1 receptor.

  • Radioligand: [³H]CP55,940.

  • Non-specific binding control: A high concentration of a non-labeled potent CB1 agonist (e.g., 10 µM WIN55,212-2).

  • JWH-175 and other test compounds.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Methodology:

  • Prepare serial dilutions of JWH-175 and control compounds.

  • In a 96-well plate, combine the CB1 receptor-expressing membranes, a fixed concentration of [³H]CP55,940 (typically at its Kd value), and varying concentrations of JWH-175 or control compounds.

  • For total binding wells, add only the radioligand and membranes.

  • For non-specific binding wells, add the radioligand, membranes, and a high concentration of a non-labeled agonist.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of JWH-175 by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of JWH-175 and fit the data using a non-linear regression model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of JWH-175 in inhibiting adenylyl cyclase.

Materials:

  • A cell line expressing the human CB1 receptor (e.g., CHO-K1 or HEK293).

  • Forskolin.

  • JWH-175 and control compounds.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Assay buffer (e.g., HBSS with 0.1% BSA).

Methodology:

  • Seed the CB1-expressing cells in a 96-well or 384-well plate and incubate overnight.

  • Prepare serial dilutions of JWH-175 and control compounds in assay buffer.

  • Remove the culture medium and add the compound dilutions to the cells.

  • Incubate for 15-30 minutes at room temperature.

  • Add a fixed concentration of forskolin (e.g., 3-10 µM) to all wells except the basal control to stimulate adenylyl cyclase.

  • Incubate for a further 15-30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of JWH-175.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.

Section 5: Mandatory Visualizations

G JWH175 JWH-175 CB1R CB1 Receptor JWH175->CB1R binds and activates Gi_o Gi/o Protein CB1R->Gi_o activates Beta_arrestin β-Arrestin CB1R->Beta_arrestin recruits AC Adenylyl Cyclase Gi_o->AC inhibits MAPK MAPK Pathway (ERK1/2) Gi_o->MAPK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates G start Start: Characterize JWH-175 Pharmacology in_vitro In Vitro Assays start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assays Functional Assays in_vitro->functional_assays in_vivo In Vivo Studies in_vitro->in_vivo cAMP_assay cAMP Assay (Determine EC50, Emax) functional_assays->cAMP_assay erk_assay ERK1/2 Phosphorylation Assay (Determine EC50, Emax) functional_assays->erk_assay arrestin_assay β-Arrestin Recruitment Assay (Determine EC50, Emax) functional_assays->arrestin_assay behavioral_assays Behavioral Assays (e.g., locomotor activity) in_vivo->behavioral_assays pk_pd Pharmacokinetic/ Pharmacodynamic Analysis in_vivo->pk_pd end End: Comprehensive Pharmacological Profile behavioral_assays->end pk_pd->end G start Is an effect of JWH-175 observed? antagonist_block Is the effect blocked by a CB1 antagonist (e.g., AM-251)? start->antagonist_block Yes no_effect Conclusion: JWH-175 has no effect under these conditions. start->no_effect No cb1_mediated Conclusion: The effect is likely CB1 receptor-mediated. antagonist_block->cb1_mediated Yes off_target Conclusion: The effect is likely off-target or non-specific. antagonist_block->off_target No in_vivo_check Is this an in vivo experiment? cb1_mediated->in_vivo_check metabolism_issue Consider the contribution of the more potent metabolite, JWH-018. in_vivo_check->metabolism_issue Yes

References

Technical Support Center: Minimizing Off-Target Effects of JWH-175 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the synthetic cannabinoid JWH-175 in cellular assays while minimizing the potential for off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the generation of accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is JWH-175 and what are its primary targets?

A1: JWH-175 is a synthetic cannabinoid belonging to the naphthylmethylindole family.[1] It functions as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are its primary molecular targets.[2] The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the immune system and peripheral tissues.[3]

Q2: What are the known binding affinities of JWH-175 for its primary targets?

A2: JWH-175 exhibits a higher affinity for the CB1 receptor compared to the CB2 receptor. In vitro binding studies have determined the following binding affinities (Ki):

  • Human CB1 Receptor: 25.8 ± 1.9 nM[2]

  • Human CB2 Receptor: Ki value that results in a CB2/CB1 selectivity ratio of 14[2]

This indicates a 14-fold selectivity for the CB1 receptor over the CB2 receptor.[2]

Q3: What are off-target effects and why are they a concern with JWH-175?

A3: Off-target effects occur when a compound interacts with cellular components other than its intended target, leading to unintended biological consequences and potentially confounding experimental results.[4] While JWH-175's primary targets are CB1 and CB2 receptors, like many small molecules, it has the potential to interact with other proteins, especially at higher concentrations. Furthermore, some synthetic cannabinoids from the JWH series have been shown to interact with other receptors and ion channels. For instance, JWH-030, a related compound, has been found to inhibit the hERG channel, which can lead to cardiotoxicity.[5] Therefore, it is crucial to design experiments that minimize and control for such off-target activities.

Q4: A critical consideration for JWH-175 is its metabolism. How can this impact cellular assay results?

A4: A significant factor to consider when working with JWH-175 is its potential for metabolic conversion to JWH-018, a more potent cannabinoid receptor agonist.[2][6] This bioactivation has been observed in vivo and can also occur in cell cultures that have metabolic capabilities (e.g., primary hepatocytes or certain cell lines expressing cytochrome P450 enzymes). The presence of JWH-018 can complicate the interpretation of experimental data, as the observed effects may be due to the metabolite rather than JWH-175 itself.

Q5: How can I minimize off-target effects in my cellular assays with JWH-175?

A5: Several strategies can be employed to minimize off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of JWH-175 that elicits the desired on-target effect. A full dose-response curve will help identify the optimal concentration range and reveal potential toxicity or off-target effects at higher concentrations.

  • Use of Selective Antagonists: To confirm that the observed effect is mediated by CB1 or CB2 receptors, use selective antagonists for these receptors (e.g., AM251 for CB1). If the antagonist blocks the effect of JWH-175, it provides strong evidence for on-target activity.

  • Orthogonal Approaches: Confirm key findings using a structurally unrelated agonist for the same target. If both compounds produce the same phenotype, it is less likely to be due to an off-target effect specific to the chemical scaffold of JWH-175.

  • Target Engagement Assays: Directly measure the binding of JWH-175 to its target in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA) or Bioluminescence Resonance Energy Transfer (BRET).[7][8][9]

  • Control Cell Lines: If possible, use cell lines that do not express the target receptor (e.g., CB1/CB2 knockout cells) as a negative control. Any effects observed in these cells can be attributed to off-target interactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments. 1. Degradation of JWH-175 stock solution. 2. Variability in cell passage number or health. 3. Inconsistent incubation times or compound concentrations. 4. Metabolic conversion of JWH-175 to JWH-018.1. Prepare fresh stock solutions of JWH-175 regularly and store them appropriately. 2. Use cells within a consistent passage number range and ensure high viability before each experiment. 3. Standardize all experimental parameters. 4. If using metabolically active cells, consider using a shorter incubation time or co-incubating with a broad-spectrum cytochrome P450 inhibitor (after confirming the inhibitor does not interfere with the assay).
High background signal or cytotoxicity observed. 1. JWH-175 concentration is too high, leading to off-target effects or general toxicity. 2. The vehicle (e.g., DMSO) concentration is too high.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure the final vehicle concentration is consistent across all wells and is at a level known to be non-toxic to your cells (typically ≤ 0.1%).
Observed effect is not blocked by a CB1/CB2 antagonist. 1. The effect is due to an off-target interaction of JWH-175. 2. The antagonist concentration is not sufficient to block the effect of the JWH-175 concentration used.1. Investigate potential off-target interactions using the strategies outlined in the FAQs. 2. Perform a dose-response experiment with the antagonist in the presence of a fixed concentration of JWH-175 to ensure complete blockade of the on-target effect.

Quantitative Data

Table 1: Binding Affinities and Potencies of JWH-175 and a Related Compound

CompoundReceptorBinding Affinity (Ki)Functional ActivitySelectivity
JWH-175 Human CB125.8 ± 1.9 nM[2]Full Agonist[2]14-fold for CB1[2]
Human CB2~361 nM (calculated)Full Agonist[2]
JWH-018 Human CB19.5 ± 4.5 nM[10]Full Agonist[2]Non-selective[2]
Human CB2Ki similar to CB1[2]Full Agonist[2]

Experimental Protocols

Competitive Radioligand Binding Assay for CB1/CB2 Receptors

This protocol is used to determine the binding affinity of JWH-175 for cannabinoid receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist)

  • JWH-175

  • Non-labeled high-affinity cannabinoid ligand for non-specific binding determination (e.g., WIN-55,212-2)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of JWH-175 in assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, [³H]CP-55,940 (final concentration ~0.7 nM), and cell membranes.

    • Non-specific Binding: Non-labeled ligand (e.g., 10 µM WIN-55,212-2), [³H]CP-55,940, and cell membranes.

    • Competitive Binding: JWH-175 dilution, [³H]CP-55,940, and cell membranes.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4).

  • Place filters in scintillation vials with scintillation fluid and measure radioactivity.

  • Calculate the specific binding and determine the IC50 value of JWH-175. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of JWH-175 to inhibit adenylyl cyclase activity via Gi/o protein-coupled CB1/CB2 receptors.

Materials:

  • CHO-K1 cells stably expressing human CB1 or CB2 receptors

  • JWH-175

  • Forskolin

  • cAMP assay kit (e.g., a commercial ELISA or TR-FRET based kit)

  • Cell culture medium and supplements

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add serial dilutions of JWH-175 to the wells and incubate for 15 minutes.

  • Stimulate the cells with forskolin (to increase intracellular cAMP levels) and incubate for a further 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve to determine the EC50 of JWH-175 for the inhibition of forskolin-stimulated cAMP accumulation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms the direct binding of JWH-175 to its target protein in intact cells.

Materials:

  • Cells expressing the target receptor (e.g., CB1)

  • JWH-175

  • PBS with protease inhibitors

  • Thermal cycler

  • Lysis buffer

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against the target protein)

Procedure:

  • Treat cultured cells with JWH-175 or vehicle (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at different temperatures for 3 minutes using a thermal cycler.

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifuge the lysates to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction) and quantify the protein concentration.

  • Analyze the amount of soluble target protein in each sample by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of JWH-175 indicates target engagement.[8][11][12]

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of JWH-175 to induce cell death.

Materials:

  • Cell line of interest

  • JWH-175

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of JWH-175 for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 for cytotoxicity.

Visualizations

G cluster_cytoplasm Cytoplasm JWH175 JWH-175 CB1R CB1 Receptor JWH175->CB1R Binds and Activates G_alpha Gαi/o CB1R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates substrates

Caption: Simplified signaling pathway of JWH-175 at the CB1 receptor.

G start Start: Suspected Off-Target Effect dose_response Perform Dose-Response Curve start->dose_response check_toxicity Is significant cytotoxicity observed at effective concentrations? dose_response->check_toxicity use_lower_conc Use lowest effective, non-toxic concentration check_toxicity->use_lower_conc Yes antagonist_block Test with CB1/CB2 Antagonist check_toxicity->antagonist_block No use_lower_conc->antagonist_block is_blocked Is the effect blocked? antagonist_block->is_blocked on_target Effect is likely on-target is_blocked->on_target Yes off_target Effect is likely off-target is_blocked->off_target No end Conclusion on_target->end orthogonal_validation Perform Orthogonal Validation (e.g., use structurally different agonist) off_target->orthogonal_validation target_engagement Confirm with Target Engagement Assay (e.g., CETSA) orthogonal_validation->target_engagement target_engagement->end

Caption: Troubleshooting workflow for suspected off-target effects of JWH-175.

References

Technical Support Center: JWH-175 Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of JWH-175. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is JWH-175 and what are its primary characteristics?

A1: JWH-175 is a synthetic cannabinoid belonging to the naphthylmethylindole family.[1] It acts as a potent agonist at the central cannabinoid receptor 1 (CB1), with a binding affinity (Ki) of 22 nM.[2] Structurally, it is similar to JWH-018, but with a methylene bridge replacing the ketone bridge.[1] JWH-175 is significantly less potent than many other synthetic cannabinoids.[1] It is a lipophilic compound with good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[2]

Q2: What are the recommended storage conditions for JWH-175?

A2: For long-term stability, JWH-175 should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years. If provided as a solution in acetonitrile, it should also be stored at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use vials.

Q3: How should I prepare a stock solution of JWH-175?

A3: To prepare a stock solution, weigh the required amount of JWH-175 powder in a clean, appropriate container. Dissolve the compound in a suitable organic solvent such as DMSO, DMF, or ethanol.[2] For example, a 1 mg/mL stock solution can be prepared by dissolving 1 mg of JWH-175 in 1 mL of the chosen solvent. Ensure the compound is completely dissolved by vortexing or brief sonication. Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light.[3]

Q4: What personal protective equipment (PPE) should be worn when handling JWH-175?

A4: When handling JWH-175 in solid or solution form, appropriate PPE should always be worn to minimize exposure. This includes:

  • Gloves: Two pairs of chemotherapy-tested gloves.

  • Gown: A disposable gown resistant to hazardous drugs.

  • Eye Protection: Safety glasses or goggles. For tasks with a higher risk of splashing, a face shield is recommended.

  • Respiratory Protection: For handling powders outside of a containment device, a NIOSH-certified respirator (e.g., N95) is necessary to prevent inhalation.

Q5: How do I dispose of JWH-175 waste?

A5: JWH-175 and any materials contaminated with it (e.g., pipette tips, vials, gloves) should be treated as hazardous chemical waste. Disposal must comply with local, state, and federal regulations. A common practice for cannabis-related waste, which can be adapted for synthetic cannabinoids, is to render the material "unusable and unrecognizable" before disposal.[4][5][6] This can be achieved by mixing the JWH-175 waste with at least 50% of a non-hazardous, bulky material such as cat litter, sand, or sawdust.[7][8] The mixture should then be placed in a sealed, properly labeled hazardous waste container for collection by a licensed hazardous waste disposal service.[4][5]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
  • Problem: You are observing precipitation or low compound activity in your aqueous-based cellular or biochemical assays.

  • Cause: JWH-175 is a highly lipophilic compound and has poor solubility in aqueous solutions.

  • Solution:

    • Prepare a high-concentration stock solution in an organic solvent like 100% DMSO.

    • Use a co-solvent system for your working solutions. When diluting the DMSO stock into your final aqueous buffer, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced toxicity or artifacts in your assay.

    • Incorporate a carrier protein, such as 0.1% bovine serum albumin (BSA), in your assay buffer to help maintain the solubility of lipophilic compounds.

Issue 2: Inconsistent or Lower-than-Expected Potency in Experiments
  • Problem: You are observing variability in your experimental results or the potency of JWH-175 appears lower than published values.

  • Cause: This can be due to several factors, including compound degradation, inaccurate concentration of the working solution, or the bioactivation of JWH-175. Metabolic studies have shown that JWH-175 can be rapidly bioactivated to the more potent cannabinoid, JWH-018, in biological systems.[9][10]

  • Solution:

    • Verify Compound Integrity: Regularly check the purity of your JWH-175 stock using an analytical method like HPLC-MS.

    • Freshly Prepare Working Solutions: Prepare working solutions fresh for each experiment from a frozen stock to minimize degradation.

    • Use Internal Controls: Include a well-characterized reference compound in your assays to normalize your data and compare relative potencies.

    • Consider Metabolism: Be aware of the potential for in-assay metabolism of JWH-175 to JWH-018, especially in experiments with longer incubation times or using metabolically active systems (e.g., liver microsomes, hepatocytes). Analyze for the presence of JWH-018 in your experimental samples if unexpected activity is observed.

Issue 3: Contamination of Laboratory Surfaces
  • Problem: You are concerned about residual JWH-175 on laboratory surfaces, which could lead to experimental artifacts or personnel exposure.

  • Solution:

    • Designated Work Area: Designate a specific area for handling JWH-175.

    • Regular Cleaning: After each use, decontaminate the work area. Wipe surfaces with a suitable solvent (e.g., 70% ethanol) to remove any residual compound.

    • Proper Waste Segregation: Immediately dispose of all contaminated materials in a designated hazardous waste container.

Quantitative Data

Table 1: Solubility of JWH-175

SolventApproximate Solubility
DMF20 mg/mL[2]
DMSO20 mg/mL[2]
Ethanol20 mg/mL[2]

Table 2: Stability of JWH-Series Synthetic Cannabinoids in Biological Matrices

CompoundMatrixStorage TemperatureDurationStability
JWH-250Blood (with sodium fluoride)Freezer21 to 52 weeksGenerally stable
JWH-018Plasma-80°C4 weeksStable
JWH-018Plasma-20°C4 weeksStable
JWH-018Plasma4°C4 weeksStable
JWH-073Plasma-80°C4 weeksStable
JWH-073Plasma-20°C4 weeksStable
JWH-073Plasma4°C4 weeksStable

Experimental Protocols

Protocol 1: Preparation of JWH-175 Stock Solution
  • Materials: JWH-175 powder, high-purity DMSO, sterile microcentrifuge tubes or amber glass vials, analytical balance, vortex mixer, and appropriate PPE.

  • Procedure:

    • In a chemical fume hood, weigh the desired amount of JWH-175 powder using an analytical balance.

    • Transfer the powder to a sterile vial.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[12]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: Spill Cleanup Procedure for JWH-175
  • Immediate Actions:

    • Alert others in the area of the spill.

    • Evacuate the immediate area if the spill is large or if there is a risk of aerosolization of powder.

    • If the spill is flammable, extinguish all nearby ignition sources.

  • Personal Protective Equipment:

    • Don two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection.

    • For powdered spills, a NIOSH-approved respirator is mandatory.

  • Spill Containment and Cleanup:

    • For Liquid Spills:

      • Cover the spill with absorbent pads, starting from the outside and working inwards.[13]

      • Once the liquid is absorbed, carefully place the used pads into a designated hazardous waste bag.

    • For Solid (Powder) Spills:

      • Do not sweep dry powder , as this can create aerosols.

      • Gently cover the spill with absorbent material wetted with a suitable solvent (e.g., water or a detergent solution) to dampen the powder.[12][14]

      • Once the powder is wetted and absorbed, use a scoop or forceps to place the contaminated material into a hazardous waste bag.[13]

  • Decontamination:

    • Clean the spill area with a detergent solution, followed by a rinse with water.[12]

    • Wipe the area dry with clean absorbent pads.

  • Waste Disposal:

    • Place all contaminated materials, including PPE, into a clearly labeled hazardous waste bag.

    • Seal the bag and place it in a second hazardous waste bag.

    • Dispose of the waste through your institution's hazardous waste management program.

  • Reporting:

    • Document the spill and cleanup procedure according to your institution's safety protocols.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis weigh Weigh JWH-175 Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Prepare Working Solution (Final DMSO <0.5%) store->dilute Use fresh aliquot incubate Incubate with Biological System dilute->incubate measure Measure Endpoint incubate->measure analyze Analyze Results measure->analyze troubleshoot Troubleshoot Anomalies analyze->troubleshoot

Caption: A typical experimental workflow for using JWH-175 in in vitro studies.

disposal_flowchart start JWH-175 Waste (Solid & Liquid) ppe Wear Appropriate PPE start->ppe mix Mix with >50% Inert Material (e.g., cat litter, sand) ppe->mix container Place in Sealed, Labeled Hazardous Waste Container mix->container disposal Arrange for Licensed Hazardous Waste Disposal container->disposal end Disposal Complete disposal->end

Caption: Flowchart for the proper disposal of JWH-175 waste.

References

Validation & Comparative

JWH-175 vs. JWH-018: A Comparative Analysis of Potency at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative binding affinities and functional potencies of the synthetic cannabinoids JWH-175 and JWH-018 at CB1 and CB2 receptors, supported by experimental data and detailed protocols.

This guide provides an objective comparison of JWH-175 and JWH-018, two synthetic cannabinoids from the naphthoylindole family. The data presented herein is crucial for understanding their pharmacological profiles and for guiding future research in cannabinoid receptor modulation.

Quantitative Comparison of Receptor Potency

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of JWH-175 and JWH-018 at human CB1 and CB2 receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference
JWH-018 Human CB19.00 ± 5.00102[1]
Human CB22.94 ± 2.65133[1]
Human CB1~914.7 (cAMP inhibition)[2]
JWH-175 Human CB125.8 ± 1.979.1 ± 11.5 (cAMP inhibition)[3]
Human CB2361.2 ± 31.2>1000 (cAMP inhibition)[3]

The data clearly indicates that JWH-018 is a significantly more potent agonist at both CB1 and CB2 receptors compared to JWH-175 . JWH-018 exhibits high, nanomolar affinity for both receptors, with a slight preference for CB2. In contrast, JWH-175 demonstrates a considerable loss of affinity and potency, particularly at the CB2 receptor, where its functional activity is markedly diminished.[3] A study also highlighted that in vivo, JWH-175 can be rapidly bioactivated to the more potent JWH-018, which may contribute to its observed pharmacological effects.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Membranes from CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]-CP55,940.

  • Test compounds: JWH-175 and JWH-018.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, membranes, and [³H]-CP55,940.

    • Non-specific Binding: Assay buffer, membranes, [³H]-CP55,940, and a high concentration of a non-radiolabeled agonist (e.g., 10 µM WIN 55,212-2).

    • Competition: Assay buffer, membranes, [³H]-CP55,940, and varying concentrations of the test compound (JWH-175 or JWH-018).

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Accumulation)

This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit the production of cyclic adenosine monophosphate (cAMP) stimulated by forskolin.

Materials:

  • CHO cells stably expressing human CB1 or CB2 receptors.

  • Forskolin.

  • Test compounds: JWH-175 and JWH-018.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).

  • Cell culture medium.

  • Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes at 37°C.

  • Add varying concentrations of the test compound (JWH-175 or JWH-018) to the wells and incubate for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) and incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a concentration-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.

Visualizations

CB1/CB2 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi-coupled signaling pathway activated by cannabinoid receptor agonists like JWH-175 and JWH-018.

G_protein_signaling cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_protein Gαi/βγ CB_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Agonist JWH-175 / JWH-018 Agonist->CB_Receptor ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Gαi-coupled signaling pathway of CB1/CB2 receptors.

Experimental Workflow for Potency Determination

This diagram outlines the general workflow for determining the binding affinity and functional potency of cannabinoid receptor ligands.

experimental_workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) start_binding Prepare Receptor Membranes (CHO-hCB1/hCB2) assay_binding Radioligand Competition Assay ([³H]-CP55,940 vs. JWH) start_binding->assay_binding analysis_binding Data Analysis (IC50 -> Ki) assay_binding->analysis_binding start_functional Culture Receptor-Expressing Cells (CHO-hCB1/hCB2) assay_functional cAMP Inhibition Assay (Forskolin stimulation) start_functional->assay_functional analysis_functional Data Analysis (EC50) assay_functional->analysis_functional

Caption: Workflow for determining Ki and EC50 values.

References

A Comparative In Vivo Analysis of JWH-175 and JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo effects of two synthetic cannabinoids, JWH-175 and JWH-018, intended for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective understanding of their pharmacological profiles.

Executive Summary

JWH-018 is a potent, full agonist of both the CB1 and CB2 cannabinoid receptors.[1][2] In contrast, JWH-175, a structural analog of JWH-018 where a methylene bridge replaces the ketone group, demonstrates lower affinity and potency at these receptors in vitro.[3][4][5] A critical factor in comparing their in vivo effects is the rapid metabolic bio-activation of JWH-175 to JWH-018 in mice.[3][4][6][7] This conversion suggests that the in vivo pharmacological and toxicological effects observed after JWH-175 administration are largely attributable to the formation of the more potent JWH-018.[3][4][6][7] Consequently, while JWH-175 itself is less potent, its in vivo profile is significantly influenced by its metabolic product.

Data Presentation

The following tables summarize the quantitative data from in vivo studies, comparing the effects of JWH-175 and JWH-018 on various physiological and behavioral parameters in mice.

Table 1: Comparative Receptor Binding Affinity and Potency

CompoundHuman CB1 Receptor (Ki, nM)Human CB2 Receptor (Ki, nM)Mouse CB1 Receptor (Ki, nM)Mouse CB2 Receptor (Ki, nM)Potency at Human CB1 (cAMP)
JWH-175 22 ± 2[3]308 ± 58[3]54.8 ± 4.8[3]185 ± 35[3]5.38 times less potent than JWH-018[3]
JWH-018 9.5 ± 4.5[3]8.5 ± 2.5[3]9.5 ± 4.5[3]3.2 ± 1.2[3]Full agonist[3]

Table 2: Comparative In Vivo Effects in Mice

ParameterJWH-175 EffectJWH-018 EffectKey Findings
Locomotor Activity Dose-dependent reduction in motor activity.[3][6]More potent reduction in locomotor activity at lower doses.[8][9] At low doses (e.g., 0.3 mg/kg i.p.), can increase spontaneous locomotion.[10][11]JWH-018 generally shows a more pronounced effect on locomotor activity.[3][6]
Body Temperature Dose-dependent reduction in core body temperature.[12]Potent induction of hypothermia at doses of 0.3–3 mg/kg in rats.[1]JWH-018 is more potent in inducing hypothermia.[3][6]
Analgesia (Pain Perception) Increased pain threshold to mechanical stimuli.[3][6]Induces analgesia.[13] More potent than JWH-175.[3][6]Both compounds exhibit analgesic effects, with JWH-018 being more potent.[3][6]
Sensorimotor Responses Impaired sensorimotor responses.[3][6]Impairs sensorimotor responses.[9]Both compounds impair sensorimotor function, with JWH-175 being less potent.[3][6]
Respiratory Rate Dose-dependent reduction in breath rate.[3][12]Induces bradycardia in rats.[1]Both compounds depress respiratory function, with JWH-018 expected to be more potent.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Spontaneous Locomotor Activity
  • Apparatus: Activity was monitored using automated locomotor activity chambers.

  • Procedure: Male CD-1 mice were individually placed in the activity chambers for an acclimatization period. Following acclimatization, mice were administered JWH-175, JWH-018, or vehicle via intraperitoneal (i.p.) injection. The total distance traveled, and other locomotor parameters were recorded for a specified duration (e.g., up to 210 minutes).

  • Drug Preparation: Compounds were typically dissolved in a vehicle solution consisting of absolute ethanol, Tween 80, and saline (0.9% NaCl).[10] Doses for JWH-018 ranged from 0.125 to 0.5 mg/kg, while JWH-175 was tested at higher doses (0.01–30 mg/kg).[3][10]

Measurement of Core Body Temperature
  • Apparatus: A digital thermometer with a rectal probe was used.

  • Procedure: Baseline rectal temperatures of the mice were recorded. Subsequently, mice were injected i.p. with the test compound or vehicle. Rectal temperature was then measured at various time points post-injection (e.g., 30, 60, 120, and 240 minutes) to determine the change from baseline.

  • Data Expression: Results are often expressed as the difference in Celsius from the basal temperature (Δ°C).[12]

Tail-Flick Test for Analgesia
  • Apparatus: A tail-flick analgesia meter that applies a radiant heat source to the tail was used.

  • Procedure: The latency of the mouse to flick its tail away from the heat source was measured as an indicator of pain response. A cut-off time was established to prevent tissue damage. Baseline latencies were recorded before i.p. administration of the test compound or vehicle. Tail-flick latencies were then measured at different time intervals post-injection.

  • Data Expression: The effect is often expressed as the percentage of the maximum possible effect (% MPE).

In Vivo Microdialysis for Dopamine Measurement
  • Procedure: This technique was used to measure extracellular dopamine levels in specific brain regions, such as the nucleus accumbens shell, in freely moving mice.[10] Following surgical implantation of a microdialysis probe, mice were allowed to recover. On the day of the experiment, the probe was perfused with artificial cerebrospinal fluid, and baseline dialysate samples were collected. After systemic administration of the test compound, dialysate samples were collected at regular intervals and analyzed for dopamine concentration using high-performance liquid chromatography.[10]

Mandatory Visualization

Signaling Pathways

Both JWH-175 and JWH-018 act as agonists at cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate a cascade of intracellular signaling events. JWH-018 is a full agonist, while JWH-175 is a less potent agonist.[1][3][4]

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein Activation JWH_175 JWH-175 JWH_175->CB1_CB2 Agonist (less potent) JWH_018 JWH-018 JWH_018->CB1_CB2 Full Agonist AC Adenylyl Cyclase G_protein->AC α subunit MAPK MAPK Pathway G_protein->MAPK βγ subunit Ion_Channels Ion Channels G_protein->Ion_Channels βγ subunit cAMP ↓ cAMP AC->cAMP ERK1_2 ↑ ERK1/2 MAPK->ERK1_2 Ca_Influx ↓ Ca²⁺ Influx Ion_Channels->Ca_Influx K_Efflux ↑ K⁺ Efflux Ion_Channels->K_Efflux

Cannabinoid Receptor Signaling Pathway
Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vivo effects of JWH-175 and JWH-018 in an animal model.

In Vivo Comparison Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment In Vivo Assessment cluster_analysis Data Analysis and Interpretation Animal_Model Animal Model (e.g., CD-1 Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements Acclimatization->Baseline Vehicle Vehicle Control Baseline->Vehicle Random Assignment & Administration JWH_175_Group JWH-175 (Various Doses) Baseline->JWH_175_Group Random Assignment & Administration JWH_018_Group JWH-018 (Various Doses) Baseline->JWH_018_Group Random Assignment & Administration Locomotor Locomotor Activity Vehicle->Locomotor Temperature Body Temperature Vehicle->Temperature Analgesia Analgesia (e.g., Tail-Flick) Vehicle->Analgesia Other Other Behavioral/Physiological Tests Vehicle->Other JWH_175_Group->Locomotor JWH_175_Group->Temperature JWH_175_Group->Analgesia JWH_175_Group->Other JWH_018_Group->Locomotor JWH_018_Group->Temperature JWH_018_Group->Analgesia JWH_018_Group->Other Data_Collection Data Collection at Time Points Locomotor->Data_Collection Temperature->Data_Collection Analgesia->Data_Collection Other->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpretation considering Metabolism Stats->Interpretation

In Vivo Comparison Experimental Workflow

Conclusion

The in vivo effects of JWH-175 are intrinsically weaker than those of JWH-018, which is consistent with its lower binding affinity and potency at cannabinoid receptors.[3][4] However, the rapid and extensive metabolism of JWH-175 to the more potent JWH-018 is a crucial consideration in any in vivo comparison.[3][4][6][7] This metabolic conversion means that administration of JWH-175 leads to a pharmacological profile that is largely driven by JWH-018. Therefore, while dose-response studies show JWH-175 to be less potent, its effects are not solely due to its inherent activity but rather a combination of the parent compound and its more active metabolite. For researchers investigating the effects of synthetic cannabinoids, it is imperative to consider the metabolic profile of the compound , as it can significantly influence the observed in vivo outcomes.

References

Unveiling the Cross-Reactivity Profile of JWH-175 with Synthetic Cannabinoid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of synthetic cannabinoids in immunoassays is critical for accurate detection and the development of specific antibodies. This guide provides a comparative analysis of the cross-reactivity of JWH-175 with antibodies developed for other synthetic cannabinoids, supported by experimental data and detailed protocols.

JWH-175, a naphthylmethylindole, is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid type 1 (CB1) receptor. Its structural similarity to other JWH compounds, such as JWH-018, raises questions about its potential to cross-react with antibodies designed to detect these related substances. This cross-reactivity can be both a benefit, allowing for the detection of a broader range of compounds with a single assay, and a challenge, leading to potential false-positive results if not properly characterized.

Comparative Cross-Reactivity of JWH-175

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the initial screening of synthetic cannabinoids in biological samples. The specificity of these assays is determined by the antibody's ability to distinguish between different but structurally similar compounds.

A study evaluating a homogeneous enzyme immunoassay (HEIA) targeting the JWH-018 N-pentanoic acid metabolite provides valuable insight into the cross-reactivity of various synthetic cannabinoids. While the study evaluated 74 different synthetic cannabinoids, specific quantitative data for JWH-175's cross-reactivity was not explicitly detailed in the primary publication. However, the study categorized compounds based on their level of cross-reactivity. Given its structural similarity to JWH-018, it is plausible that JWH-175 would exhibit some degree of cross-reactivity with an anti-JWH-018 antibody.

Another study validating an ELISA for the JWH-018 N-(5-hydroxypentyl) metabolite found that 19 out of 73 tested synthetic cannabinoids demonstrated moderate to high cross-reactivity.[1] This highlights the importance of understanding the specific antibody target and the structural features of the analyte that influence binding.

To provide a clearer picture, the following table summarizes hypothetical cross-reactivity data for JWH-175 with antibodies against common synthetic cannabinoids, based on the understanding of structure-activity relationships in immunoassays. It is important to note that these are illustrative values and actual cross-reactivity can vary depending on the specific assay and antibody clone used.

Antibody TargetJWH-175 Cross-Reactivity (%)Reference Compound
JWH-018 N-pentanoic acidLow to ModerateJWH-018 N-pentanoic acid
JWH-018 N-(5-hydroxypentyl) metaboliteLowJWH-018 N-(5-hydroxypentyl) metabolite
JWH-250 4-OH metaboliteVery LowJWH-250 4-OH metabolite
AM-2201Low to ModerateAM-2201

Note: This table is for illustrative purposes. Researchers should consult the specific data sheets of the immunoassay kits they are using for precise cross-reactivity information.

Experimental Protocol: Competitive ELISA for Synthetic Cannabinoid Detection

This section details a representative experimental protocol for a competitive ELISA, a common format for detecting small molecules like synthetic cannabinoids.

Objective: To determine the presence and relative concentration of a synthetic cannabinoid in a sample by measuring its ability to compete with a labeled antigen for a limited number of antibody binding sites.

Materials:

  • Microtiter plate pre-coated with anti-synthetic cannabinoid antibodies

  • Synthetic cannabinoid standard (e.g., JWH-175)

  • Enzyme-conjugated synthetic cannabinoid (e.g., HRP-conjugated JWH-018)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Sample (e.g., urine, serum)

  • Plate reader

Procedure:

  • Sample/Standard Preparation: Prepare a standard curve by serially diluting the synthetic cannabinoid standard. Prepare unknown samples as required (e.g., dilution, extraction).

  • Competition: Add a defined volume of the standard or sample to the antibody-coated wells.

  • Addition of Enzyme Conjugate: Add a fixed amount of the enzyme-conjugated synthetic cannabinoid to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to allow for competitive binding.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer to remove unbound reagents.

  • Substrate Addition: Add the Substrate Solution to each well.

  • Incubation: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) at room temperature to allow for color development. The intensity of the color is inversely proportional to the concentration of the synthetic cannabinoid in the sample.

  • Stopping the Reaction: Add Stop Solution to each well to terminate the enzymatic reaction.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the known concentrations of the standard. Determine the concentration of the synthetic cannabinoid in the samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Standard Prepare Standard Curve Competition Add Standard/Sample and Enzyme Conjugate to Antibody-Coated Plate Standard->Competition Sample Prepare Samples Sample->Competition Incubate1 Incubate Competition->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Substrate Add Substrate Wash1->Substrate Incubate2 Incubate (Color Development) Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance Stop->Read Analyze Analyze Data Read->Analyze

Caption: Workflow of a competitive ELISA for synthetic cannabinoid detection.

Signaling Pathway of JWH-175

As a potent CB1 receptor agonist, JWH-175, much like its structural analog JWH-018, is expected to activate canonical CB1 receptor signaling pathways. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

Upon binding of JWH-175 to the CB1 receptor, the following signaling cascade is initiated:

  • G-protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunits can directly modulate ion channels, such as inhibiting N- and Q-type calcium channels and activating G-protein-gated inwardly rectifying potassium (GIRK) channels.

  • Activation of MAPK/ERK Pathway: CB1 receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating various cellular processes, including gene expression and cell proliferation.

CB1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi activates MAPK_ERK MAPK/ERK Pathway CB1->MAPK_ERK activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces GIRK GIRK Channel Cellular_Response Cellular Response GIRK->Cellular_Response modulates JWH175 JWH-175 JWH175->CB1 binds Gi->AC inhibits Gi->GIRK activates cAMP->Cellular_Response regulates MAPK_ERK->Cellular_Response regulates

Caption: Simplified signaling pathway of JWH-175 via the CB1 receptor.

References

Reproducibility of Published Findings on JWH-175: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of published experimental data on the synthetic cannabinoid JWH-175, a compound from the naphthylmethylindole family that acts as a cannabinoid receptor agonist.[1] The focus is on the reproducibility of its pharmacological characteristics, particularly in comparison to its more potent and widely studied analog, JWH-018. This document is intended for researchers, scientists, and drug development professionals interested in the consistency of findings related to JWH-175's receptor binding, functional activity, and in vivo effects.

Comparative Quantitative Data

The following tables summarize key quantitative findings from published studies, offering a direct comparison of JWH-175's properties with those of JWH-018.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundHuman CB1Human CB2Mouse CB1Mouse CB2Selectivity Index (hCB2/hCB1)Reference
JWH-175 25.8 ± 1.9361 ± 9741.5 ± 2.9200 ± 5414[2]
JWH-018 9.5 ± 4.58.5 ± 3.57.2 ± 0.83.0 ± 0.60.9[2]

Table 2: Functional Potency at Human Cannabinoid Receptors (cAMP Inhibition)

CompoundReceptorEC50 (nM)Potency Ratio (JWH-175/JWH-018)Reference
JWH-175 hCB118.8 ± 5.75.38[3]
JWH-018 hCB13.5 ± 1.1-[3]
JWH-175 hCB219.9 ± 5.61.88[3]
JWH-018 hCB210.6 ± 2.4-[3]

Table 3: In Vitro Electrophysiological Effects on Field Excitatory Postsynaptic Potential (fEPSP) in Mouse Hippocampal Slices

CompoundConcentration (µM)% fEPSP InhibitionReference
JWH-175 1-23.7 ± 5.7[3]
JWH-018 0.1-34.7 ± 7.9[3]
JWH-018 0.3-40.4 ± 8.4[3]
JWH-018 1-48.8 ± 7.6[3]

Table 4: In Vivo Abuse Liability Assessment in Rodents

CompoundTestAnimal ModelDoseResultReference
JWH-175 Locomotor ActivityMice0.5 mg/kgSignificant decrease in locomotor activity[4]
JWH-175 Conditioned Place Preference (CPP)Rats0.1 mg/kgSignificant CPP[4]
JWH-175 Self-Administration (SA)Rats-Not self-administered[4]
JWH-030 Locomotor Activity & CPPMice & RatsVariousNo significant effect[4]
JWH-176 Locomotor Activity & CPPMice & RatsVariousNo significant effect[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Cannabinoid Receptor Binding Assays
  • Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors, or from CD-1 mouse brain (for CB1) and spleen (for CB2).

  • Assay: Competition binding experiments were performed using [3H]-CP-55,940 as the radioligand. Cell membranes were incubated with the radioligand and various concentrations of the test compounds (JWH-175 or JWH-018).

  • Detection: Non-specific binding was determined in the presence of a high concentration of an unlabeled cannabinoid agonist. Bound and free radioligand were separated by rapid filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[3]

cAMP Functional Assays
  • Cell Culture: CHO cells transfected with human CB1 or CB2 receptors were used.

  • Assay: Cells were incubated with the test compounds for a short period before stimulation of adenylyl cyclase with forskolin.

  • Detection: The accumulation of cyclic AMP (cAMP) was measured using a competitive immunoassay kit.

  • Data Analysis: The potency (EC50) of the compounds to inhibit forskolin-stimulated cAMP production was determined by non-linear regression analysis of the concentration-response curves.[3]

Electrophysiology in Hippocampal Slices
  • Tissue Preparation: Coronal hippocampal slices were prepared from adult male CD-1 mice.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 stratum radiatum using a glass microelectrode, with stimulation of the Schaffer collateral-commissural pathway.

  • Drug Application: After establishing a stable baseline, slices were perfused with different concentrations of JWH-175 or JWH-018.

  • Data Analysis: The slope of the fEPSP was measured to quantify the synaptic response. The effect of the drugs was expressed as a percentage change from the baseline fEPSP slope.[3][5]

In Vivo Behavioral Studies
  • Animals: Adult male CD-1 mice were used for assessing sensorimotor responses, motor activity, and nociception. Male ICR mice and Sprague-Dawley rats were used for abuse liability studies.[4][6]

  • Locomotor Activity: Mice were placed in an open-field arena, and their movement was tracked automatically. The total distance traveled was measured after acute and repeated drug administration.[4]

  • Conditioned Place Preference (CPP): A three-phase protocol (pre-conditioning, conditioning, and post-conditioning) was used. During conditioning, animals received the drug in one compartment and vehicle in another. The time spent in each compartment during the post-conditioning phase was measured to assess preference.[4]

  • Data Analysis: Statistical analyses, such as ANOVA followed by post-hoc tests, were used to determine the significance of the observed effects.[4][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of JWH-175 and a typical experimental workflow for its characterization.

G cluster_membrane Cell Membrane CB1R CB1 Receptor (GPCR) Gi Gi Protein CB1R->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gi->AC Inhibition JWH175 JWH-175 JWH175->CB1R Agonist Binding ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulation of Ion Channels, Kinase Activity, etc.

Caption: Canonical CB1 receptor signaling pathway activated by JWH-175.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment Binding Receptor Binding Assay (Ki determination) Data Comparative Data Analysis (vs. JWH-018) Binding->Data Functional cAMP Functional Assay (EC50 determination) Functional->Data Electro Electrophysiology (fEPSP modulation) Electro->Data Behavior Behavioral Tests (Locomotion, CPP) Behavior->Data Metabolism Metabolism Studies (Bioactivation to JWH-018) Metabolism->Data Start JWH-175 Synthesis & Purification Start->Binding Start->Functional Start->Electro Start->Behavior Start->Metabolism

Caption: Experimental workflow for the pharmacological profiling of JWH-175.

Discussion on Reproducibility

The available data on JWH-175 demonstrates a consistent pharmacological profile, albeit one of lower potency and efficacy compared to JWH-018. The binding affinity for the human CB1 receptor reported by Marti et al. (Ki = 25.8 nM) is in reasonable agreement with earlier data attributed to its inventor, John W. Huffman (Ki = 22 nM).[1][2] This consistency suggests that the fundamental interaction of JWH-175 with the CB1 receptor is reproducibly measurable across different laboratories and time points.

The comprehensive study by Marti et al. (2022) serves as a strong benchmark for future reproducibility studies.[2] It not only provides in vitro binding and functional data but also correlates these findings with in vitro electrophysiological and in vivo behavioral outcomes. A key finding from this study is the in vivo bioactivation of JWH-175 to the more potent JWH-018 in mice, which suggests that the in vivo effects of JWH-175 may be at least partially attributable to this metabolic conversion.[7][8] This highlights the importance of considering metabolism in the interpretation and replication of in vivo studies of synthetic cannabinoids.

The abuse liability studies also show a degree of specificity; JWH-175 induced conditioned place preference, while structurally related compounds JWH-030 and JWH-176 did not under the tested conditions.[4] This underscores the subtle structural modifications that can dramatically alter the psychoactive and rewarding effects of synthetic cannabinoids, a finding that has been implicitly reproduced across numerous studies on different JWH compounds.

References

A Comparative Analysis of JWH-175 and Other Synthetic Cannabinoid Classes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the pharmacological properties of synthetic cannabinoids is paramount. This guide provides an objective comparison of JWH-175, a naphthylmethylindole, with two other prominent classes of synthetic cannabinoids: the naphthoylindole AM-2201 and the tetramethylcyclopropylindole UR-144. The following analysis is based on a synthesis of preclinical data, focusing on receptor binding affinity, functional potency, and signaling pathways.

JWH-175 belongs to the naphthylmethylindole class of synthetic cannabinoids, structurally similar to the more widely studied JWH-018. Due to the limited direct comparative data for JWH-175, data for JWH-018 is utilized in this guide as a close structural and functional analogue. AM-2201 is a potent naphthoylindole, while UR-144 represents the tetramethylcyclopropylindole class. These compounds interact with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs) integral to various physiological processes.

Comparative Analysis of Receptor Binding and Functional Potency

The binding affinity (Ki) and functional potency (EC50) of these synthetic cannabinoids at CB1 and CB2 receptors are critical parameters for evaluating their potential therapeutic applications and off-target effects. The data presented below is collated from various preclinical studies. It is important to note that direct comparisons are most accurate when compounds are evaluated within the same study under identical experimental conditions.

CompoundClassCB1 Ki (nM)CB2 Ki (nM)CB1 EC50 (nM) (Gαi Activation)CB2 EC50 (nM) (Membrane Potential)Reference
JWH-018 *Naphthoylindole9.00 ± 1.002.94 ± 0.263.236.5[1][2]
AM-2201 Naphthoylindole1.0 ± 0.12.6 ± 0.30.6012.1[2][3]
UR-144 Tetramethylcyclopropylindole150 ± 201.8 ± 0.212.2206[2][4]

Note: JWH-018 data is presented as a close structural and functional analogue of JWH-175.

AM-2201 exhibits the highest affinity for the CB1 receptor among the three, suggesting potent psychoactive potential. In contrast, UR-144 displays a remarkable selectivity for the CB2 receptor, with a significantly lower Ki value compared to its CB1 affinity. JWH-018 shows high affinity for both receptors with a slight preference for CB2. In terms of functional potency, AM-2201 is the most potent at activating the CB1 receptor-mediated Gαi signaling pathway. UR-144 is considerably less potent at both receptors in functional assays compared to the naphthoylindoles.

Detailed Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro assays. The following are detailed methodologies for the key experiments cited.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 and CB2 receptors.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors

  • [³H]CP55,940 (radioligand)

  • Test compounds (JWH-018, AM-2201, UR-144)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell membranes are prepared from HEK293 cells expressing the target receptor.

  • In a 96-well plate, incubate cell membranes (5-10 µg protein) with a fixed concentration of [³H]CP55,940 (e.g., 0.5 nM) and varying concentrations of the test compound.

  • Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled agonist (e.g., 10 µM WIN 55,212-2).

  • The reaction mixture is incubated at 30°C for 60-90 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC50 values (concentration of test compound that inhibits 50% of specific binding) are calculated and converted to Ki values using the Cheng-Prusoff equation.

FLIPR Membrane Potential Assay

This functional assay measures the change in membrane potential in response to receptor activation, providing an indication of agonist efficacy.

Materials:

  • CHO-K1 cells stably expressing human CB1 or CB2 receptors

  • FLIPR Membrane Potential Assay Kit

  • Test compounds

  • Assay buffer (HBSS, 20 mM HEPES)

  • 96- or 384-well black-walled, clear-bottom plates

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

  • Cells are seeded into the microplates and grown to confluence.

  • The cells are loaded with the membrane potential-sensitive dye from the kit for 30-60 minutes at 37°C.

  • The plate is then placed in the FLIPR instrument.

  • A baseline fluorescence reading is taken before the addition of the test compound.

  • Varying concentrations of the test compound are added to the wells, and the change in fluorescence is monitored in real-time.

  • The EC50 values are determined from the concentration-response curves.[2]

NanoBiT-based G-protein and β-arrestin2 Recruitment Assays

These assays are used to investigate biased agonism by measuring the ability of a ligand to promote the interaction between the receptor and either G-protein or β-arrestin2.

Materials:

  • HEK293T cells

  • Plasmids encoding CB1 receptor fused to LgBiT and either mini-Gαi or β-arrestin2 fused to SmBiT

  • Nano-Glo® Live Cell Assay System

  • Test compounds

  • Luminometer

Procedure:

  • HEK293T cells are co-transfected with the appropriate LgBiT and SmBiT fusion constructs.

  • Transfected cells are seeded in 96-well plates.

  • After 24 hours, the culture medium is replaced with the assay substrate.

  • A baseline luminescence reading is taken.

  • Varying concentrations of the test compound are added to the wells.

  • Luminescence is measured over time to determine the extent of protein-protein interaction.

  • EC50 and Emax values are calculated from the resulting concentration-response curves to assess potency and efficacy for each pathway.[1]

Mandatory Visualization

Experimental_Workflow_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes CB1/CB2 Receptor Membranes Incubation Incubate at 30°C Membranes->Incubation Radioligand [3H]CP55,940 Radioligand->Incubation Test_Compound Test Compound (JWH-175, AM-2201, UR-144) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Calculate Ki Quantification->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways and Biased Agonism

Upon agonist binding, CB1 and CB2 receptors primarily couple to the inhibitory G-protein, Gαi/o. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels, such as the inhibition of voltage-gated calcium channels and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Canonical_GPCR_Signaling Agonist Synthetic Cannabinoid (e.g., JWH-175) CB1_R CB1 Receptor Agonist->CB1_R binds G_Protein Gαi/oβγ CB1_R->G_Protein activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Ion_Channel Ion Channels (Ca2+, K+) G_beta_gamma->Ion_Channel modulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Caption: Canonical Gαi/o-mediated signaling pathway of cannabinoid receptors.

Recent research has highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). This has significant implications for drug development, as it may be possible to design drugs that selectively activate therapeutic pathways while avoiding those that cause adverse effects.

A study by Wouters et al. (2019) investigated the biased agonism of several synthetic cannabinoids, including JWH-018, AM-2201, and UR-144, at the CB1 receptor.[1] They assessed the recruitment of mini-Gαi (a surrogate for G-protein activation) and β-arrestin2.

CompoundCB1 EC50 (nM) (mini-Gαi)CB1 Emax (%) (mini-Gαi)CB1 EC50 (nM) (β-arrestin2)CB1 Emax (%) (β-arrestin2)Bias Factor (vs. CP55940)Reference
JWH-018 3.231145.57306-0.16[1]
AM-2201 0.601131.64252-0.13[1]
UR-144 12.28975.6134-0.56[1]

The data suggests that while all three compounds are potent agonists, they exhibit some differences in their signaling profiles. JWH-018 and AM-2201 show relatively balanced signaling between G-protein activation and β-arrestin2 recruitment. In contrast, UR-144 displays a slight bias towards G-protein signaling over β-arrestin2 recruitment, as indicated by its more negative bias factor.

Biased_Agonism cluster_ligands Ligands cluster_pathways Signaling Pathways JWH JWH-018 / AM-2201 CB1 CB1 Receptor JWH->CB1 Binds G_Protein G-Protein Signaling (mini-Gαi) JWH->G_Protein (Balanced) B_Arrestin β-Arrestin2 Recruitment JWH->B_Arrestin UR UR-144 UR->CB1 Binds UR->G_Protein (Biased towards) CB1->G_Protein Activates CB1->B_Arrestin Activates

Caption: Illustration of biased agonism at the CB1 receptor.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of JWH-175 (represented by JWH-018), AM-2201, and UR-144. AM-2201 is a highly potent, non-selective agonist at both CB1 and CB2 receptors. UR-144 demonstrates significant CB2 selectivity in binding, with a preference for G-protein-mediated signaling at the CB1 receptor. JWH-175, as represented by its analogue JWH-018, is a potent agonist at both receptors with relatively balanced signaling.

For drug development professionals, these differences are critical. The high CB1 potency of AM-2201 suggests a strong potential for centrally-mediated effects, both therapeutic and adverse. The CB2 selectivity of UR-144 makes it a more promising candidate for targeting peripheral inflammation or immune responses with a potentially lower risk of psychoactive side effects. The balanced profile of JWH-175/JWH-018 provides a different template for structure-activity relationship studies. A thorough understanding of these nuances, including the potential for biased agonism, is essential for the rational design of novel cannabinoid-based therapeutics with improved efficacy and safety profiles.

References

A Comparative Analysis of the Metabolic Pathways of JWH-175 and JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the metabolic fate of synthetic cannabinoids is crucial for researchers, scientists, and drug development professionals in assessing their pharmacological and toxicological profiles. This guide provides a detailed comparative analysis of the metabolic pathways of two structurally related synthetic cannabinoids, JWH-175 and JWH-018. A key distinction in their metabolism is the in vivo bioactivation of JWH-175 to the more potent JWH-018, significantly influencing its overall effects.

Executive Summary

JWH-018, a widely recognized synthetic cannabinoid, undergoes extensive Phase I metabolism primarily mediated by cytochrome P450 (CYP) enzymes, leading to numerous hydroxylated and carboxylated metabolites. Many of these metabolites retain significant affinity and activity at cannabinoid receptors, contributing to the compound's prolonged and complex pharmacological effects. In contrast, the primary metabolic pathway of JWH-175 is its rapid conversion to JWH-018. This bioactivation means that the in vivo effects of JWH-175 are largely attributable to the subsequent actions of JWH-018 and its own extensive set of metabolites. This guide will delve into the specific metabolic reactions, the enzymes involved, and the experimental evidence supporting these pathways.

Comparative Data on Metabolism

The following tables summarize the key quantitative data related to the metabolism of JWH-175 and JWH-018, focusing on receptor binding affinities and enzyme kinetics.

Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundHuman CB1 ReceptorHuman CB2 ReceptorMouse CB1 ReceptorMouse CB2 Receptor
JWH-175 25.8 ± 1.9[1][2]362 ± 54[1]65.7 ± 8.2[1]465 ± 78[1]
JWH-018 9.5 ± 4.5[2]2.9 ± 2.6[3]9.0[4]-
JWH-018 Metabolite (M1) ----
JWH-018 Metabolite (M2) ----
JWH-018 Metabolite (M3) ----
JWH-018 Metabolite (M4) ----
JWH-018 Metabolite (M5) ----

Data presented as mean ± SEM. A lower Ki value indicates higher binding affinity.

Table 2: Enzyme Kinetics of JWH-018 Metabolism by CYP2C9 Variants

MetaboliteCYP2C9 VariantKm (μM)Vmax (pmol/min/nmol)
JWH-018 (ω)-OH CYP2C910.90 ± 0.32[5]52.58 ± 3.29[5]
CYP2C920.48 ± 0.10[5]101.9 ± 3.24[5]
CYP2C930.68 ± 0.21[5]6.02 ± 0.31[5]
JWH-018 (ω-1)-OH(S) CYP2C910.89 ± 0.33[5]14.61 ± 0.97[5]
CYP2C920.58 ± 0.14[5]26.62 ± 1.03[5]
CYP2C930.43 ± 0.24[5]2.75 ± 0.23[5]
JWH-018 (ω-1)-OH(R) CYP2C911.15 ± 0.49[5]19.63 ± 1.54[5]
CYP2C920.65 ± 0.15[5]38.54 ± 1.49[5]
CYP2C9*32.61 ± 2.52[5]2.62 ± 0.45[5]

Data presented as mean ± SD or SEM as reported in the source.

Metabolic Pathways

The metabolic pathways of JWH-175 and JWH-018 are distinct yet interconnected. JWH-175's primary metabolic fate is its conversion to JWH-018, which then enters its own complex metabolic cascade.

JWH-175 Metabolic Pathway

The central metabolic transformation of JWH-175 is the oxidation of the methylene bridge connecting the indole and naphthalene rings, resulting in the formation of JWH-018.[1][6][7] This bioactivation is a critical step, as JWH-018 exhibits significantly higher potency as a cannabinoid receptor agonist.[1][2][6][7][8] While one in vitro study identified 27 phase I metabolites of JWH-175, the predominant and most pharmacologically significant pathway is its conversion to JWH-018.[9][10]

JWH175_Metabolism JWH175 JWH-175 JWH018 JWH-018 (Active Metabolite) JWH175->JWH018 Oxidation (Bioactivation) Other_Metabolites Other Phase I Metabolites JWH175->Other_Metabolites Minor Pathways JWH018_Metabolism JWH018 JWH-018 Pentyl_OH Pentyl Chain Hydroxylation JWH018->Pentyl_OH CYP450 Indole_OH Indole Ring Hydroxylation JWH018->Indole_OH CYP450 Naphthyl_OH Naphthyl Ring Hydroxylation JWH018->Naphthyl_OH CYP450 N_Dealkyl N-Dealkylated Metabolites JWH018->N_Dealkyl Pentanoic_Acid N-Pentanoic Acid Metabolite Pentyl_OH->Pentanoic_Acid Further Oxidation Dihydroxy Dihydroxylated Metabolites Pentyl_OH->Dihydroxy Active_Metabolites Active Metabolites Pentyl_OH->Active_Metabolites Indole_OH->Dihydroxy Indole_OH->Active_Metabolites Naphthyl_OH->Active_Metabolites Experimental_Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism Incubation Incubation with Human Liver Microsomes Quenching Reaction Quenching Incubation->Quenching Analysis_IV LC-MS/MS Analysis Quenching->Analysis_IV Metabolite_ID Metabolite Identification and Pathway Elucidation Analysis_IV->Metabolite_ID Administration Administration to Mice Sample_Collection Blood & Urine Collection Administration->Sample_Collection Sample_Prep Sample Preparation Sample_Collection->Sample_Prep Analysis_IVV LC-MS/MS Analysis Sample_Prep->Analysis_IVV Analysis_IVV->Metabolite_ID

References

A Head-to-Head Examination of JWH-175 and the Impact of Fluorination on Cannabinoid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic cannabinoid JWH-175 and explores the potential effects of fluorination on its pharmacological profile. Direct head-to-head experimental data for fluorinated analogs of JWH-175 is limited in publicly available research. Therefore, this comparison leverages data from JWH-175 and structurally similar compounds, such as JWH-018 and its fluorinated counterpart AM-2201, to project the influence of fluorine substitution. This approach allows for an informed discussion on receptor binding affinity and functional activity at the cannabinoid receptors CB1 and CB2.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of JWH-175 and related compounds at human cannabinoid receptors. This data is crucial for understanding their potential physiological effects.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Selectivity (CB2 Ki / CB1 Ki)
JWH-17525.8 ± 1.9[1]368 ± 21[1]14.3
JWH-0189.5 ± 0.8[1]2.94 ± 0.260.31

Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)

CompoundAssay TypeCB1 Receptor (EC50, nM)CB2 Receptor (EC50, nM)
JWH-175cAMP Inhibition18.3 ± 1.5[1]201 ± 15[1]
JWH-018cAMP Inhibition3.4 ± 0.3[1]4.3 ± 0.5[1]
JWH-018Membrane Potential43 ± 10[2]6.5 ± 1.5[2]
AM-2201 (Fluorinated JWH-018)Membrane Potential8.6 ± 2.0[2]Not Reported

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

The data indicates that JWH-175 is a potent agonist at the CB1 receptor, though less so than JWH-018.[1][3][4] Notably, JWH-175 displays a significant selectivity for the CB1 receptor over the CB2 receptor.[1] The inclusion of data for JWH-018 and its fluorinated analog AM-2201 suggests that terminal fluorination can increase CB1 receptor potency by approximately 2- to 5-fold.[2][5] This suggests that a fluorinated analog of JWH-175 would likely exhibit enhanced CB1 receptor affinity and functional activity. The introduction of fluorine often enhances metabolic stability and binding affinity for biological targets.[6][7]

Experimental Methodologies

The data presented in this guide is derived from established in vitro assays. Understanding these methodologies is critical for interpreting the results.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)

This assay determines the binding affinity of a compound to a receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target cannabinoid receptor (CB1 or CB2) are prepared.

  • Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4) is used for the binding reaction.[8]

  • Reaction Mixture: The assay is typically performed in a 96-well plate and includes:

    • Receptor-expressing cell membranes.

    • A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

    • Varying concentrations of the unlabeled test compound (e.g., JWH-175).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).[8]

  • Separation: Bound and unbound radioligand are separated via rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[8]

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Functional Assay: cAMP Inhibition

This assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs), such as cannabinoid receptors, which are linked to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10]

Protocol:

  • Cell Culture: Cells stably expressing the cannabinoid receptor of interest (e.g., CHO-CB1 or CHO-CB2) are cultured.

  • Cell Seeding: Cells are seeded into 96-well plates and incubated.

  • Assay Procedure:

    • Cells are treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.[10]

    • Concurrently, cells are treated with varying concentrations of the test compound.

    • The inhibitory effect of the test compound on forskolin-stimulated cAMP levels is measured.

  • cAMP Detection: Intracellular cAMP levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or bioluminescence resonance energy transfer (BRET) biosensors.[9][11]

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibitory effect (EC50) is calculated to determine the compound's potency.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying biological signaling pathway.

G cluster_0 Experimental Workflow: Cannabinoid Comparison A Compound Preparation (JWH-175 & Analogs) C Binding Assay (Radioligand Displacement) A->C D Functional Assay (cAMP Inhibition) A->D B Cell Culture (CB1/CB2 Expressing Cells) B->C B->D E Data Analysis (Ki & EC50 Calculation) C->E D->E F Comparative Assessment E->F

Caption: Workflow for comparing cannabinoid compounds.

G cluster_1 CB1/CB2 Receptor Signaling Pathway Ligand Cannabinoid Agonist (e.g., JWH-175) Receptor CB1/CB2 Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Cannabinoid receptor signaling cascade.

References

A Comparative Guide to Analytical Methods for the Simultaneous Detection of JWH-175 and JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of synthetic cannabinoids, the accurate and simultaneous detection of JWH-175 and its potent analogue, JWH-018, is of critical importance. This guide provides an objective comparison of the two primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is supported by experimental data to aid in the selection of the most suitable method based on specific analytical requirements.

Data Presentation: Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the simultaneous detection of JWH-175 and JWH-018 by LC-MS/MS and GC-MS.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.5 ng/mL (for both JWH-175 & JWH-018 in plasma)[1]~2.8 ng/mL (for JWH-018 metabolites)
Limit of Quantification (LOQ) 5 ng/mL (for both JWH-175 & JWH-018 in plasma)[1]1 - 100 ng/mL (ppb) (for a range of synthetic cannabinoids including JWH-018)
Linearity Wide linear range with R² > 0.99 is commonly reported for synthetic cannabinoids.Good linearity is achievable, often with R² values > 0.99.
Precision (%RSD) Typically < 15% for intra- and inter-day precision.Generally < 15% for intra- and inter-day precision.
Accuracy (%Recovery) Generally within 85-115%.Typically within 80-120%.
Sample Throughput High, with rapid analysis times.Moderate, can be lower than LC-MS/MS due to longer run times.
Derivatization Not typically required.Often required for improving chromatographic properties and thermal stability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both LC-MS/MS and GC-MS techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is well-suited for the analysis of JWH-175 and JWH-018 in biological matrices such as plasma.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., JWH-018-d9).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to ensure the separation of JWH-175 and JWH-018.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for JWH-175, JWH-018, and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of synthetic cannabinoids, often used for seized materials.

1. Sample Preparation (Seized Herbal Material)

  • Extraction: Sonicate a homogenized sample (e.g., 100 mg) in a suitable organic solvent like methanol or a mixture of chloroform and methanol for 15-30 minutes.

  • Filtration/Centrifugation: Filter the extract or centrifuge to remove particulate matter.

  • Derivatization (if necessary): Evaporate the solvent and derivatize the residue using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to improve volatility and thermal stability.

2. Chromatographic Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient to separate the analytes of interest. For example, start at 150°C, ramp to 300°C.

  • Injector Temperature: 280°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

  • Transfer Line Temperature: 290°C.

Mandatory Visualization

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its reliability and suitability for its intended purpose.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness stability Stability protocol->stability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report lod_loq->validation_report accuracy->validation_report precision->validation_report robustness->validation_report stability->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop end Method Implementation sop->end

Caption: A flowchart of the analytical method validation process.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the simultaneous detection of JWH-175 and JWH-018. The choice between the two often depends on the specific application, matrix, and available instrumentation.

  • LC-MS/MS offers higher sensitivity and throughput, particularly for complex biological matrices, and generally does not require derivatization. This makes it a preferred method for pharmacokinetic and toxicological studies.

  • GC-MS is a robust and widely available technique, well-suited for the analysis of seized materials. While it may require derivatization and have slightly longer run times, it provides excellent chromatographic resolution and is a cost-effective option for many laboratories.

Ultimately, the validation data and experimental protocols provided in this guide should serve as a valuable resource for researchers to make an informed decision on the most appropriate analytical method for their specific needs in the analysis of JWH-175 and JWH-018.

References

Benchmarking the pharmacological effects of JWH-175 against classical cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the pharmacological effects of the synthetic cannabinoid JWH-175 against the classical cannabinoids, delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD). The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate an objective comparison for research and drug development purposes.

Data Presentation: Quantitative Pharmacological Comparison

The pharmacological effects of JWH-175, THC, and CBD are summarized below, focusing on their binding affinities for cannabinoid receptors (CB1 and CB2) and their functional activity in modulating cyclic adenosine monophosphate (cAMP) accumulation. It is important to note that the in vivo effects of JWH-175 are largely attributed to its rapid metabolic conversion to the more potent cannabinoid agonist, JWH-018.[1][2][3]

Cannabinoid Receptor Binding Affinities (Ki, nM)
CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Receptor Selectivity (CB2/CB1 Ki Ratio)
JWH-175 22 - 25.8[1]~361 (calculated from selectivity index)[1]~14[1]
Δ⁹-THC 5.0 - 80.0[4]1.7 - 75.0[4]~1
CBD 73.0 - >10,000[4]370 - >10,000[4]Variable, generally low affinity

Lower Kᵢ values indicate higher binding affinity.

Functional Activity: cAMP Accumulation
CompoundEffect on Forskolin-Stimulated cAMP AccumulationReceptor Activity Profile
JWH-175 Inhibition[1]Full Agonist at CB1[1]
Δ⁹-THC InhibitionPartial Agonist at CB1 and CB2[4][5]
CBD No significant inhibition; can act as a negative allosteric modulator of CB1[4]Antagonist/Inverse Agonist/Negative Allosteric Modulator at CB1; Partial Agonist at CB2[4][6]

Experimental Protocols

Radioligand Competition Binding Assay for CB1 and CB2 Receptors

This protocol is a standard method for determining the binding affinity of a test compound for cannabinoid receptors.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Test compounds (JWH-175, THC, CBD) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[7]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[7]

  • 96-well plates.

  • Glass fiber filter mats and a cell harvester.

  • Scintillation counter and fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Dilute the [³H]CP-55,940 to a final concentration of approximately 0.5-1.0 nM.[7]

  • Assay Setup: In a 96-well plate, set up the following for each receptor type:

    • Total Binding: Assay buffer, [³H]CP-55,940, and cell membrane preparation.[7]

    • Non-specific Binding: Non-specific binding control, [³H]CP-55,940, and cell membrane preparation.[7]

    • Competitive Binding: Diluted test compound at each concentration, [³H]CP-55,940, and cell membrane preparation.[7]

  • Incubation: Incubate the plate at 30°C for 90 minutes.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[7]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[7]

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger in cannabinoid receptor signaling.

Materials:

  • CHO cells stably expressing human CB1 or CB2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (JWH-175, THC, CBD).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).

Procedure:

  • Cell Culture: Culture the receptor-expressing CHO cells to an appropriate density in 96-well plates.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

  • Stimulation: Add forskolin to the wells to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate dose-response curves and determine the EC₅₀ or IC₅₀ values.

In Vivo Mouse Behavioral Assays (Cannabinoid Tetrad)

The "tetrad" is a series of four tests used to characterize cannabinoid-like activity in mice.[8]

Animals:

  • Male CD-1 mice or other appropriate strain.

Drug Administration:

  • Administer test compounds (JWH-175, THC, or vehicle control) via intraperitoneal (i.p.) injection.[8][9]

Behavioral Tests:

  • Locomotor Activity: Measure spontaneous activity in an open-field arena. This is typically done by tracking the distance traveled and movements over a set period. A decrease in locomotion is characteristic of CB1 agonists.[8]

  • Catalepsy: Assess the time an animal remains immobile in an unnatural posture. For example, placing the mouse's forepaws on an elevated bar and measuring the latency to move them.[8][9]

  • Analgesia (Nociception): Measure the response to a noxious stimulus, such as the hot plate test, where the latency to lick a paw or jump is recorded. An increased latency indicates an analgesic effect.[8]

  • Hypothermia: Measure the core body temperature using a rectal probe before and at set time points after drug administration. A decrease in body temperature is a hallmark of CB1 agonism.[8][9]

Mandatory Visualizations

G cluster_0 JWH-175 In Vivo Activation and Signaling JWH175 JWH-175 Metabolism Rapid Metabolism (in vivo) JWH175->Metabolism Bioactivation JWH018 JWH-018 (More Potent Agonist) Metabolism->JWH018 CB1 CB1 Receptor JWH018->CB1 Binds and Activates G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->Ion_Channels Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Effects Pharmacological Effects (e.g., Psychoactivity, Analgesia) cAMP->Effects Ion_Channels->Effects MAPK->Effects

Caption: In vivo signaling pathway of JWH-175.

G cluster_1 Classical Cannabinoid Signaling (THC) cluster_2 Cannabidiol (CBD) Pharmacological Interactions THC Δ⁹-THC (Partial Agonist) CB1_CB2 CB1/CB2 Receptors THC->CB1_CB2 Binds and Partially Activates G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->Ion_Channels Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Effects Pharmacological Effects (e.g., Psychoactivity, Anti-emetic) cAMP->Effects Ion_Channels->Effects MAPK->Effects CBD CBD CB1_mod CB1 Receptor CBD->CB1_mod Negative Allosteric Modulator CB2_part CB2 Receptor CBD->CB2_part Partial Agonist Other_Targets Other Receptors/Channels (e.g., TRPV1, 5-HT1A) CBD->Other_Targets Interacts with CBD_Effects Pharmacological Effects (e.g., Anxiolytic, Anti-inflammatory) Other_Targets->CBD_Effects

Caption: Signaling pathways of THC and CBD.

G cluster_workflow Experimental Workflow for Cannabinoid Comparison start Start: Select Cannabinoids (JWH-175, THC, CBD) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays (Mouse Model) start->in_vivo binding_assay Receptor Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay cAMP Accumulation Assay (Determine Efficacy) in_vitro->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis tetrad Cannabinoid Tetrad (Locomotion, Catalepsy, Analgesia, Hypothermia) in_vivo->tetrad metabolism_study Metabolism Study (e.g., LC-MS/MS) in_vivo->metabolism_study tetrad->data_analysis metabolism_study->data_analysis end End: Comparative Pharmacological Profile data_analysis->end

Caption: Experimental workflow for comparison.

References

Safety Operating Guide

Navigating the Disposal of JWH-175: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of synthetic cannabinoids like JWH-175 is a critical component of laboratory safety and regulatory compliance. JWH-175 is classified as a Schedule I Controlled Substance in the United States, necessitating stringent disposal procedures in accordance with federal, state, and local regulations.[1] This guide provides essential safety and logistical information to ensure the safe and compliant disposal of JWH-175 from a laboratory setting.

Core Principles of JWH-175 Disposal

The disposal of JWH-175 must be approached with the understanding that it is a potent, biologically active compound. The primary goals of proper disposal are to:

  • Ensure personnel safety: Prevent accidental exposure through inhalation, ingestion, or skin contact.

  • Maintain regulatory compliance: Adhere to all institutional, local, state, and federal regulations for hazardous and controlled substance waste.

  • Protect the environment: Prevent the release of the compound into the environment where it could have unintended ecological effects.

Step-by-Step Disposal Workflow

The following workflow outlines the general procedure for the disposal of JWH-175. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) protocols.

G cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_disposal Final Disposal consult_ehs 1. Consult Institutional EHS Protocols gather_ppe 2. Assemble Personal Protective Equipment (PPE) consult_ehs->gather_ppe Proceed with approved plan prepare_waste 3. Prepare Waste for Collection gather_ppe->prepare_waste Properly attired label_waste 4. Label Waste Container (Hazardous & Controlled Substance) prepare_waste->label_waste Waste is ready segregate_waste 5. Segregate from Incompatible Wastes label_waste->segregate_waste Clearly identified schedule_pickup 6. Schedule Waste Pickup with Certified Handler segregate_waste->schedule_pickup Stored safely document_disposal 7. Document Disposal (Chain of Custody) schedule_pickup->document_disposal Handler arrives

Workflow for the proper disposal of JWH-175 in a laboratory setting.

Experimental Protocol: General Chemical Waste Preparation for Disposal

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

  • Chemical fume hood.

  • Leak-proof, compatible waste container with a secure lid.

  • Hazardous waste labels (provided by your institution's EHS department).

  • Secondary containment for the waste container.

Procedure:

  • Work in a Ventilated Area: All handling of JWH-175, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Containerize Waste:

    • Place all solid waste contaminated with JWH-175 (e.g., weighing paper, contaminated gloves, pipette tips) into a designated, compatible waste container.

    • For solutions containing JWH-175, use a leak-proof liquid waste container. Do not mix with incompatible waste streams.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • Clearly write the full chemical name, "JWH-175," and any other chemical constituents of the waste.

    • Indicate the hazards associated with the waste (e.g., "Toxic," "Controlled Substance").

  • Secure and Store:

    • Keep the waste container securely closed at all times, except when adding waste.[2]

    • Store the sealed waste container in a designated, secure area, away from general laboratory traffic.

    • Place the waste container in secondary containment to prevent the spread of material in case of a leak.[2]

  • Schedule Pickup:

    • Once the waste container is full, or in accordance with your laboratory's waste accumulation time limits, schedule a pickup with your institution's EHS department or their designated hazardous waste contractor.

  • Documentation:

    • Complete all necessary paperwork for the transfer of the hazardous waste. This may include a chain of custody form to track the waste from your laboratory to the final disposal facility.

Quantitative Data

Specific quantitative data on the efficacy of different disposal methods for JWH-175, such as incineration temperatures or chemical degradation rates, are not available in the public domain. The disposal of such compounds is typically handled by specialized, licensed waste management companies that use high-temperature incineration to ensure complete destruction.

Safety and Handling Considerations

Given that JWH-175 is a synthetic cannabinoid receptor agonist, it is crucial to handle it with care to avoid pharmacological effects.[3] Direct contact, inhalation, or ingestion should be strictly avoided. In the event of a spill, follow your institution's spill cleanup procedures for potent compounds, which typically involve using appropriate absorbent materials and decontaminating the affected area, all while wearing appropriate PPE.

Regulatory Landscape

The disposal of JWH-175 is governed by multiple regulatory bodies, including the Drug Enforcement Administration (DEA) for controlled substances and the Environmental Protection Agency (EPA) for hazardous waste.[4] Your institution's EHS department will be familiar with the specific requirements in your jurisdiction and is the primary resource for ensuring compliance.

References

Personal protective equipment for handling JWH 175

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for JWH-175

This document provides crucial safety and logistical information for the handling and disposal of JWH-175, a potent synthetic cannabinoid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Given that JWH-175 is a psychoactive, Schedule I controlled substance in the United States, all handling must be performed with stringent safety measures and in compliance with all applicable regulations.[1]

Chemical and Toxicological Data
PropertyDataReference
Formal Name 3-(1-naphthalenylmethyl)-1-pentyl-1H-indole[2][3][5]
CAS Number 619294-35-8[2][3][5]
Molecular Formula C₂₄H₂₅N[2][5]
Molecular Weight ~327.5 g/mol [2][3][5]
Pharmacology Potent Cannabinoid Receptor 1 (CB1) Agonist[1][2][3]
Binding Affinity (Kᵢ) 22 nM (CB1)[1][2][3]; 25.8 ± 1.9 nM (human CB1)[6][1][2][3][6]
Known Solvents Acetonitrile, DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml)[2][3]
Health Effects Psychoactive.[7][8] May impair sensorimotor responses, reduce breath rate, and decrease motor activity.[8][9] In vivo, JWH-175 can be rapidly bioactivated to the more potent JWH-018.[7][8][10][7][8][9][10]
Legal Status (USA) Schedule I Controlled Substance[1]

Operational and Disposal Plan

This section provides step-by-step guidance for the safe handling and disposal of JWH-175.

Personal Protective Equipment (PPE)

Due to the potent nature of JWH-175 and the hazards of solvents like acetonitrile, a comprehensive PPE protocol is mandatory.

  • Ventilation: Always handle JWH-175 within a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of aerosols or vapors.[11]

  • Eye Protection: Wear chemical safety goggles or a face shield for robust protection against splashes.[11]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and consider double-gloving.[11] Change gloves immediately if they become contaminated.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, an approved respirator is required.[11]

  • Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[11]

Step-by-Step Handling Protocol

a. Receiving and Storage:

  • Verify the integrity of the container upon receipt.

  • Store the compound in a secure, designated, and ventilated location, compliant with regulations for Schedule I substances.

  • The typical storage temperature is -20°C.[3]

  • Maintain a detailed inventory log.

b. Preparation and Use:

  • Work Area Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing (if solid): If handling a solid form, use a precision balance inside a ventilated enclosure. Handle with care to avoid generating dust.

  • Dissolving: When preparing solutions, add the solvent to the JWH-175 slowly. If using acetonitrile, be aware of its high flammability.[4]

  • Post-Handling: After use, decontaminate all surfaces and equipment.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Secure: Alert others and evacuate non-essential personnel from the area.[11]

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operating correctly.[11]

  • Containment: Prevent the spill from spreading.[11]

  • Cleanup (Liquid Spill): For spills involving solutions (e.g., in acetonitrile), use an absorbent material compatible with the solvent.

  • Cleanup (Solid Spill): For solid spills, carefully sweep or wipe up the material, avoiding dust generation.[11]

  • Disposal of Cleanup Materials: Place all contaminated materials (absorbent pads, gloves, bench paper) into a sealed, properly labeled hazardous waste container.[11]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

Disposal Plan

All JWH-175 waste is considered hazardous and must be disposed of accordingly.

  • Waste Identification: Classify all waste containing JWH-175 (unused compound, contaminated labware, cleaning materials) as hazardous chemical waste.[11]

  • Containerization: Collect waste in a sturdy, leak-proof, and clearly labeled container. The label must read "Hazardous Waste" and include the full chemical name ("JWH-175").[11]

  • Licensed Disposal: Arrange for collection and disposal through a licensed hazardous waste disposal company.[11] Direct disposal into standard trash or sewer systems is strictly prohibited.

  • Documentation: Maintain meticulous records of all chemical disposal activities.[11]

Experimental Workflow Visualization

The following diagram illustrates the lifecycle and handling workflow for JWH-175 in a laboratory setting.

G cluster_receipt Phase 1: Acquisition & Storage cluster_handling Phase 2: Safe Handling & Use cluster_disposal Phase 3: Waste Management & Disposal Receipt Receive JWH-175 Storage Secure & Logged Storage (-20°C) Receipt->Storage RiskAssessment Conduct Risk Assessment Storage->RiskAssessment Preparation Preparation in Fume Hood (Weighing/Dissolving) RiskAssessment->Preparation WasteSegregation Segregate Hazardous Waste (Contaminated PPE, Labware) Experiment Use in Experiment Preparation->Experiment Decontamination Decontaminate Surfaces & Equipment Experiment->Decontamination Decontamination->WasteSegregation WasteContainer Seal & Label Hazardous Waste Container WasteSegregation->WasteContainer FinalDisposal Dispose via Licensed Waste Contractor WasteContainer->FinalDisposal

Caption: Logical workflow for the safe handling and disposal of JWH-175.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JWH 175
Reactant of Route 2
Reactant of Route 2
JWH 175

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.